molecular formula C6H11NO B034251 N-Isopropylacrylamide CAS No. 2210-25-5

N-Isopropylacrylamide

Katalognummer: B034251
CAS-Nummer: 2210-25-5
Molekulargewicht: 113.16 g/mol
InChI-Schlüssel: QNILTEGFHQSKFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Isopropylacrylamide (NIPAM) is a fundamental building block in polymer and materials science, renowned for its role in synthesizing smart, temperature-responsive polymers. Its primary research value lies in the creation of poly(this compound) (PNIPAM or PNIPAAm), one of the most extensively studied thermoresponsive hydrogels. The polymer undergoes a sharp, reversible phase transition in water at a specific temperature known as the Lower Critical Solution Temperature (LCST), which is typically around 32°C . Key Research Applications & Mechanism of Action: Mechanism of Thermo-Responsiveness: Below its LCST, the PNIPAM hydrogel is hydrophilic and swollen with water, driven by hydrogen bonding between water molecules and the polymer's amide groups. Upon heating above the LCST, these hydrogen bonds are disrupted, and hydrophobic interactions between the isopropyl groups become dominant. This causes the polymer chain to undergo a coil-to-globule transition, expelling water and collapsing into a shrunken, hydrophobic state . This transition is fully reversible upon cooling. Biomedical Applications: The LCST of PNIPAM can be tuned to near body temperature through copolymerization, making it exceptionally valuable for biomedical research. Its primary applications include: Drug Delivery Systems: Used to create nanocarriers and hydrogels for controlled drug release. The hydrogel can encapsulate active molecules at low temperatures and release them upon collapse at physiological temperatures, enabling targeted and pulsatile delivery . Tissue Engineering & Cell Sheets: Serves as a substrate for cell culture. Cells can be easily harvested as intact sheets by simply lowering the temperature, which causes the hydrogel to swell without the need for enzymatic digestion . Injectable Hydrogels & Wound Healing: Formulations can be prepared as liquids at room temperature for minimally invasive injection, forming stable gels at body temperature to act as scaffolds for tissue repair or protective wound dressings . Synthesis & Functionalization: NIPAM is highly versatile in polymerization. It can be homopolymerized or copolymerized with other monomers via free-radical polymerization (using initiators like APS/TEMEDA) or controlled living radical polymerization techniques (e.g., RAFT, ATRP) to fine-tune the LCST, enhance mechanical properties, or introduce biodegradability . It is also used to create cross-linked hydrogels and chain-end functionalized polymers for advanced material design . Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-propan-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-4-6(8)7-5(2)3/h4-5H,1H2,2-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNILTEGFHQSKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25189-55-3
Record name Poly(N-isopropylacrylamide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25189-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0033754
Record name N-Isopropylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0033754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Hawley]
Record name N-Isopropylacrylamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6241
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble in water
Record name N-ISOPROPYLACRYLAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5868
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.02 [mmHg]
Record name N-Isopropylacrylamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6241
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Crystalline solid, Cream-colored powder

CAS No.

2210-25-5
Record name N-Isopropylacrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2210-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Isopropylacrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ISOPROPYLACRYLAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenamide, N-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Isopropylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0033754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-isopropylacrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ISOPROPYLACRYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7GFF17L9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-ISOPROPYLACRYLAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5868
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

64 °C
Record name N-ISOPROPYLACRYLAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5868
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Unfolding Story of a Smart Polymer: A Technical Guide to the Thermoresponsive Mechanism of PNIPAM in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poly(N-isopropylacrylamide), or PNIPAM, stands as a cornerstone in the field of "smart" polymers, captivating researchers with its sharp and reversible phase transition in aqueous solutions at a physiologically relevant temperature. This technical guide delves into the core of this phenomenon, providing an in-depth exploration of the molecular mechanisms, quantitative data on factors influencing its behavior, and detailed protocols for its characterization. Understanding the intricacies of PNIPAM's thermoresponse is paramount for its application in cutting-edge fields such as targeted drug delivery, tissue engineering, and biosensing.

The Core Mechanism: A Delicate Balance of Forces

At the heart of PNIPAM's thermoresponsive behavior lies a finely tuned interplay between hydrogen bonding and hydrophobic interactions, culminating in a conformational change known as the coil-to-globule transition at its Lower Critical Solution Temperature (LCST).[1][2] The molecular structure of PNIPAM, featuring both hydrophilic amide groups and hydrophobic isopropyl groups, is the key to this unique property.[3][4]

Below the LCST (Typically around 32°C in water):

  • Dominance of Hydrogen Bonding: The amide groups of the PNIPAM chain form strong hydrogen bonds with surrounding water molecules.[5] This hydration shell keeps the polymer chains well-solvated and in an extended, random coil conformation, resulting in a homogeneous and transparent solution.[6] The entropy of the system is high in this dissolved state.

Above the LCST:

  • Ascendancy of Hydrophobic Interactions: As the temperature increases, the kinetic energy of the water molecules disrupts the organized hydration shells around the hydrophobic isopropyl groups. This leads to an entropically driven collapse of the polymer chains.[5]

  • Intra- and Intermolecular Hydrogen Bonding: The amide groups, now in closer proximity, form hydrogen bonds with each other, further stabilizing the collapsed state.[7]

  • Coil-to-Globule Transition: The polymer undergoes a conformational change from a hydrophilic, extended coil to a dehydrated, compact globule.[6] This transition is an endothermic process, as energy is required to break the polymer-water hydrogen bonds.[8] The aggregation of these globules leads to the observed turbidity of the solution.[6]

This reversible process is the foundation of PNIPAM's "smart" behavior, allowing for precise control over its solubility and conformation with small changes in temperature.

Diagram of the PNIPAM Thermoresponsive Mechanism

PNIPAM_Mechanism cluster_below_lcst Below LCST (<32°C) cluster_above_lcst Above LCST (>32°C) Coil Extended Coil Hydrophilic Dominant H-bonding with water Water_Below Water Molecules Coil->Water_Below H-bonds Globule Collapsed Globule Hydrophobic Dominant intra/intermolecular H-bonding Coil->Globule Heating Globule->Coil Cooling Water_Above Released Water Globule->Water_Above Disrupted H-bonds

Caption: The reversible coil-to-globule transition of PNIPAM.

Quantitative Insights: Factors Influencing the LCST

The LCST of PNIPAM is not a fixed value but is highly sensitive to various factors. Understanding and controlling these parameters are crucial for tailoring PNIPAM-based materials for specific applications.

FactorEffect on LCSTQuantitative Data/ObservationsReferences
Molecular Weight Decreases with increasing molecular weight (for lower MW). For high molecular weight PNIPAM, the LCST becomes largely independent of molecular weight.For lower molecular weight samples, a decrease in LCST is observed as molecular weight increases. For PNIPAM with a molecular weight greater than 200 kDa, the LCST shows minimal variation.[9]
Polymer Concentration Generally decreases with increasing concentration.The cloud point of PNIPAM decreases as the polymer concentration in water increases.[6][10]
Addition of Salts (Hofmeister Series) The effect depends on the nature of the ions. Kosmotropic anions (e.g., SO₄²⁻, H₂PO₄⁻) decrease the LCST by promoting "salting-out". Chaotropic anions (e.g., I⁻, SCN⁻) can increase the LCST by "salting-in".The addition of NaCl to a PNIPAM solution causes a linear decrease in its LCST. The magnitude of the LCST depression is related to the Hofmeister series.[8][11][12]
Addition of Other Solutes Hydrophilic comonomers increase the LCST. Hydrophobic comonomers decrease the LCST. Surfactants can increase the LCST by solubilizing the polymer chains. Aromatic additives often reduce the phase transition temperature.The addition of hydrophilic monomers or hydrophobic monomers can be used to tune the LCST. The addition of surfactants like sodium dodecylsulfate (SDS) can increase the transition temperature. Aromatic compounds, such as benzaldehydes, have been shown to cause a downward shift in the LCST.[8][13][14]

Experimental Protocols for Characterization

Precise characterization of the thermoresponsive behavior of PNIPAM is essential. The following are detailed methodologies for key experimental techniques.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the LCST by measuring the heat flow associated with the endothermic phase transition.[15]

Objective: To determine the LCST and the enthalpy of the coil-to-globule transition.

Methodology:

  • Sample Preparation: Prepare a PNIPAM solution of known concentration (e.g., 1-10 mg/mL) in the desired aqueous medium (e.g., deionized water, buffer).

  • Instrument Setup:

    • Use a high-sensitivity DSC instrument.

    • Place a precise volume of the PNIPAM solution (typically 10-20 µL) into an aluminum DSC pan and hermetically seal it.

    • Use an empty, hermetically sealed aluminum pan as a reference.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected LCST (e.g., 5°C) for a sufficient time (e.g., 5-10 minutes) to ensure thermal stability.

    • Heat the sample at a constant rate (e.g., 0.5-1.0 °C/min) to a temperature well above the LCST (e.g., 50-60°C).

    • Hold the sample at the upper temperature for a few minutes.

    • Cool the sample back to the starting temperature at the same rate.

    • Perform multiple heating and cooling cycles to check for reversibility and thermal history effects.[16]

  • Data Analysis:

    • The LCST is typically determined as the onset temperature or the peak maximum of the endothermic transition in the heating curve.

    • The enthalpy of the transition (ΔH) is calculated by integrating the area under the endothermic peak.

Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis Prep Prepare PNIPAM solution (known concentration) Load Load sample and reference into DSC pans Prep->Load Equilibrate Equilibrate at low temperature (e.g., 5°C) Load->Equilibrate Heat Heat at a constant rate (e.g., 1°C/min) Equilibrate->Heat Cool Cool at the same rate Heat->Cool Cycle Repeat heating/cooling cycles Cool->Cycle Analyze Determine LCST (onset/peak) and Enthalpy (peak area) Cycle->Analyze

Caption: A typical workflow for DSC analysis of PNIPAM.

Dynamic Light Scattering (DLS)

DLS measures the size of particles in solution and is used to monitor the change in hydrodynamic radius (Rh) of PNIPAM chains or aggregates during the coil-to-globule transition.[17]

Objective: To determine the LCST by observing the change in particle size.

Methodology:

  • Sample Preparation:

    • Prepare a dilute PNIPAM solution (e.g., 0.1-1 mg/mL) to minimize inter-chain aggregation effects below the LCST.

    • Filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove dust and large aggregates.

  • Instrument Setup:

    • Use a DLS instrument equipped with a temperature-controlled sample holder.

    • Place the filtered sample into a clean cuvette.

  • Measurement Protocol:

    • Equilibrate the sample at a starting temperature below the LCST.

    • Perform DLS measurements at incremental temperature steps (e.g., 1-2°C increments).

    • Allow the sample to equilibrate at each temperature for a few minutes before measurement.

    • Continue measurements through the expected LCST range and to a temperature above it.

  • Data Analysis:

    • Plot the average hydrodynamic radius (or particle size) as a function of temperature.

    • The LCST is identified as the temperature at which a sharp increase in the hydrodynamic radius is observed, indicating the formation of aggregated globules.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the local environment and mobility of the polymer chains, offering insights into the hydration changes during the phase transition.[18]

Objective: To study the changes in hydration and polymer chain mobility across the LCST.

Methodology:

  • Sample Preparation: Prepare a PNIPAM solution in D₂O (deuterated water) to avoid the large solvent proton signal. The concentration can vary depending on the specific information sought.

  • Instrument Setup: Use a high-resolution NMR spectrometer equipped with a variable temperature unit.

  • Measurement Protocol:

    • Acquire ¹H NMR spectra at various temperatures, starting from below the LCST and incrementally increasing through the transition temperature.

    • Allow the sample to equilibrate at each temperature before acquiring the spectrum.

  • Data Analysis:

    • Monitor the chemical shifts and, more importantly, the line widths of the PNIPAM proton signals (especially the isopropyl and backbone protons).

    • Below the LCST, the signals are relatively sharp due to the high mobility of the solvated polymer chains.

    • As the temperature approaches and surpasses the LCST, the signals broaden significantly due to the restricted motion of the collapsed, less-hydrated polymer globules. The intensity of the polymer signals may also decrease as the collapsed globules become less visible to the NMR.[18]

    • Changes in the water signal (residual HDO in D₂O) can also provide information about the changes in the hydration state of the polymer.[19]

Logical Relationship of Characterization Techniques

Characterization PNIPAM_Solution PNIPAM in Aqueous Solution Temperature_Change Temperature Variation PNIPAM_Solution->Temperature_Change DSC DSC Temperature_Change->DSC Measures Heat Flow DLS DLS Temperature_Change->DLS Measures Size Change NMR NMR Temperature_Change->NMR Measures Mobility/Hydration Change LCST_Enthalpy LCST & Enthalpy DSC->LCST_Enthalpy Determines LCST_Aggregation LCST & Aggregation Size DLS->LCST_Aggregation Determines Mechanism_Insight Molecular Mechanism Insight NMR->Mechanism_Insight Provides

Caption: Interrelation of key techniques for PNIPAM characterization.

Conclusion and Future Perspectives

The thermoresponsive mechanism of PNIPAM in aqueous solutions is a complex yet fascinating phenomenon governed by a delicate balance of molecular interactions. This guide has provided a comprehensive overview of the core principles, quantitative data on influencing factors, and detailed experimental protocols for its characterization. For researchers and professionals in drug development and materials science, a thorough understanding of these aspects is not merely academic but a prerequisite for designing and optimizing PNIPAM-based systems for innovative applications.

Future research will likely focus on developing more sophisticated PNIPAM-based copolymers and nanocomposites with precisely tunable LCSTs and enhanced functionalities.[20] The continued exploration of its behavior in complex biological environments and the development of advanced characterization techniques will further unlock the full potential of this remarkable "smart" polymer.

References

Unraveling the Coil-to-Globule Transition of PNIPAM: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the thermoresponsive behavior of Poly(N-isopropylacrylamide) (PNIPAM), this technical guide provides a comprehensive overview of the fundamental principles, experimental investigation, and quantitative data associated with its coil-to-globule transition. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this pivotal smart polymer.

The remarkable ability of Poly(this compound) (PNIPAM) to undergo a reversible phase transition in aqueous solutions from a soluble, extended coil to an insoluble, collapsed globule state has positioned it as a cornerstone material in the development of "smart" drug delivery systems, tissue engineering scaffolds, and biosensors. This transition is governed by a Lower Critical Solution Temperature (LCST), typically around 32°C, which is conveniently close to physiological temperatures, making it highly attractive for biomedical applications.[1][2]

This guide delves into the core aspects of the PNIPAM coil-to-globule transition, offering a detailed examination of the underlying thermodynamics and molecular interactions. Furthermore, it provides standardized experimental protocols for characterizing this transition and presents a compilation of quantitative data to facilitate comparative analysis and inform experimental design.

The Molecular Underpinnings of the Transition

The coil-to-globule transition of PNIPAM is a complex phenomenon driven by a delicate balance of enthalpy and entropy. Below the LCST, the polymer is hydrophilic, and the amide groups in its structure form hydrogen bonds with surrounding water molecules, leading to an extended, random coil conformation.[3][4] As the temperature increases and approaches the LCST, these hydrogen bonds are disrupted. This disruption leads to a significant gain in the entropy of the released water molecules, which becomes the dominant thermodynamic driving force.[5] Consequently, the hydrophobic interactions between the isopropyl groups of the PNIPAM chains prevail, causing the polymer to collapse into a compact, dehydrated globule.[3][4] This transition is a cooperative process, meaning the collapse of one segment of the polymer chain facilitates the collapse of adjacent segments.[3]

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_dls DLS Analysis cluster_turbidity Turbidity Measurement Prep Prepare PNIPAM solution (e.g., 1 wt% in DI water) DSC_Load Load sample and reference into DSC pans Prep->DSC_Load DLS_Load Place sample in temperature-controlled cuvette Prep->DLS_Load Turb_Load Place sample in a cuvette in a spectrophotometer Prep->Turb_Load DSC_Run Heat at a constant rate (e.g., 1°C/min) DSC_Load->DSC_Run DSC_Analyze Determine LCST from the endothermic peak DSC_Run->DSC_Analyze DLS_Run Measure hydrodynamic radius at increasing temperatures DLS_Load->DLS_Run DLS_Analyze Identify LCST as the onset of size increase DLS_Run->DLS_Analyze Turb_Run Monitor transmittance at a fixed wavelength (e.g., 500 nm) with increasing temperature Turb_Load->Turb_Run Turb_Analyze Define LCST (cloud point) as the temperature at 50% transmittance Turb_Run->Turb_Analyze

References

An In-Depth Technical Guide to the Factors Influencing the Lower Critical Solution Temperature of Poly(N-isopropylacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key factors that modulate the Lower Critical Solution Temperature (LCST) of Poly(N-isopropylacrylamide) (PNIPAM), a cornerstone thermoresponsive polymer in biomedical research and drug delivery. Understanding and controlling the LCST is paramount for the design of "smart" materials that respond to physiological temperatures.

The Phenomenon of the Lower Critical Solution Temperature in PNIPAM

Poly(this compound) (PNIPAM) is a temperature-sensitive polymer that exhibits a coil-to-globule transition in aqueous solutions at its Lower Critical Solution Temperature (LCST), which is typically around 32°C.[1] Below the LCST, PNIPAM chains are hydrated and exist in a soluble, extended coil conformation due to favorable hydrogen bonding between the amide groups of the polymer and water molecules. As the temperature increases and approaches the LCST, these hydrogen bonds weaken. Above the LCST, the entropic gain from releasing bound water molecules outweighs the enthalpic penalty of breaking these bonds, leading to a phase transition. The polymer chains collapse into a dehydrated, globular state, driven by hydrophobic interactions between the isopropyl groups, causing the polymer to precipitate from the solution. This transition is reversible, making PNIPAM a highly attractive material for various applications.[2]

The Gibbs free energy equation, ΔG = ΔH − TΔS, governs this process. The dissolution of PNIPAM in water is associated with a negative enthalpy change (ΔH < 0) and a large negative entropy change (ΔS < 0) due to the ordering of water molecules around the hydrophobic isopropyl groups. As the temperature (T) increases, the TΔS term becomes more dominant, eventually leading to a positive ΔG and subsequent phase separation.[2]

Figure 1: The reversible coil-to-globule transition of PNIPAM at its LCST.

Core Factors Modulating the LCST of PNIPAM

The precise temperature at which PNIPAM undergoes its phase transition can be finely tuned by altering its molecular characteristics and its aqueous environment. These factors can be broadly categorized into intrinsic polymer properties and extrinsic additives.

Influencing_Factors cluster_intrinsic Intrinsic Polymer Properties cluster_extrinsic Extrinsic Additives LCST PNIPAM LCST MW Molecular Weight MW->LCST EndGroups End-Group Polarity EndGroups->LCST Arch Architecture (Linear, Star, etc.) Arch->LCST Tacticity Tacticity Tacticity->LCST Salts Salts (Hofmeister Series) Salts->LCST Surfactants Surfactants Surfactants->LCST Copolymers Copolymerization Copolymers->LCST

Figure 2: Key factors influencing the LCST of PNIPAM.
Intrinsic Polymer Properties

For high molecular weight PNIPAM (Mw > 20,000 g/mol ), the LCST is largely independent of the molecular weight. However, for lower molecular weight polymers, the nature of the end-groups becomes significant.[3][4] Hydrophilic end-groups can increase the overall hydrophilicity of the polymer chain, leading to a slight increase in the LCST. Conversely, hydrophobic end-groups can lower the LCST.[4][5]

Initiator/End-GroupMolecular Weight (kDa)LCST (°C)Reference
AIBN (hydrophobic)18~30.8[3]
AIBN (hydrophobic)56~30.4[3]
AIBN (hydrophobic)> 100~30.2[3]
Trityl-functionalized (hydrophobic)45.8~29.5[5]
Trityl-functionalized (hydrophobic)> 200~30.2[5]
Amine-terminated (hydrophilic)< 60Higher than trityl-terminated[3]

Table 1: Effect of Molecular Weight and End-Group Polarity on the LCST of PNIPAM.

The architecture of the polymer, such as linear, star-shaped, or branched, can also influence the LCST, primarily due to differences in chain packing and the exposure of hydrophobic/hydrophilic segments.[2] The stereochemistry, or tacticity, of the PNIPAM chain has a discernible effect on the LCST. It has been shown that the transition temperature follows the trend: Tc isotactic < Tc atactic < Tc syndiotactic.[6]

Extrinsic Additives

The addition of salts to an aqueous PNIPAM solution significantly alters its LCST, and this effect generally follows the Hofmeister series.[7][8] Anions typically have a more pronounced effect than cations.

  • Kosmotropes (salting-out ions): These are strongly hydrated ions (e.g., SO42-, HPO42-, F-) that tend to structure water. They decrease the solubility of PNIPAM and thus lower the LCST by competing for water molecules and enhancing hydrophobic interactions.[7]

  • Chaotropes (salting-in ions): These are weakly hydrated ions (e.g., I-, SCN-, ClO4-) that are considered water "structure breakers." They can increase the solubility of PNIPAM and raise the LCST, potentially by interacting directly with the polymer backbone.[9]

Salt (Sodium Salt)Concentration (M)LCST Shift (°C)Ion TypeReference
Na2SO40.5~ -10Kosmotrope[7]
NaCl1.0~ -3Chaotrope[9]
NaBr1.0~ -1Chaotrope[9]
NaI1.0~ +1Chaotrope[9]
NaSCN0.5~ +5Chaotrope[7]

Table 2: Representative Effects of Different Salts on the LCST of PNIPAM.

Surfactants interact with PNIPAM chains and can significantly modify the LCST. The nature of the surfactant head-group is a critical determinant of the interaction.

  • Anionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS): These surfactants, particularly those with alkyl tails longer than seven carbons, strongly interact with PNIPAM. They form micelle-like clusters along the polymer chain, introducing electrostatic repulsion that hinders chain collapse and dramatically increases the LCST.[10][11]

  • Cationic and Non-ionic Surfactants: These surfactants generally have a much weaker interaction with PNIPAM and do not significantly alter the LCST at concentrations around their critical micelle concentration.[10]

SurfactantTypeConcentration (mM)LCST (°C)Reference
None-0~32[10]
SDSAnionic2~45[10]
SDSAnionic5> 60 (suppressed)[10]
DTABCationic10~32[10]
C12E6Non-ionic0.1~32[10]

Table 3: Effect of Different Surfactants on the LCST of a PNIPAM Brush.

Incorporating comonomers into the PNIPAM backbone is a powerful and widely used strategy to tune the LCST over a broad temperature range.[1]

  • Hydrophilic Comonomers: Copolymerizing NIPAM with hydrophilic monomers, such as acrylic acid (AAc), acrylamide (AAm), or N,N-dimethylacrylamide (DMA), increases the overall hydrophilicity of the polymer. This necessitates a higher temperature to induce the hydrophobic collapse, thus increasing the LCST.[12][13] The LCST of copolymers containing ionizable groups like acrylic acid is also pH-dependent; at higher pH values where the carboxylic acid groups are deprotonated and charged, the LCST increases significantly due to electrostatic repulsion.[14][15]

  • Hydrophobic Comonomers: Introducing hydrophobic comonomers, such as styrene or methyl methacrylate, enhances the hydrophobic character of the polymer chain. This facilitates the coil-to-globule transition at a lower temperature, resulting in a decreased LCST.[16]

ComonomerTypeMol % in CopolymerLCST (°C)pHReference
None-0~313.0[12]
Acrylic Acid (AAc)Hydrophilic3~334.5[12]
Acrylic Acid (AAc)Hydrophilic13~424.5[12]
Acrylic Acid (AAc)Hydrophilic13> 707.0[12]
N,N-dimethylacrylamide (DMA)Hydrophilic21.358Neutral[13]
Dopamine Methacrylamide (DMA)Hydrophobic1~25Neutral[16]
Dopamine Methacrylamide (DMA)Hydrophobic5~17Neutral[16]

Table 4: Influence of Copolymer Composition on the LCST of PNIPAM.

Experimental Protocols for LCST Determination

Accurate and reproducible determination of the LCST is crucial. Several techniques are commonly employed, each monitoring a different physical change associated with the phase transition.

Experimental_Workflow start Start: Synthesized PNIPAM Derivative prep Prepare Aqueous Solution (e.g., 1 mg/mL in DI water) start->prep dsc DSC Analysis prep->dsc Method 1 uvvis Turbidimetry (UV-Vis) prep->uvvis Method 2 dls DLS Analysis prep->dls Method 3 data Analyze Data (Endotherm, %T, Rh) dsc->data uvvis->data dls->data lcst Determine LCST data->lcst

References

Solubility of N-Isopropylacrylamide in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of N-Isopropylacrylamide (NIPAAm) in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Focus: this compound Solubility Profile

This compound is a temperature-responsive monomer pivotal in the synthesis of smart polymers, particularly poly(this compound) (PNIPAAm). Understanding its solubility in various organic solvents is crucial for its polymerization, processing, and application in diverse fields, including biomedical engineering and controlled drug delivery.

Data Presentation: Solubility Overview

The following table summarizes the known solubility characteristics of this compound in several organic solvents. It is important to note that while qualitative data is readily available, precise quantitative solubility values in organic solvents are not extensively documented in publicly accessible literature.

SolventChemical FormulaSolubilityNotes
Methanol CH₃OHSoluble[1][2][3][4]Both NIPAAm and its polymer (PNIPAAm) are soluble.[2][3][4]
Ethanol C₂H₅OHSoluble[1]PNIPAAm also exhibits good solubility in ethanol.[5]
Acetone C₃H₆OSoluble[1][6]PNIPAAm is also soluble in acetone.[6]
Tetrahydrofuran (THF) C₄H₈OSoluble[6]PNIPAAm is soluble in THF.[6]
Dimethyl Sulfoxide (DMSO) C₂H₆OSSoluble[7]PNIPAAm is soluble in DMSO.[8]
N,N-Dimethylformamide (DMF) C₃H₇NOSoluble[6][7]PNIPAAm is soluble in DMF.[6]
Ethyl Acetate C₄H₈O₂Almost Insoluble[1]-
n-Hexane C₆H₁₄Insoluble[1][6]PNIPAAm is also insoluble in hexane.[6]
Diethyl Ether (C₂H₅)₂OInsoluble[6]PNIPAAm is insoluble in ether.[6]

Experimental Protocols: Determining Solubility

A precise understanding of solubility often requires empirical determination. The gravimetric method is a fundamental and widely used technique for quantifying the solubility of a solid solute in a liquid solvent.

Gravimetric Determination of this compound Solubility

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance

  • Conical flask or sealed vials

  • Magnetic stirrer and stir bars or a shaker bath

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

  • Pre-weighed evaporation dish or watch glass

  • Drying oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask or vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the container to prevent solvent evaporation.

    • Place the container in a temperature-controlled environment and agitate the mixture using a magnetic stirrer or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid premature crystallization.

    • Filter the collected supernatant to remove any remaining undissolved microcrystals. Syringe filters are often suitable for this purpose.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered, saturated solution to a pre-weighed evaporation dish.

    • Record the total weight of the dish and the solution.

    • Carefully evaporate the solvent in a drying oven at a temperature below the melting point of NIPAAm (approximately 60-63°C) but sufficient to ensure complete solvent removal.

    • Once the solvent is fully evaporated, cool the dish in a desiccator to prevent moisture absorption and then weigh it.

    • Repeat the drying and weighing process until a constant weight is achieved, indicating all the solvent has been removed.

  • Calculation of Solubility:

    • Mass of the solute (NIPAAm): (Weight of dish + dry solute) - (Weight of empty dish)

    • Mass of the solvent: (Weight of dish + solution) - (Weight of dish + dry solute)

    • Solubility: (Mass of solute / Mass of solvent) * 100. This can be expressed in various units, such as g/100g of solvent or converted to g/100mL using the solvent's density at the experimental temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

experimental_workflow start Start prepare_solution Prepare Supersaturated NIPAAm Solution start->prepare_solution equilibrate Equilibrate at Constant Temperature with Agitation prepare_solution->equilibrate separate Separate Supernatant from Excess Solid equilibrate->separate filter_solution Filter Supernatant separate->filter_solution weigh_solution Weigh a Known Volume of Filtered Solution filter_solution->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_solute Weigh Dry NIPAAm evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

References

The Dichotomy of Poly(N-isopropylacrylamide): A Technical Guide to its Hydrophilic and Hydrophobic Properties for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the dual hydrophilic and hydrophobic nature of Poly(N-isopropylacrylamide) (PNIPAM), a preeminent thermoresponsive polymer. We delve into the molecular mechanisms, quantitative data, and experimental methodologies that are crucial for harnessing its unique properties in the development of sophisticated drug delivery systems and other biomedical applications.

The Core Principle: A Temperature-Dependent Balance

Poly(this compound) (PNIPAM) is a "smart" polymer renowned for its sharp, reversible phase transition in aqueous solutions at a physiologically relevant temperature.[1] This behavior is dictated by a delicate, temperature-dependent balance between hydrophilic and hydrophobic interactions at the molecular level.[2] The structure of the this compound monomer contains both hydrophilic amide groups (–CONH–) and hydrophobic isopropyl groups (–CH(CH₃)₂).[2][3] This amphiphilic nature is the key to its unique thermoresponsive properties.

At the heart of PNIPAM's functionality is its Lower Critical Solution Temperature (LCST) . In pure water, the LCST of PNIPAM is approximately 32-34°C.[2][4]

  • Below the LCST (<32°C): The polymer is in its hydrophilic state. The amide groups form strong hydrogen bonds with surrounding water molecules.[2][3] These interactions dominate, leading to the hydration of the polymer chains, which adopt an extended, swollen "coil" conformation, making PNIPAM readily soluble in water.[5]

  • Above the LCST (>32°C): The polymer transitions to a hydrophobic state. As the temperature rises, the hydrogen bonds between the polymer and water weaken and break.[3] This process is entropically driven; the release of ordered water molecules from the polymer chains results in a significant increase in the overall entropy of the system.[5] Consequently, the hydrophobic interactions between the isopropyl groups become dominant, causing the polymer chains to collapse into a dehydrated, compact "globule" state.[4][5] This coil-to-globule transition leads to the expulsion of water and the polymer precipitating out of the solution.[6]

It is crucial to note that even above the LCST, PNIPAM is not entirely hydrophobic, as it still possesses hydrophilic amide moieties. Rather, the hydrophobic characteristics become the overriding force governing its conformation and solubility.[6]

Quantitative Data on PNIPAM Properties

The precise LCST and the extent of swelling or collapse can be finely tuned by copolymerization, making PNIPAM an exceptionally versatile material.[2]

Lower Critical Solution Temperature (LCST) Data

Copolymerizing NIPAM with other monomers can adjust the overall hydrophilicity or hydrophobicity of the polymer, thereby shifting the LCST. Adding hydrophilic monomers increases the LCST, while incorporating hydrophobic monomers decreases it.[2]

Polymer CompositionStimuli/ConditionsLCST (°C)Reference(s)
PNIPAM HomopolymerIn deionized water~32[2][6]
PNIPAM-co-Acrylamide (AAm)Hydrophilic comonomer> 32 (Increases with AAm content)[5][7]
PNIPAM-co-Acrylic Acid (AAc)pH-sensitive hydrophilic comonomer~45 (for 20% AAc content)[8]
PNIPAM-co-pGMA-MelaMelamine functionalization> 40[9]
Alginate-g-PNIPAMGraft copolymer~34[10]
Swelling and Particle Size Behavior

The coil-to-globule transition is macroscopically observed as a significant change in the hydrogel volume (swelling ratio) or the hydrodynamic radius of PNIPAM-based nanoparticles.

Polymer SystemConditionSwelling Ratio / Hydrodynamic Radius (Rh)Reference(s)
Pure PNIPAM Microgel20°C (< LCST)Rh: ~400 nm[8]
Pure PNIPAM Microgel50°C (> LCST)Rh: ~150 nm[8]
PNIPAM Hydrogel Film< LCSTSwelling Ratio: ~4
PNIPAM Hydrogel Film> LCSTSwelling Ratio: ~1.5
PNIPAM-co-AAc (20%)20°C (< LCST)Rh: ~700 nm[8]
PNIPAM-co-AAc (20%)50°C (> LCST)Rh: ~400 nm[8]
Stimuli-Responsive Drug Release

The temperature-triggered collapse of the PNIPAM network is widely exploited for on-demand drug delivery. The entrapped drug is released as the hydrogel shrinks and expels water. The release can be further modulated by incorporating pH-sensitive comonomers.

Polymer SystemModel DrugRelease ConditionsCumulative Release (%)Time (h)Reference(s)
PNIPAM-co-pGMA-MelaIbuprofen (Hydrophobic)pH 4.0 / 45°C~100%12[9]
PNIPAM-co-pGMA-Mela5-Fluorouracil (Hydrophilic)pH 4.0 / 45°C~100%12[9]
PNIPAM-co-pGMA-MelaIbuprofen (Hydrophobic)pH 7.4 / 25°C~30%12[9]
PNIPAM-co-PAAm-MelaCurcuminpH 5.0 / 45°C~100%8[11][12]
PNIPAM-co-PAAm-MelaCurcuminpH 7.4 / 25°C<30%8[11]
PNIPAM-co-PAAmCurcuminpH 5.5 / 40°C~100%4[10][13]

Key Experimental Protocols

Accurate characterization of PNIPAM's properties is essential for its application in drug delivery. The following are standard protocols for key analytical techniques.

Determination of LCST by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the polymer's phase transition, providing a precise determination of the LCST.

Methodology:

  • Sample Preparation: Prepare a dilute aqueous solution of the PNIPAM-based polymer (e.g., 1.0 mg/mL).[14] Accurately weigh the sample solution into a DSC sample pan. An equal volume of the solvent (e.g., deionized water or buffer) is placed in the reference pan.[15]

  • Instrument Setup: Place both pans into the DSC measurement chamber.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected LCST (e.g., 5-10°C).[15]

    • Ramp the temperature at a controlled rate (e.g., 1.0 °C/min) to a point well above the LCST (e.g., 60-70°C).[14][15]

    • Perform at least one cooling and heating cycle to ensure repeatability.[15]

  • Data Analysis: The LCST is identified as the onset temperature or the peak maximum of the endothermic transition in the heating thermogram, which represents the heat absorbed by the sample during dehydration.[15][16]

Particle Size Analysis by Dynamic Light Scattering (DLS)

DLS is used to measure the change in the hydrodynamic diameter of PNIPAM-based nanoparticles or microgels as a function of temperature, illustrating the coil-to-globule transition.[16]

Methodology:

  • Sample Preparation: Prepare a dilute, homogenous dispersion of the microgels or nanoparticles in a suitable high-purity solvent (e.g., deionized water).[17] The concentration should be optimized to achieve a good signal-to-noise ratio.[17] Filter the sample through a micropore filter (e.g., 0.45 µm) to remove dust and large aggregates.

  • Instrument Setup: Place the cuvette containing the sample into the DLS instrument's temperature-controlled sample holder.

  • Measurement Protocol:

    • Allow the sample to equilibrate at each set temperature for a few minutes before measurement.[18]

    • Measure the particle size distribution at incremental temperatures, spanning the range from below to above the LCST (e.g., from 25°C to 50°C).[8][18]

  • Data Analysis: Plot the average hydrodynamic radius or diameter as a function of temperature. The sharp decrease in size corresponds to the volume phase transition temperature (VPTT), which is analogous to the LCST.[16]

In Vitro Drug Release Assay

This protocol determines the rate and extent of drug release from a PNIPAM-based hydrogel under simulated physiological conditions. The dialysis bag method is commonly employed.

Methodology:

  • Drug Loading: Disperse a known amount of the lyophilized hydrogel in a drug solution of known concentration. Allow the mixture to equilibrate at a temperature below the LCST (e.g., 4°C or room temperature) for a specified period (e.g., 24 hours) to allow for swelling and drug encapsulation. Separate the drug-loaded hydrogel by centrifugation and lyophilize.

  • Release Study Setup:

    • Accurately weigh a specific amount of the drug-loaded hydrogel (e.g., 50 mg) and place it inside a dialysis bag with a suitable molecular weight cut-off (MWCO, e.g., 5 kDa).[9][11]

    • Immerse the sealed dialysis bag in a beaker containing a known volume of release medium (e.g., 25 mL of Phosphate Buffered Saline, PBS) at a specific pH and temperature.[9][11] The beaker should be placed in a thermostatically controlled shaking water bath to maintain the temperature and ensure sink conditions.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12 hours), withdraw a small aliquot (e.g., 100 µL) of the release medium.[4] Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.[4]

  • Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.[4]

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point using a calibration curve and plot the cumulative release versus time.

Visualizing PNIPAM's Behavior and Applications

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved with PNIPAM.

PNIPAM_Phase_Transition cluster_below_lcst Below LCST (< 32°C): Hydrophilic State cluster_above_lcst Above LCST (> 32°C): Hydrophobic State Swollen Extended 'Coil' Conformation (Swollen, Soluble) H_Bond Dominant H-Bonds (Amide-Water) Swollen->H_Bond stabilized by Collapsed Collapsed 'Globule' Conformation (Dehydrated, Insoluble) Swollen->Collapsed Heating (Entropy Gain) Collapsed->Swollen Cooling Hydrophobic_Int Dominant Hydrophobic Interactions (Isopropyl-Isopropyl) Collapsed->Hydrophobic_Int driven by

Caption: Temperature-induced reversible phase transition of PNIPAM.

PNIPAM_Workflow cluster_synthesis cluster_characterization cluster_application Synthesis Polymer Synthesis (e.g., Free Radical Polymerization) DSC DSC Analysis (Determine LCST) Synthesis->DSC DLS DLS Analysis (Measure Size vs. Temp) Synthesis->DLS Loading Drug Loading (Below LCST) Synthesis->Loading Release In Vitro Release Study (Stimuli Application) Loading->Release Analysis Drug Quantification (e.g., UV-Vis) Release->Analysis

Caption: Experimental workflow for PNIPAM synthesis and evaluation.

Drug_Delivery_Mechanism cluster_loading Drug Encapsulation Phase (T < LCST) cluster_release Drug Release Phase (T > LCST) Loading PNIPAM Hydrogel (Swollen) Drug Molecules Drug Encapsulated Release PNIPAM Hydrogel (Collapsed) Water Expelled Drug Released Loading->Release  Temperature Increase   Release->Loading  Temperature Decrease  

Caption: Mechanism of thermoresponsive drug delivery using PNIPAM.

Conclusion

The unique ability of PNIPAM to switch between a hydrophilic and a more hydrophobic state in response to temperature is the foundation of its utility in advanced biomedical applications. This transition, centered around its Lower Critical Solution Temperature, allows for the intelligent design of materials that can encapsulate therapeutic agents in a swollen, hydrophilic state and release them upon a thermal trigger that induces a collapsed, hydrophobic conformation. By understanding and controlling the factors that influence the LCST and the swelling behavior—primarily through copolymerization and pH modulation—researchers can precisely engineer PNIPAM-based systems for targeted and controlled drug delivery, tissue engineering, and diagnostics. The experimental protocols detailed herein provide a robust framework for the characterization and validation of these innovative materials, paving the way for the next generation of smart therapeutics.

References

An In-depth Technical Guide to N-Isopropylacrylamide (NIPAM) Monomer: Toxicity and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Isopropylacrylamide (NIPAM) is a temperature-responsive monomer widely utilized in the synthesis of smart polymers for various biomedical applications, including drug delivery and tissue engineering. While its polymeric form, poly(this compound) (PNIPAM), is generally considered biocompatible, the NIPAM monomer itself poses significant health risks. This technical guide provides a comprehensive overview of the known toxicity of the NIPAM monomer and outlines essential handling precautions to ensure the safety of laboratory personnel. The monomer is classified as harmful if swallowed and causes serious eye damage. In vivo studies have established its acute oral toxicity, and in vitro research has demonstrated its cytotoxic effects on various cell lines. Evidence suggests that NIPAM is metabolized in the body to acrylamide, a well-documented neurotoxin. The toxic mechanisms of acrylamide, likely shared by NIPAM, involve the induction of oxidative stress, apoptosis, and interference with critical cellular signaling pathways. Strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE) and engineering controls, is imperative when working with this compound.

Toxicological Profile of this compound (NIPAM) Monomer

The toxicity of the NIPAM monomer has been evaluated through in vivo and in vitro studies. A key aspect of its toxicology is its in vivo metabolism to acrylamide, a known neurotoxin.[1] This metabolic pathway suggests that the toxicological effects of NIPAM are likely mediated, at least in part, by the well-characterized toxic properties of acrylamide.

Acute Toxicity

Acute toxicity data for NIPAM monomer is primarily available for the oral route of exposure.

Table 1: Acute Toxicity of this compound (NIPAM) Monomer

Route of ExposureSpeciesLD50 ValueReferences
OralRat375 mg/kg[2][3]
OralMouse419 mg/kg[1]
DermalRabbit> 2000 mg/kg[4]
Inhalation-No data available-
Irritation and Sensitization

NIPAM is a known irritant, particularly to the eyes.

Table 2: Irritation Potential of this compound (NIPAM) Monomer

Type of IrritationSpeciesObservationReferences
Eye IrritationRabbitCauses serious eye damage.[2][5]
Skin IrritationRabbitMay cause skin irritation.[5]
Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of the NIPAM monomer on various mammalian cell lines. The cytotoxicity is concentration-dependent, with higher concentrations leading to decreased cell viability.

Table 3: In Vitro Cytotoxicity of this compound (NIPAM) Monomer

Cell LineAssayConcentrationExposure TimeResultsReferences
Endothelial CellsMTS5 mg/mL24 and 48 hoursSignificant decrease in cell viability.[6]
Epithelial CellsMTS5 mg/mL24 and 48 hoursSignificant decrease in cell viability.[6]
Smooth Muscle CellsMTS5 mg/mL24 and 48 hoursSignificant decrease in cell viability.[6]
Fibroblasts (3T3)MTS5 mg/mL24 hoursCell viability slightly above 80%.[6]
Fibroblasts (3T3)MTS5 mg/mL48 hoursCell viability decreased to below 70%.[6]

Mechanisms of Toxicity: The Role of Acrylamide Metabolism

The in vivo conversion of NIPAM to acrylamide is a critical factor in its toxicity profile. Acrylamide is known to induce neurotoxicity through multiple mechanisms, which are likely relevant to NIPAM exposure.

Acrylamide Metabolism

dot

Acrylamide_Metabolism NIPAM This compound Acrylamide Acrylamide NIPAM->Acrylamide Metabolism Glycidamide Glycidamide Acrylamide->Glycidamide Oxidation Mercapturic_Acid_Acrylamide Mercapturic Acid Metabolites (AAMA) Acrylamide->Mercapturic_Acid_Acrylamide Detoxification CYP2E1 CYP2E1 CYP2E1->Glycidamide Mercapturic_Acid_Glycidamide Mercapturic Acid Metabolites (GAMA) Glycidamide->Mercapturic_Acid_Glycidamide Detoxification GSH_Acrylamide Glutathione Conjugation GSH_Acrylamide->Mercapturic_Acid_Acrylamide Excretion Urinary Excretion Mercapturic_Acid_Acrylamide->Excretion GSH_Glycidamide Glutathione Conjugation GSH_Glycidamide->Mercapturic_Acid_Glycidamide Mercapturic_Acid_Glycidamide->Excretion

Caption: Metabolic pathway of this compound to acrylamide and its subsequent detoxification.

Cellular Signaling Pathways Implicated in Acrylamide-Induced Toxicity

Acrylamide is known to disrupt cellular homeostasis by inducing oxidative stress and apoptosis. Several key signaling pathways are involved in these processes.

Acrylamide_Toxicity_Pathways cluster_stress Oxidative Stress cluster_apoptosis Apoptosis cluster_signaling Signaling Cascades Acrylamide Acrylamide Exposure ROS Increased ROS Production Acrylamide->ROS MAPK MAPK Pathway Acrylamide->MAPK PKC PKC Pathway Acrylamide->PKC AMPK AMPK Pathway Acrylamide->AMPK GSH Decreased GSH ROS->GSH MDA Increased MDA ROS->MDA Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Nrf2 Nrf2/ARE Pathway (Antioxidant Response) ROS->Nrf2 NFkB NF-κB Pathway (Inflammation) ROS->NFkB Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis_Node Apoptosis Caspase_Activation->Apoptosis_Node MAPK->NFkB PKC->MAPK AMPK->NFkB

Caption: Experimental workflow for the MTS cytotoxicity assay.

Handling Precautions and Safety Recommendations

Given the toxicity of NIPAM monomer, strict adherence to safety protocols is essential.

Engineering Controls
  • Ventilation: Always handle NIPAM monomer in a well-ventilated area, preferably within a chemical fume hood.

  • Containment: Use appropriate containment measures to minimize the generation of dust or aerosols.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield. [2]* Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.

  • Respiratory Protection: If engineering controls are insufficient to control airborne concentrations, use a NIOSH-approved respirator with an appropriate cartridge.

Safe Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly closed.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

The this compound monomer is a valuable chemical for the synthesis of advanced biomaterials, but it presents significant health hazards that demand careful management. Its acute oral toxicity, potential for serious eye damage, and in vitro cytotoxicity, likely mediated by its metabolism to the neurotoxin acrylamide, underscore the importance of the handling precautions outlined in this guide. By implementing appropriate engineering controls, consistently using personal protective equipment, and adhering to safe work practices, researchers can minimize the risks associated with the use of NIPAM monomer and ensure a safe laboratory environment.

References

Biocompatibility and Biodegradability of PNIPAM-Based Materials: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(N-isopropylacrylamide) (PNIPAM) is a thermoresponsive polymer widely investigated for biomedical applications such as drug delivery, tissue engineering, and regenerative medicine. Its unique lower critical solution temperature (LCST) close to physiological temperature allows for the formation of injectable hydrogels that solidify in situ. However, for clinical translation, a thorough understanding of the biocompatibility and biodegradability of PNIPAM-based materials is paramount. This technical guide provides a comprehensive overview of the current state of knowledge on this topic, presenting quantitative data, detailed experimental protocols, and visual representations of key biological interactions to aid researchers and drug development professionals in their work with these promising materials.

Biocompatibility of PNIPAM-Based Materials

The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. For PNIPAM-based materials, this involves assessing their potential to cause toxicity to cells (cytotoxicity) and to elicit an adverse immune response in a living organism (in vivo biocompatibility).

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental for the initial screening of biomaterials. These tests evaluate the effect of the material or its leachable components on cell viability and proliferation. The this compound monomer is known to be toxic; however, high molecular weight PNIPAM polymers and crosslinked hydrogels generally exhibit good cytocompatibility.[1][2] The cytotoxicity can be influenced by residual monomers, initiators from the polymerization process, and the specific chemical modifications of the PNIPAM polymer.[3]

Table 1: Quantitative Cytotoxicity Data for PNIPAM-Based Materials

MaterialCell LineAssayExposure TimeConcentration/ ConditionCell Viability (%)Reference(s)
NIPAM monomer3T3 FibroblastsMTS24 hours5 mg/mL~80%[4]
NIPAM monomer3T3 FibroblastsMTS48 hours5 mg/mL~48%[4]
PNIPAM hydrogel3T3-L1, HEK293, A549MTT, Neutral Red48 & 96 hoursDirect contactNo significant cytotoxic effect[5][6]
poly(NDBA) copolymer3T3 FibroblastsPromega CellTiter 961, 4, 10 daysIndirect/Extraction93.1%, 89.0%, 90.7%[7]
PNIPAM-co-pGMA-Mela hydrogelMDA-MB-231MTT5 hoursNot specifiedBiocompatible[8]
In Vivo Biocompatibility and Inflammatory Response

In vivo studies are crucial to understanding the host response to PNIPAM-based hydrogels. Upon implantation, these materials are recognized as foreign bodies, initiating a cascade of events known as the foreign body response (FBR). This response typically involves the adsorption of proteins onto the material surface, followed by the recruitment of inflammatory cells, primarily macrophages.[9]

Initial inflammatory reactions, characterized by the presence of neutrophils and macrophages, are common after implantation of PNIPAM-based gels.[2] However, this response generally subsides over a few weeks, and the implant is often surrounded by a thin fibrous capsule.[2][10] The extent of the inflammatory response can be modulated by the hydrogel's properties, such as surface chemistry and the presence of bioactive molecules.[11] For instance, incorporating natural polymers like gelatin or hyaluronic acid can improve tissue integration and reduce the inflammatory reaction.[10][12]

Table 2: In Vivo Biocompatibility and Inflammatory Response to PNIPAM-Based Materials

MaterialAnimal ModelImplantation SiteDurationKey FindingsReference(s)
PNIPAM-gelatin hydrogelWistar ratsSubcutaneousUp to 12 weeksInitial inflammation subsided in 2 weeks; fibroblast infiltration and proliferation observed.[2][10]
poly(NDBA) hydrogelRatsSubcutaneousUp to 14 daysNo damage to adjacent tissues observed after complete dissolution.[9][13]
Antimicrobial-loaded PNDJ hydrogelRats, Rabbits, CaninesBone, muscle, joints, intraperitonealVariedGenerally well-tolerated locally and systemically.[14]

Biodegradability of PNIPAM-Based Materials

Pure PNIPAM is generally considered non-biodegradable, which can be a limitation for applications where temporary support is required.[10] To address this, significant research has focused on developing biodegradable PNIPAM-based materials through copolymerization with degradable monomers or polymers.[1][12]

Mechanisms of Degradation

The degradation of modified PNIPAM hydrogels can occur through several mechanisms:

  • Hydrolytic Degradation: This involves the cleavage of hydrolytically labile bonds, such as esters, within the polymer backbone or crosslinks. The rate of hydrolysis can be influenced by the pH of the surrounding environment.[3][15]

  • Enzymatic Degradation: Incorporating enzyme-cleavable peptide sequences or natural polymers like dextran allows for degradation by specific enzymes present in the body.[13][16]

Degradation Products

The degradation of PNIPAM-based materials results in smaller polymer fragments. For copolymers designed for hydrolytic degradation, the byproducts are often more hydrophilic, leading to an increase in the LCST and eventual dissolution of the polymer.[13] Thermal degradation of PNIPAM at high temperatures can produce NIPAM, cyclic imides, and other small molecules.[8] It is crucial to ensure that any degradation products are non-toxic and can be cleared from the body.

Table 3: Quantitative Biodegradability Data for PNIPAM-Based Materials

MaterialDegradation ConditionDurationDegradation MetricResultReference(s)
poly(NIPAM-TEGDMA)-200.1N NaOH10 hoursWeight Loss48%[3]
poly(NIPAM-TEGDMA)-400.1N NaOH10 hoursWeight Loss65%[3]
polyNIPAM-200.007 N NaOH, 25°C24 hoursWeight Loss29%[3]
polyNIPAM-400.007 N NaOH, 25°C24 hoursWeight Loss51%[3]
polyNIPAM-200.007 N NaOH, 37°C5 daysWeight Loss6%[3]
polyNIPAM-400.007 N NaOH, 37°C5 daysWeight Loss18%[3]
PNIPAM-gelatin hydrogelIn vivo (subcutaneous, rat)6 weeksWeight Loss~50%[2]
PNIPAM-dextran hydrogelLysozyme/PBS21 daysMass Loss80%[16]
pNHMM0 (no MAA)PBS, 37°C> 5 monthsTime to 50% Weight Loss> 5 months[15]
pNHMM0.5 (0.5% MAA)PBS, 37°C~ 2 monthsTime to 50% Weight Loss~ 2 months[15]
pNHMM1 (1% MAA)PBS, 37°C~ 1 monthTime to 50% Weight Loss~ 1 month[15]
pNHMM2 (2% MAA)PBS, 37°C~ 1 weekTime to 50% Weight Loss~ 1 week[15]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of biocompatibility and biodegradability.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Material Exposure: Remove the medium and add the test material (e.g., hydrogel extract or a thin layer of the hydrogel) to the wells. For indirect tests, extracts are prepared by incubating the material in cell culture medium, which is then added to the cells.

  • Incubation: Incubate the cells with the material for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Remove the material and medium. Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.

Live/Dead Staining for Viability in Hydrogels

This assay visually distinguishes live from dead cells using two fluorescent dyes: Calcein AM and Ethidium homodimer-1 (EthD-1). Calcein AM is cell-permeable and is cleaved by esterases in live cells to produce a green fluorescence. EthD-1 can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting red fluorescence.

Protocol:

  • Prepare Staining Solution: Prepare a working solution of 2 µM Calcein AM and 4 µM EthD-1 in sterile PBS.

  • Sample Preparation: For cells encapsulated in hydrogels, the hydrogel can be washed with PBS. If the hydrogel is thick, it can be sectioned to allow for better dye penetration.

  • Staining: Add the Live/Dead working solution to the samples and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the samples once with PBS to reduce background fluorescence.

  • Imaging: Image the samples using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

In Vivo Subcutaneous Implantation in Rats

This protocol describes the subcutaneous implantation of a hydrogel to assess its in vivo biocompatibility and degradation.

Protocol:

  • Animal Preparation: Use adult rats (e.g., Wistar or Sprague Dawley). Anesthetize the animal using an appropriate anesthetic.

  • Surgical Site Preparation: Shave the dorsal area and disinfect the skin with an antiseptic solution.

  • Implantation: Make a small skin incision and create a subcutaneous pocket using blunt dissection. Inject the hydrogel solution (if it's an in-situ gelling formulation) or implant the pre-formed hydrogel into the pocket.

  • Suturing: Close the incision with sutures.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics.

  • Evaluation: At predetermined time points (e.g., 7, 15, 30, 60 days), sacrifice the animals. Excise the implant and surrounding tissue.

  • Histological Analysis: Fix the tissue samples in 10% buffered formalin, process for paraffin embedding, section, and stain with Hematoxylin and Eosin (H&E) to evaluate the inflammatory response and tissue integration.

In Vitro Hydrolytic Degradation (Mass Loss)

This protocol measures the degradation of a hydrogel by quantifying the loss of its dry mass over time.

Protocol:

  • Sample Preparation: Prepare hydrogel samples of a known initial dry weight (Wi). This is typically done by lyophilizing pre-formed hydrogels.

  • Degradation: Immerse the dried hydrogels in a buffered solution (e.g., PBS at pH 7.4) at 37°C.

  • Time Points: At predetermined time points, remove the hydrogel samples from the solution.

  • Drying: Gently blot the surface to remove excess water and then lyophilize the samples to a constant dry weight (Wd).

  • Calculation: Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(Wi - Wd) / Wi] x 100.

Signaling Pathways and Experimental Workflows

The interaction of cells with PNIPAM-based materials is mediated by complex signaling pathways. Understanding these pathways is crucial for designing biomaterials that elicit desired cellular responses.

Experimental_Workflow cluster_0 Material Synthesis & Characterization cluster_1 In Vitro Biocompatibility cluster_2 In Vitro Biodegradability cluster_3 In Vivo Evaluation synthesis PNIPAM-based Material Synthesis characterization Physicochemical Characterization (LCST, Swelling, Mechanics) synthesis->characterization cytotoxicity Cytotoxicity Assays (MTT, Live/Dead) characterization->cytotoxicity hydrolytic Hydrolytic Degradation (Mass Loss, Swelling) characterization->hydrolytic cell_adhesion Cell Adhesion & Morphology cytotoxicity->cell_adhesion implantation Subcutaneous Implantation cell_adhesion->implantation enzymatic Enzymatic Degradation (Mass Loss, GPC) histology Histological Analysis (H&E) implantation->histology degradation_in_vivo In Vivo Degradation Assessment implantation->degradation_in_vivo degradation_in_vivo->characterization Correlate in vitro/in vivo Integrin_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular PNIPAM PNIPAM Surface (> LCST, Hydrophobic) ECM Adsorbed ECM Proteins (e.g., Fibronectin) PNIPAM->ECM Protein Adsorption integrin Integrin Receptors (e.g., α5β1) ECM->integrin Binding FAK Focal Adhesion Kinase (FAK) integrin->FAK Activation actin Actin Cytoskeleton FAK->actin Cytoskeletal Organization signaling Downstream Signaling (e.g., MAPK/ERK) FAK->signaling response Cellular Response (Adhesion, Spreading, Proliferation) actin->response signaling->response Macrophage_Polarization cluster_0 Stimuli cluster_1 Macrophage cluster_2 Signaling Pathways cluster_3 Phenotypes & Functions PNIPAM PNIPAM Hydrogel Surface & Degradation Products macrophage Monocyte/Macrophage PNIPAM->macrophage Interaction M1_pathway Pro-inflammatory Signals (e.g., TLR, NF-κB, STAT1) macrophage->M1_pathway M2_pathway Anti-inflammatory Signals (e.g., STAT6, STAT3) macrophage->M2_pathway M1 M1 Phenotype (Pro-inflammatory) M1_pathway->M1 M2 M2 Phenotype (Pro-healing) M2_pathway->M2 M1_func Cytokine Release (TNF-α, IL-1β) Phagocytosis M1->M1_func M2_func Growth Factor Release (TGF-β) Tissue Remodeling M2->M2_func PNIPAM_Logic cluster_0 Temperature Stimulus cluster_1 PNIPAM State cluster_2 Application temp_below Temperature < LCST (~32°C) state_sol Soluble / Swollen (Hydrophilic) temp_below->state_sol temp_above Temperature > LCST (~32°C) state_gel Insoluble / Collapsed (Hydrophobic) temp_above->state_gel app_inject Injectable Formulation (Drug/Cell Encapsulation) state_sol->app_inject app_release Controlled Drug Release Cell Adhesion state_gel->app_release app_gel In Situ Gel Formation (Localized Depot) app_inject->app_gel Injection & Warming

References

Methodological & Application

Application Note and Protocol: Free-Radical Polymerization of N-Isopropylacrylamide (PNIPAM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-isopropylacrylamide), commonly abbreviated as PNIPAM or PNIPAAm, is a thermoresponsive polymer that exhibits a sharp coil-to-globule transition in aqueous solutions at its lower critical solution temperature (LCST) of approximately 32°C.[1][2][3] This unique property, which is close to physiological temperature, makes PNIPAM a material of significant interest for a wide range of biomedical applications, including drug delivery, tissue engineering, and biosensing.[4][5] The synthesis of PNIPAM is readily achieved through free-radical polymerization of the this compound (NIPAM) monomer.[1][4]

This document provides a detailed protocol for the synthesis of PNIPAM via a conventional free-radical polymerization method. It also includes a summary of typical reaction conditions and characterization data compiled from various studies to serve as a comprehensive guide for researchers.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical quantitative data for the free-radical polymerization of this compound (NIPAM) gathered from multiple sources. This allows for easy comparison of different experimental setups.

ParameterValueNotesSource(s)
Monomer This compound (NIPAM)Recrystallized from a suitable solvent like a benzene/hexane mixture before use to remove inhibitors.[6]
Initiator Azobisisobutyronitrile (AIBN)A common thermal initiator.[1][5]
Ammonium persulfate (APS)Often used in aqueous polymerizations, sometimes with an accelerator like TMEDA.[1]
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AMPA)A water-soluble initiator.[7]
Solvent 1,4-DioxaneA good solvent for both the monomer and the resulting polymer.[6][8]
WaterUsed for aqueous polymerization, especially with water-soluble initiators.[7]
Dimethylformamide (DMF)Another suitable organic solvent.[5]
Monomer Concentration 1 g NIPAM in 15 mL waterExample from a specific protocol.[7]
Initiator Concentration 0.4 g AMPA in distilled waterExample from a specific protocol.[7]
Molar ratio of [NIPAM]/[Initiator] can varyTypically in the range of 100:1 to 1000:1.
Reaction Temperature 60 - 80°CDependent on the initiator used. For AIBN, 60-70°C is common. For AMPA, 80°C has been used.[6][7][8]
Reaction Time 5 - 24 hoursReaction time can be varied to control conversion and molecular weight.[5][7]
Purification Method Precipitation in a non-solventCold diethyl ether or petroleum ether are commonly used.[6][8]
DialysisTo remove unreacted monomer and initiator from polymers synthesized in water.
Characterization 1H NMRTo confirm the polymer structure.[7]
Gel Permeation Chromatography (GPC)To determine molecular weight and polydispersity index (PDI).[8][9][10]
Differential Scanning Calorimetry (DSC)To determine the LCST.[7]
Turbidity MeasurementTo observe the phase transition temperature.[7]

Experimental Protocol: Free-Radical Polymerization of NIPAM in an Organic Solvent

This protocol describes a general procedure for the synthesis of PNIPAM using AIBN as the initiator and 1,4-dioxane as the solvent.

Materials:

  • This compound (NIPAM) monomer

  • Azobisisobutyronitrile (AIBN) initiator

  • 1,4-Dioxane (anhydrous)

  • Diethyl ether (cold) or Hexane (cold)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle or oil bath

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Monomer and Initiator Preparation:

    • Weigh the desired amount of NIPAM monomer and AIBN initiator and add them to the round-bottom flask. A typical molar ratio of monomer to initiator is in the range of 100:1 to 500:1, depending on the desired molecular weight.

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane to the flask to dissolve the monomer and initiator. The concentration of the monomer can be adjusted, for example, to 1 M.

  • Degassing:

    • To remove dissolved oxygen, which can inhibit the polymerization, the solution must be degassed. This can be achieved by several freeze-pump-thaw cycles.[6] Alternatively, bubbling with an inert gas (nitrogen or argon) for at least 30-60 minutes can be performed.[7][8]

  • Polymerization:

    • After degassing, place the flask in a preheated oil bath or heating mantle set to the desired reaction temperature, typically between 60°C and 70°C for AIBN.[8]

    • Allow the reaction to proceed under an inert atmosphere with continuous stirring for a set period, for instance, 16 to 24 hours.[2]

  • Termination and Precipitation:

    • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

    • Precipitate the synthesized polymer by slowly pouring the reaction mixture into a large excess of a cold non-solvent, such as diethyl ether or hexane, while stirring.[8] The PNIPAM will precipitate as a white solid.

  • Purification:

    • Collect the precipitated polymer by filtration.

    • To further purify the polymer, it can be redissolved in a small amount of a good solvent (e.g., THF or acetone) and re-precipitated into the cold non-solvent. Repeat this process 2-3 times.

  • Drying:

    • Dry the purified polymer under vacuum at room temperature or in a vacuum oven at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.

Experimental Workflow

Free_Radical_Polymerization_of_NIPAM cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_final Final Product A 1. Weigh NIPAM and Initiator B 2. Dissolve in Solvent A->B C 3. Degas Solution (Freeze-Pump-Thaw or Inert Gas Purge) B->C D 4. Heat to Reaction Temperature (e.g., 60-80°C) C->D E 5. Polymerize under Inert Atmosphere D->E F 6. Cool and Terminate Reaction E->F G 7. Precipitate in Non-Solvent (e.g., Cold Ether) F->G H 8. Filter and Collect Polymer G->H I 9. Redissolve and Re-precipitate (Optional) H->I J 10. Dry under Vacuum I->J K Characterize PNIPAM (NMR, GPC, DSC) J->K

Caption: Experimental workflow for the free-radical polymerization of this compound.

Characterization of PNIPAM

The synthesized PNIPAM can be characterized by various analytical techniques to determine its structure, molecular weight, and thermoresponsive properties.

  • Nuclear Magnetic Resonance (1H NMR) Spectroscopy: Confirms the chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): Used to measure the LCST of the polymer in an aqueous solution.[7]

  • Turbidimetry/UV-Vis Spectroscopy: The change in turbidity of a dilute aqueous solution of the polymer with increasing temperature can be monitored to determine the cloud point, which is often taken as the LCST.[7]

Conclusion

This application note provides a foundational protocol for the synthesis of PNIPAM via free-radical polymerization. The provided data and detailed methodology offer a starting point for researchers to produce this versatile thermoresponsive polymer for various applications in drug development and materials science. For more controlled polymer architectures with narrow molecular weight distributions, techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) can be employed.[3][8][9][11]

References

Application Notes and Protocols: Synthesis of PNIPAM Hydrogels for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Poly(N-isopropylacrylamide) (PNIPAM) hydrogels, a class of smart polymers widely utilized in controlled drug delivery systems.[1][2][3] These hydrogels exhibit a unique thermoresponsive behavior, undergoing a reversible volume phase transition at their Lower Critical Solution Temperature (LCST), which is typically around 32°C in aqueous solutions.[2] This property allows for the encapsulation of therapeutic agents at temperatures below the LCST and their subsequent controlled release at physiological temperatures.

Introduction to PNIPAM Hydrogels

PNIPAM hydrogels are crosslinked polymer networks that can absorb and retain large amounts of water.[2] Their ability to swell or shrink in response to temperature changes makes them ideal candidates for "smart" drug delivery systems.[1][2] Below the LCST, the hydrogel is in a swollen, hydrophilic state, allowing for easy loading of drugs. Above the LCST, the hydrogel collapses into a shrunken, hydrophobic state, leading to the expulsion of the loaded drug. This temperature-triggered release mechanism offers a significant advantage for targeted and controlled drug administration.

The LCST of PNIPAM hydrogels can be modulated by copolymerization with hydrophilic or hydrophobic monomers, allowing for the fine-tuning of the hydrogel's properties for specific applications.[4][5] This versatility, combined with their biocompatibility, has led to extensive research into their use for delivering a wide range of therapeutic molecules, from small-molecule drugs to larger biomolecules.

Synthesis Methods

Several polymerization techniques can be employed for the synthesis of PNIPAM hydrogels. The choice of method influences the network structure, mechanical properties, and ultimately, the drug release characteristics of the hydrogel.

Free-Radical Polymerization

Free-radical polymerization is a common and relatively simple method for synthesizing PNIPAM hydrogels.[1] It involves the polymerization of this compound (NIPAM) monomer in the presence of a crosslinker and a radical initiator.

Protocol 1: Synthesis of PNIPAM Hydrogel via Free-Radical Polymerization

Materials:

  • This compound (NIPAM) (monomer)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Dissolve a specific amount of NIPAM monomer and MBA crosslinker in deionized water in a reaction vessel. A typical molar ratio of NIPAM to MBA can range from 30:1 to 100:1, depending on the desired crosslinking density.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Add the APS initiator to the solution and mix thoroughly. The amount of APS is typically around 1-2 mol% of the NIPAM monomer.

  • Add the TEMED accelerator to the solution to initiate the polymerization. The amount of TEMED is usually equimolar to APS.

  • Allow the polymerization to proceed at room temperature for several hours or overnight. The solution will turn into a solid hydrogel.

  • After polymerization, immerse the hydrogel in a large volume of deionized water to remove any unreacted monomers, crosslinkers, and initiators. The water should be changed periodically for 2-3 days until the washings are free of any residual chemicals.

  • The purified hydrogel can then be used for characterization and drug loading studies.

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer better control over the polymer architecture, molecular weight, and polydispersity compared to free-radical polymerization.[1] This control can lead to hydrogels with more uniform network structures and predictable properties.

a. RAFT Polymerization: RAFT polymerization utilizes a chain transfer agent to mediate the polymerization process, allowing for the synthesis of well-defined polymers.[6]

b. Atom Transfer Radical Polymerization (ATRP): ATRP employs a transition metal catalyst to control the polymerization, enabling the synthesis of polymers with complex architectures.[7][8]

Protocol 2: Synthesis of PNIPAM Hydrogel via RAFT Polymerization (General Outline)

Materials:

  • This compound (NIPAM) (monomer)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • A suitable RAFT agent (e.g., a trithiocarbonate)

  • A radical initiator (e.g., AIBN)

  • A suitable solvent (e.g., 1,4-dioxane or water)[9]

Procedure:

  • Dissolve NIPAM, MBA, and the RAFT agent in the chosen solvent in a reaction flask.

  • Deoxygenate the solution by purging with an inert gas.

  • Add the initiator to the reaction mixture.

  • Heat the reaction to the appropriate temperature (e.g., 70-80°C) and allow it to proceed for a specific time to achieve the desired molecular weight and conversion.[9]

  • Precipitate the polymer in a non-solvent (e.g., diethyl ether or hexane) and dry under vacuum.

  • The resulting polymer can then be crosslinked to form a hydrogel.

Characterization of PNIPAM Hydrogels

Thorough characterization is essential to understand the physicochemical properties of the synthesized hydrogels and their suitability for drug delivery applications.

Characterization TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms the chemical structure of the hydrogel by identifying characteristic functional groups.[10]
Scanning Electron Microscopy (SEM) Visualizes the surface morphology and porous structure of the hydrogel.[10]
Differential Scanning Calorimetry (DSC) Determines the Lower Critical Solution Temperature (LCST) of the hydrogel.[10]
Swelling Studies Measures the swelling ratio of the hydrogel at different temperatures to assess its thermoresponsive behavior.
Rheological Studies Evaluates the mechanical properties (e.g., storage and loss moduli) of the hydrogel.

Protocol 3: Sample Preparation for Characterization

  • FTIR: The hydrogel sample is typically freeze-dried and ground into a fine powder. The powder is then mixed with potassium bromide (KBr) and pressed into a pellet for analysis.[11]

  • SEM: To observe the porous structure, the hydrogel is first swollen in water and then rapidly frozen in liquid nitrogen. The frozen sample is then freeze-dried to remove the water while preserving the porous network. The dried sample is mounted on a stub and sputter-coated with a conductive material (e.g., gold) before imaging.[12][13][14]

  • DSC: A small amount of the dried hydrogel (typically 5-10 mg) is sealed in an aluminum pan for analysis.[15][16][17]

Drug Loading and In Vitro Release Studies

The efficiency of a hydrogel as a drug delivery system is determined by its ability to load a sufficient amount of the drug and release it in a controlled manner.

Drug Loading

The most common method for loading drugs into PNIPAM hydrogels is the equilibrium swelling method.[18]

Protocol 4: Drug Loading into PNIPAM Hydrogel via Swelling Method

Materials:

  • Purified PNIPAM hydrogel

  • Drug solution (the drug dissolved in a suitable solvent, often water or a buffer solution)

Procedure:

  • Immerse a known weight of the dried hydrogel in the drug solution.

  • Allow the hydrogel to swell in the drug solution for a prolonged period (e.g., 24-48 hours) at a temperature below the LCST (e.g., room temperature or 4°C) to ensure maximum drug uptake.[19]

  • After the swelling period, remove the hydrogel from the solution and gently blot the surface with filter paper to remove excess drug solution.

  • The amount of drug loaded into the hydrogel can be determined by measuring the decrease in the drug concentration of the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

Drug Loading Efficiency (%DLE) and Drug Loading Content (%DLC) can be calculated using the following formulas:

%DLE = (Mass of drug in hydrogel / Initial mass of drug in solution) x 100 %DLC = (Mass of drug in hydrogel / Mass of drug-loaded hydrogel) x 100

In Vitro Drug Release

In vitro drug release studies are performed to evaluate the release kinetics of the drug from the hydrogel under simulated physiological conditions.

Protocol 5: In Vitro Drug Release Study

Materials:

  • Drug-loaded PNIPAM hydrogel

  • Release medium (e.g., phosphate-buffered saline (PBS) at a specific pH)

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a vessel containing a specific volume of the release medium.

  • Maintain the temperature of the release medium at a desired value (e.g., 37°C, above the LCST).

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • The cumulative percentage of drug release is then plotted against time.

Quantitative Data Summary

The following tables summarize typical quantitative data for PNIPAM hydrogels.

Table 1: Lower Critical Solution Temperature (LCST) of PNIPAM-based Hydrogels

Comonomer/CrosslinkerLCST (°C)Reference
PNIPAM (homopolymer)~32[5]
PNIPAM-co-Acrylic Acid37 - 45[5]
PNIPAM-co-Acrylamide> 32[20]
PNIPAM with varying crosslinker content32 (broadened transition)[7]

Table 2: Swelling Ratio of PNIPAM Hydrogels at Different Temperatures

Temperature (°C)Swelling RatioReference
25 (Below LCST)3 - 4[21][22][23]
40 (Above LCST)~1.5[21][23]

Table 3: Drug Loading Efficiency (DLE) of PNIPAM Hydrogels

DrugLoading MethodDLE (%)Reference
CurcuminSwelling~65 - 74[20][24]
IbuprofenSwelling~35[4]
5-FluorouracilSwelling~47[4]

Table 4: In Vitro Drug Release from PNIPAM Hydrogels

DrugRelease ConditionsCumulative Release (%)Time (h)Reference
CurcuminpH 5.5, 40°C~1004[20]
IbuprofenpH 4.0, 45°C~100-[4]
5-FluorouracilpH 4.0, 45°C~100-[4]
CurcuminpH 5.0, 45°C~1008[24]
Doxorubicin37°C780.17[11]

Visualizations

The following diagrams illustrate key concepts and workflows related to the synthesis and application of PNIPAM hydrogels for controlled drug delivery.

PNIPAM_Synthesis_Workflow cluster_synthesis PNIPAM Hydrogel Synthesis cluster_purification Purification cluster_characterization Characterization monomer NIPAM Monomer polymerization Polymerization monomer->polymerization crosslinker Crosslinker (e.g., MBA) crosslinker->polymerization initiator Initiator (e.g., APS/TEMED) initiator->polymerization hydrogel PNIPAM Hydrogel polymerization->hydrogel purification Washing with DI Water hydrogel->purification ftir FTIR purification->ftir sem SEM purification->sem dsc DSC purification->dsc

Caption: Experimental workflow for the synthesis and characterization of PNIPAM hydrogels.

Drug_Delivery_Workflow cluster_loading Drug Loading (T < LCST) cluster_release Drug Release (T > LCST) hydrogel_swollen Swollen Hydrogel drug_loaded_hydrogel Drug-Loaded Hydrogel hydrogel_swollen->drug_loaded_hydrogel drug_solution Drug Solution drug_solution->hydrogel_swollen Equilibrium Swelling hydrogel_collapsed Collapsed Hydrogel drug_loaded_hydrogel->hydrogel_collapsed Temperature Increase drug_release Drug Release hydrogel_collapsed->drug_release

Caption: Workflow for drug loading and temperature-triggered release from PNIPAM hydrogels.

Synthesis_Property_Relationship cluster_params Synthesis Parameters cluster_props Hydrogel Properties monomer_conc Monomer Concentration swelling Swelling Ratio monomer_conc->swelling mechanical Mechanical Strength monomer_conc->mechanical crosslinker_ratio Crosslinker Ratio crosslinker_ratio->swelling crosslinker_ratio->mechanical release Drug Release Profile crosslinker_ratio->release comonomer_type Comonomer Type lcst LCST comonomer_type->lcst comonomer_type->swelling comonomer_type->release lcst->release swelling->release mechanical->release

Caption: Relationship between synthesis parameters and PNIPAM hydrogel properties.

References

Application Notes and Protocols for PNIPAM Synthesis via Atom Transfer Radical Polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Poly(N-isopropylacrylamide), or PNIPAM, is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions, typically around 32°C.[1][2] This property makes it an attractive material for various biomedical applications, particularly in drug delivery. Below its LCST, PNIPAM is hydrophilic and soluble in water, while above this temperature, it undergoes a conformational change to a more hydrophobic state, leading to aggregation or gelation.[1][2][3] This sharp transition allows for the controlled and targeted release of encapsulated therapeutic agents in response to physiological temperature changes.

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures.[4][5][6][7] The ability to precisely control the polymer structure is crucial for optimizing its performance in drug delivery systems. This document provides detailed application notes and protocols for the synthesis of PNIPAM using ATRP for drug delivery applications.

Application Notes

Advantages of ATRP for PNIPAM Synthesis in Drug Delivery:

  • Controlled Molecular Weight and Low Polydispersity: ATRP enables the synthesis of PNIPAM with predictable molecular weights and narrow molecular weight distributions (Đ typically between 1.1 and 1.3).[8][9] This is critical as the molecular weight of PNIPAM can influence its LCST, drug loading capacity, and in vivo circulation time.

  • Architectural Control: ATRP allows for the creation of various polymer architectures, such as block copolymers, graft copolymers, and star polymers.[7] This versatility is advantageous for designing sophisticated drug delivery systems. For instance, amphiphilic block copolymers of PNIPAM can self-assemble into micelles for encapsulating hydrophobic drugs.

  • End-Group Functionalization: The "living" nature of ATRP allows for the introduction of specific functional groups at the chain ends.[2][5] These functional groups can be used for bioconjugation, attaching targeting ligands, or for further chemical modifications to enhance the drug delivery system's efficacy.

Key Considerations for PNIPAM-Based Drug Delivery Systems:

  • Tuning the LCST: The LCST of PNIPAM is close to human body temperature, which is ideal for triggering drug release.[1][10] The LCST can be fine-tuned by copolymerizing NIPAM with hydrophilic or hydrophobic monomers.

  • Drug Loading and Release: Drugs can be loaded into PNIPAM-based carriers, such as hydrogels or micelles, typically by mixing the drug with the polymer solution below the LCST.[11] Upon increasing the temperature above the LCST, the polymer collapses, leading to the release of the encapsulated drug. The release profile can be controlled by factors such as the polymer's molecular weight, architecture, and crosslinking density.

  • Biocompatibility and Biodegradability: While PNIPAM is generally considered biocompatible, its non-biodegradable nature can be a limitation for some in vivo applications.[4] To address this, PNIPAM can be copolymerized or blended with biodegradable polymers.[4]

Experimental Protocols

Materials:

  • This compound (NIPAM) (Monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (Initiator)

  • Copper(I) bromide (CuBr) (Catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture of organic solvent and water)[12]

  • Inhibitor remover column (for purifying NIPAM)

  • Methanol (for precipitation)

  • Basic alumina (for removing the catalyst)

  • Syringes and needles

  • Schlenk flasks and line

Purification of Reagents:

  • NIPAM: Dissolve NIPAM in a suitable solvent and pass it through an inhibitor remover column to remove the polymerization inhibitor (MEHQ). Subsequently, recrystallize from a hexane/toluene mixture and dry under vacuum.

  • CuBr: Wash with glacial acetic acid, followed by ethanol, and then diethyl ether. Dry under vacuum.

  • PMDETA and EBiB: Distill under reduced pressure.

  • Solvent: Dry using appropriate drying agents and distill before use.

Protocol for ATRP Synthesis of PNIPAM (General Procedure):

This protocol provides a general guideline. The specific molar ratios of reagents should be adjusted to target a desired molecular weight and will influence the polymerization kinetics.

Table 1: Example Reagent Quantities for Targeting a PNIPAM with a Degree of Polymerization (DP) of 100

ReagentMolar Ratio (relative to Initiator)Example Amount
NIPAM (Monomer)10011.31 g
EBiB (Initiator)10.195 g
CuBr (Catalyst)10.143 g
PMDETA (Ligand)10.173 g
Solvent (e.g., Toluene)-20 mL

Procedure:

  • Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and then cool it to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

  • Addition of Reagents: To the cooled Schlenk flask, add CuBr (catalyst) and NIPAM (monomer).

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove any dissolved oxygen.

  • Addition of Solvent and Ligand: Under a positive pressure of inert gas, add the degassed solvent and the ligand (PMDETA) to the flask via a syringe. Stir the mixture until the catalyst complex forms (the solution should turn a greenish color).

  • Initiation: Inject the initiator (EBiB) into the reaction mixture to start the polymerization.

  • Polymerization: Immerse the flask in a pre-heated oil bath at the desired reaction temperature (e.g., 60-90°C). The reaction time will vary depending on the desired conversion and can range from a few hours to 24 hours.

  • Termination: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. This will oxidize the Cu(I) catalyst to Cu(II) and quench the polymerization.

  • Purification:

    • Dilute the reaction mixture with a suitable solvent (e.g., THF).

    • Pass the solution through a column packed with basic alumina to remove the copper catalyst.

    • Precipitate the polymer by slowly adding the filtered solution to a large excess of a non-solvent, such as cold methanol or diethyl ether.

    • Collect the precipitated polymer by filtration.

    • Redissolve the polymer in a small amount of a good solvent and re-precipitate. Repeat this step 2-3 times to ensure high purity.

    • Dry the final PNIPAM product in a vacuum oven at room temperature until a constant weight is achieved.

Characterization:

  • Molecular Weight and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

  • Chemical Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Thermal Properties (LCST): Measured by UV-Vis spectroscopy by monitoring the change in transmittance of the polymer solution as a function of temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis reagents Purify Reagents (NIPAM, CuBr, Ligand, Initiator, Solvent) setup Assemble & Flame-Dry Schlenk Flask reagents->setup add_reagents Add Monomer & Catalyst setup->add_reagents degas Freeze-Pump-Thaw Cycles add_reagents->degas add_solvent_ligand Add Solvent & Ligand degas->add_solvent_ligand initiate Inject Initiator add_solvent_ligand->initiate polymerize Heat Reaction Mixture initiate->polymerize terminate Terminate Polymerization (Cool & Expose to Air) polymerize->terminate remove_catalyst Pass Through Alumina Column terminate->remove_catalyst precipitate Precipitate in Non-Solvent remove_catalyst->precipitate dry Dry Polymer Under Vacuum precipitate->dry characterize Characterize PNIPAM (GPC, NMR, FTIR, UV-Vis) dry->characterize

Caption: Experimental workflow for PNIPAM synthesis via ATRP.

drug_release_mechanism cluster_loading Drug Loading (T < LCST) cluster_release Drug Release (T > LCST) drug Drug Molecules drug_loaded Drug Encapsulated within Polymer Matrix drug->drug_loaded pnipam_soluble Soluble PNIPAM Chains (Hydrophilic State) pnipam_soluble->drug_loaded temperature_increase Increase Temperature (e.g., Injection into Body) drug_loaded->temperature_increase pnipam_collapsed Collapsed PNIPAM (Hydrophobic State) drug_released Released Drug Molecules pnipam_collapsed->drug_released temperature_increase->pnipam_collapsed

Caption: Thermoresponsive drug release from PNIPAM.

References

Application Notes and Protocols for Fabricating PNIPAM Scaffolds in Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication of Poly(N-isopropylacrylamide) (PNIPAM) scaffolds for tissue engineering applications. PNIPAM is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST) around 32°C in aqueous solutions.[1][2][3] This unique property allows for the development of "smart" scaffolds that can undergo reversible phase transitions in response to temperature changes, making them highly valuable for applications such as cell sheet engineering, controlled drug delivery, and 3D cell culture.[4][5][6]

Key Properties and Applications

PNIPAM-based scaffolds offer several advantages in tissue engineering:

  • Thermoresponsiveness: The ability to switch between a hydrophilic state (below LCST) and a hydrophobic state (above LCST) allows for temperature-controlled cell attachment and detachment, facilitating the harvest of intact cell sheets without enzymatic treatment.[2][3]

  • Injectability: PNIPAM solutions can be injected in a liquid state at room temperature and subsequently form a gel scaffold in situ at physiological body temperature.[5]

  • Tunable Properties: The physical and biological properties of PNIPAM scaffolds, such as mechanical strength, porosity, and biocompatibility, can be tailored by copolymerizing PNIPAM with other natural or synthetic polymers, and by adjusting the crosslinking density.[7][8][9]

However, pure PNIPAM scaffolds can have limitations, including poor mechanical strength and limited biocompatibility.[5][7][8][9] To address these, PNIPAM is often combined with other biomaterials like chitosan, hyaluronic acid, and poly(ε-caprolactone) (PCL) to create composite scaffolds with enhanced properties.[1][7][10]

Data Presentation: Properties of PNIPAM-Based Scaffolds

The following table summarizes the quantitative data on the properties of various PNIPAM-based scaffolds from the literature, providing a basis for comparison.

Scaffold CompositionFabrication MethodPore Size (μm)Porosity (%)Mechanical Properties (Young's Modulus)Cell Viability/ResponseReference
PNIPAM-20 (Degradable)Sphere-templating48 ± 6--Good NIH3T3 cell response over 5 days.[11][12]
PNIPAM-40 (Degradable)Sphere-templating55 ± 5--Uniform infiltration and elongated morphology of NIH3T3 cells after 7 days.[13]
PNIPAM/PCL BlendElectrospinning---Supports 3T3 fibroblast viability and cell sheet detachment.[10]
PNIPAM-Chitosan3D Printing---Dental pulp stem cell viability of up to ~75% after 7 days.[14]
P(NIPAM-co-NtBA)ElectrospinningFiber width: 1.5 - 2.1-0.15 ± 0.03 MPa to 6.8 ± 3.0 MPa-[2]
PNIPAM/POSSElectrospinning1.24 ± 1.2763.6-Gradual mass loss over 28 days, indicating improved aqueous stability.[15]
PNIPAM-HApElectrochemical Polymerization-Controlled by HAp content-No cytotoxicity to MG63 cells.[16]
Alg-g-PNIPAM/MC3D Printing--Storage modulus of ~1500 Pa80% viability of pre-osteoblastic cells.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments in the fabrication and characterization of PNIPAM scaffolds.

Protocol 1: Synthesis of PNIPAM Hydrogel by Free Radical Polymerization

This protocol describes a common method for synthesizing a basic PNIPAM hydrogel.

Materials:

  • This compound (NIPAM) monomer

  • N,N'-methylenebisacrylamide (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Dissolve the desired amount of NIPAM monomer and BIS crosslinker in deionized water in a reaction vessel. A typical concentration is 5% w/w NIPAM.[18]

  • Purge the solution with an inert gas (nitrogen or argon) for at least 5 minutes to remove dissolved oxygen, which can inhibit polymerization.[18][19]

  • While continuing the inert gas bubbling, add the TEMED accelerator to the solution.[18]

  • Add the APS initiator to the solution. The polymerization reaction should begin shortly after.[18]

  • Seal the reaction vessel and allow the polymerization to proceed for a specified time (typically several hours to overnight) at room temperature. The solution will become a viscous gel.

  • After polymerization, purify the hydrogel by immersing it in deionized water and changing the water frequently over several days to remove unreacted monomers and other impurities. A thermocycling process can also be used for purification.[19]

Protocol 2: Fabrication of Porous PNIPAM Scaffolds by Sphere-Templating

This technique creates scaffolds with highly interconnected and monodisperse pores.[11][13]

Materials:

  • PNIPAM hydrogel precursor solution (from Protocol 1)

  • Poly(methyl methacrylate) (PMMA) microspheres of a defined diameter

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)[13]

Procedure:

  • Create a template by sintering the PMMA microspheres together to form a fused colloidal crystal.

  • Infiltrate the template with the PNIPAM hydrogel precursor solution.

  • Initiate polymerization of the PNIPAM solution within the template.

  • After polymerization, dissolve the PMMA template using a suitable solvent (e.g., acetone or dichloromethane), leaving behind a porous PNIPAM scaffold.

  • Thoroughly wash the scaffold to remove any residual solvent and unreacted components.

Protocol 3: Fabrication of PNIPAM Nanofibrous Scaffolds by Electrospinning

Electrospinning is a versatile technique to produce nanofibrous scaffolds that mimic the native extracellular matrix (ECM).[15][20]

Materials:

  • PNIPAM polymer (can be synthesized or purchased)

  • Co-polymer (e.g., Poly(ε-caprolactone) - PCL)[10]

  • Suitable solvent (e.g., a mixture of chloroform and methanol)

  • Electrospinning setup (high voltage power supply, syringe pump, needle, and a grounded collector)

Procedure:

  • Dissolve PNIPAM and any co-polymer (e.g., PCL) in the chosen solvent to create a polymer solution of a specific concentration.

  • Load the polymer solution into a syringe fitted with a metallic needle.

  • Mount the syringe on a syringe pump to ensure a constant flow rate.

  • Apply a high voltage (typically 10-25 kV) to the needle tip.

  • Position a grounded collector (e.g., a rotating mandrel for aligned fibers) at a specific distance from the needle tip.

  • As the polymer solution is ejected from the needle, a Taylor cone is formed, and a charged jet of polymer is drawn towards the collector. The solvent evaporates during this process, resulting in the deposition of solid polymer fibers on the collector.

  • After spinning, the fibrous mat can be carefully removed from the collector and further processed (e.g., vacuum drying to remove residual solvent).

Visualizations

Thermoresponsive Behavior of PNIPAM

The following diagram illustrates the principle of PNIPAM's thermoresponsive behavior, which is fundamental to its application in tissue engineering.

PNIPAM_Thermoresponse cluster_below_lcst Below LCST (~32°C) cluster_above_lcst Above LCST (~32°C) Hydrophilic Hydrophilic State (Expanded Coils) CellDetachment Promotes Cell Detachment Hydrophilic->CellDetachment Soluble Soluble in Water Hydrophilic->Soluble Temperature Temperature Change Hydrophilic->Temperature Hydrophobic Hydrophobic State (Collapsed Globules) CellAttachment Promotes Cell Attachment Hydrophobic->CellAttachment Insoluble Insoluble in Water Hydrophobic->Insoluble Temperature->Hydrophobic

Caption: Reversible phase transition of PNIPAM with temperature change.

Experimental Workflow for PNIPAM Scaffold Fabrication and Seeding

This diagram outlines a general workflow for fabricating a PNIPAM scaffold and preparing it for cell culture.

PNIPAM_Workflow cluster_synthesis Scaffold Fabrication cluster_seeding Cell Seeding & Culture Monomer 1. Monomer & Crosslinker Solution Preparation Polymerization 2. Polymerization (e.g., Free Radical) Monomer->Polymerization Fabrication 3. Scaffold Fabrication (e.g., Electrospinning, 3D Printing) Polymerization->Fabrication Purification 4. Purification & Sterilization Fabrication->Purification Characterization 5. Scaffold Characterization (SEM, Mechanical Testing) Purification->Characterization CellSeeding 6. Cell Seeding Characterization->CellSeeding Incubation 7. Incubation & Culture (37°C) CellSeeding->Incubation Analysis 8. Analysis (Viability, Differentiation) Incubation->Analysis

Caption: General experimental workflow for PNIPAM scaffold fabrication.

Signaling Pathway for Chondrogenesis on a PNIPAM-Composite Scaffold

This diagram depicts a simplified, hypothetical signaling pathway that could be influenced by a PNIPAM-composite scaffold to promote chondrogenesis of mesenchymal stem cells (MSCs). The scaffold provides both physical cues and can be a vehicle for growth factor delivery.

Chondrogenesis_Signaling cluster_scaffold PNIPAM-Composite Scaffold Microenvironment cluster_cell Mesenchymal Stem Cell (MSC) Scaffold Scaffold Physical Cues (Stiffness, Topography) Integrin Integrin Receptors Scaffold->Integrin Mechanical Transduction GF Released Growth Factors (e.g., TGF-β) GF_Receptor TGF-β Receptor GF->GF_Receptor SOX9 SOX9 Upregulation Integrin->SOX9 Smad Smad 2/3 Phosphorylation GF_Receptor->Smad Smad->SOX9 Chondrogenesis Chondrogenic Differentiation (Collagen II, Aggrecan Expression) SOX9->Chondrogenesis

References

Application Notes and Protocols: Copolymerization of N-isopropylacrylamide (NIPAM) with Hydrophilic and Hydrophobic Monomers for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of N-isopropylacrylamide (NIPAM) copolymers in drug delivery. The copolymerization of NIPAM with hydrophilic or hydrophobic monomers allows for the precise tuning of the polymer's physicochemical properties, most notably its Lower Critical Solution Temperature (LCST), to suit various therapeutic needs.

Introduction

Poly(this compound) (PNIPAM) is a thermoresponsive polymer that exhibits a sharp coil-to-globule phase transition in aqueous solutions at its LCST of approximately 32°C.[1] This temperature-sensitive behavior makes it an attractive candidate for smart drug delivery systems, as it allows for triggered drug release in response to physiological temperatures or localized hyperthermia.[2]

By copolymerizing NIPAM with other monomers, the LCST and other properties such as drug loading capacity and release kinetics can be modulated.[3]

  • Hydrophilic comonomers , such as acrylic acid (AAc) and acrylamide (AAm), generally increase the LCST of the resulting copolymer. This is because the hydrophilic groups require more thermal energy to overcome the hydrogen bonding with water molecules and induce phase separation.[4][5]

  • Hydrophobic comonomers , such as methyl methacrylate (MMA) and styrene, tend to decrease the LCST, as they reduce the overall hydrophilicity of the polymer, facilitating dehydration and collapse at lower temperatures.[6]

This ability to tune the LCST is crucial for designing drug carriers that are stable at physiological temperature (around 37°C) but can be triggered to release their payload at a slightly elevated temperature, for example, in a tumor environment.[7]

Key Applications in Drug Delivery

PNIPAM-based copolymers can be formulated into various drug delivery systems, including:

  • Hydrogels: Three-dimensional polymer networks that can encapsulate large amounts of water and therapeutic agents. They can be designed to swell or shrink in response to temperature changes, thereby controlling the release of the entrapped drug.[8][9]

  • Micelles: Self-assembled core-shell nanostructures formed by amphiphilic block copolymers. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability in aqueous environments. Drug release can be triggered by the collapse of the thermoresponsive shell.[2][10]

  • Nanoparticles: Solid colloidal particles that can be used to deliver a wide range of drugs. Their surface can be modified with PNIPAM copolymers to impart thermoresponsive properties.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for NIPAM copolymers, providing a basis for selecting appropriate comonomers and compositions for specific drug delivery applications.

Table 1: Lower Critical Solution Temperature (LCST) of PNIPAM Copolymers with Hydrophilic Monomers
ComonomerMolar Ratio (NIPAM:Comonomer)pHLCST (°C)Reference(s)
Acrylic Acid (AAc) 97:33.030.8[13]
97:34.532.8[13]
90:103.034.5[13]
90:104.545.2[13]
80:203.038.1[13]
80:204.5> 60[13]
Acrylamide (AAm) N/A (p(NIPAm-co-Am) NG)N/A> 40[5]
Table 2: Lower Critical Solution Temperature (LCST) of PNIPAM Copolymers with Hydrophobic Monomers
ComonomerMolar Ratio (NIPAM:Comonomer)LCST (°C)Reference(s)
Dopamine Methacrylamide 99:1~32[6]
95:5~25[6]
Butyl Methacrylate (BMA) 90:10~27[14]
Table 3: Drug Loading and Release from PNIPAM Copolymers
Copolymer SystemDrugDrug TypeLoading Efficiency (%)Loading Capacity (%)Release ConditionsCumulative Release (%)Reference(s)
p(NIPAM-co-AAc) NanoparticlesIbuprofenHydrophobicN/A7.937°C, pH 7.483.2[11]
p(NIPAM-co-AAc) NanoparticlesIbuprofenHydrophobicN/AN/A37°C, pH 2.032.2[11]
pNIPAm-co-pGMA-Mela HydrogelIbuprofenHydrophobicN/AN/A12h, pH 4.0, 45°C~100[15]
pNIPAm-co-pGMA-Mela Hydrogel5-FluorouracilHydrophilicN/AN/A12h, pH 4.0, 45°C~100[15]
PNIPAM-MAPOSS Hybrid Hydrogel5-FluorouracilHydrophilicN/AN/A300 min, pH 7.4, 37°C> 70[8]
NIPAM-PEGMA-CAM5 MicrogelsDoxorubicinHydrophilic871324h, pH 5, 42°C~100[7]
NIPAM-PEGMA-CAM5 MicrogelsDoxorubicinHydrophilic871324h, pH 7.4, 37°C30[7]

Experimental Protocols

Protocol 1: Synthesis of PNIPAM-co-Acrylic Acid Copolymers by Free Radical Polymerization

This protocol describes the synthesis of PNIPAM-co-AAc copolymers with varying molar ratios of AAc.

Materials:

  • This compound (NIPAM)

  • Acrylic acid (AAc)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

  • tert-Butanol (solvent)

  • Tetrahydrofuran (THF)

  • n-hexane

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Water bath or oil bath

  • Nitrogen inlet

  • Rotary evaporator

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amounts of NIPAM and AAc in tert-butanol. For example, for a 95:5 molar ratio, dissolve 10.0 g (0.088 mol) of NIPAM and the corresponding amount of AAc in 50 mL of tert-butanol.

  • Purging with Nitrogen: Stir the solution at room temperature under a nitrogen atmosphere for 2 hours to remove dissolved oxygen.

  • Initiation of Polymerization: Heat the solution to 70°C. In a separate vial, dissolve AIBN (e.g., 60.0 mg) in a small amount of tert-butanol (e.g., 2 mL) and purge with nitrogen. Add the AIBN solution to the monomer solution at once.

  • Polymerization Reaction: Continue stirring the reaction mixture at 70°C for 15 hours under a nitrogen atmosphere.

  • Isolation of the Copolymer:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent using a rotary evaporator.

    • Dissolve the resulting polymer in THF.

    • Precipitate the copolymer by adding the THF solution dropwise into an excess of n-hexane with vigorous stirring.

    • Collect the precipitate by filtration.

    • Repeat the dissolution-precipitation step two more times to purify the copolymer.

  • Drying: Dry the purified copolymer in a vacuum oven at 40°C for 24 hours.

Protocol 2: Determination of Lower Critical Solution Temperature (LCST)

This protocol outlines the determination of the LCST of a PNIPAM copolymer solution using a UV-Vis spectrophotometer.

Materials:

  • PNIPAM copolymer

  • Deionized water or buffer solution of desired pH

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Cuvettes

Procedure:

  • Preparation of Polymer Solution: Prepare a dilute aqueous solution of the PNIPAM copolymer (e.g., 0.5 - 1.0 wt%) in deionized water or a buffer of the desired pH. Ensure the polymer is fully dissolved.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to a fixed wavelength (e.g., 500 nm).

  • Temperature Scan:

    • Place the cuvette containing the polymer solution into the temperature-controlled holder of the spectrophotometer.

    • Start at a temperature below the expected LCST (e.g., 20°C) and allow the solution to equilibrate.

    • Record the transmittance of the solution.

    • Increase the temperature in small increments (e.g., 1°C/min) and record the transmittance at each step, allowing for equilibration at each temperature.

    • Continue this process until the temperature is well above the LCST and the transmittance has plateaued at a low value.

  • Data Analysis:

    • Plot the transmittance as a function of temperature.

    • The LCST is defined as the temperature at which the transmittance is 50% of the initial value.

Protocol 3: Drug Loading into PNIPAM Copolymer Hydrogels/Micelles

This protocol describes a general method for loading a drug into a pre-formed PNIPAM copolymer system.

Materials:

  • PNIPAM copolymer hydrogel or micelles

  • Drug of interest (e.g., ibuprofen, doxorubicin)

  • Appropriate solvent for the drug (e.g., methanol, water)

  • Deionized water or buffer solution

  • Magnetic stirrer and stir bar

  • Centrifuge (for hydrogels) or dialysis membrane (for micelles)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Polymer and Drug Solutions:

    • Disperse a known amount of the PNIPAM copolymer hydrogel or micelles in deionized water or a suitable buffer.

    • Prepare a stock solution of the drug in an appropriate solvent.

  • Drug Loading:

    • Add the drug solution to the polymer dispersion.

    • Stir the mixture for an extended period (e.g., 12-24 hours) at a temperature below the LCST to allow for drug diffusion into the polymer matrix or micelle core.

  • Separation of Unloaded Drug:

    • For Hydrogels: Centrifuge the dispersion at a temperature above the LCST to collapse the hydrogel and separate it from the supernatant containing the unloaded drug.

    • For Micelles: Dialyze the mixture against a large volume of deionized water or buffer using a dialysis membrane with an appropriate molecular weight cut-off to remove the free drug.

  • Quantification of Loaded Drug:

    • Measure the concentration of the drug in the supernatant (for hydrogels) or the dialysis medium (for micelles) using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

    • Calculate the amount of unloaded drug and subtract it from the initial amount of drug to determine the amount of loaded drug.

    • Calculate the Drug Loading Efficiency (DLE) and Drug Loading Capacity (DLC) using the following formulas:

      • DLE (%) = (Mass of loaded drug / Initial mass of drug) x 100

      • DLC (%) = (Mass of loaded drug / Mass of polymer) x 100

Protocol 4: In Vitro Drug Release Study

This protocol details the procedure for evaluating the in vitro release of a drug from a PNIPAM copolymer system under different temperature and pH conditions.

Materials:

  • Drug-loaded PNIPAM copolymer hydrogel or micelles

  • Release medium (e.g., phosphate-buffered saline (PBS) of desired pH)

  • Shaking water bath or incubator with temperature control

  • Centrifuge tubes or dialysis bags

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Release Samples:

    • Place a known amount of the drug-loaded hydrogel or micellar solution into a series of centrifuge tubes or dialysis bags.

  • Initiation of Drug Release:

    • Add a specific volume of the pre-warmed release medium to each tube or immerse the dialysis bags in the release medium.

    • Place the samples in a shaking water bath or incubator set to the desired release temperature (e.g., 37°C or 42°C).

  • Sample Collection:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Quantification of Released Drug:

    • Measure the concentration of the drug in the collected aliquots using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during sampling.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations

The following diagrams illustrate key concepts and processes related to the copolymerization of NIPAM and its application in drug delivery.

Copolymerization_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product NIPAM NIPAM Copolymer PNIPAM-co-Comonomer Thermoresponsive Copolymer NIPAM->Copolymer Comonomer Comonomer (Hydrophilic or Hydrophobic) Comonomer->Copolymer Initiator Initiator (e.g., AIBN) Initiator->Copolymer initiates Solvent Solvent Solvent->Copolymer Temperature Temperature Temperature->Copolymer

Caption: General scheme of NIPAM copolymerization.

LCST_Behavior cluster_below Below LCST (T < LCST) cluster_above Above LCST (T > LCST) Hydrated Hydrated (Coil) Dehydrated Dehydrated (Globule) Hydrated->Dehydrated Heating Dehydrated->Hydrated Cooling

Caption: Thermoresponsive behavior of PNIPAM copolymers.

Drug_Delivery_Micelle cluster_micelle Drug-Loaded Micelle (T < LCST) cluster_release Drug Release (T > LCST) Micelle Hydrophilic Shell Collapsed Collapsed Shell Micelle->Collapsed Heating Core Hydrophobic Core Drug Drug Drug->Core encapsulated in ReleasedDrug Drug Collapsed->ReleasedDrug releases

Caption: Temperature-triggered drug release from a micelle.

References

Revolutionizing Cell Culture: PNIPAM-Grafted Surfaces for Smart, Non-Enzymatic Cell Sheet Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in cell biology, tissue engineering, and regenerative medicine.

Introduction:

The ability to harvest intact sheets of cultured cells, complete with their extracellular matrix (ECM) and cell-cell junctions, is a significant advancement in tissue engineering and regenerative medicine. Traditional methods relying on enzymatic digestion can damage cell surface proteins and disrupt the native cellular architecture. Thermoresponsive polymers, particularly poly(N-isopropylacrylamide) (PNIPAM), offer an innovative solution. By grafting PNIPAM onto standard cell culture surfaces, "smart" substrates are created that allow for the controlled attachment and detachment of cells simply by modulating the temperature. This technology facilitates the non-invasive harvest of viable and intact cell sheets, paving the way for novel therapeutic applications.

This document provides detailed application notes and experimental protocols for the surface grafting of PNIPAM onto cell culture substrates. It covers three widely used grafting techniques: Electron Beam Irradiation, Spin Coating, and Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).

The Science Behind Thermoresponsive Cell Culture

PNIPAM is a thermoresponsive polymer with a Lower Critical Solution Temperature (LCST) of approximately 32°C in aqueous solutions.[1] This property is central to its application in smart cell culture surfaces.

  • Above the LCST (e.g., at 37°C, standard cell culture temperature): The PNIPAM chains dehydrate and collapse, creating a hydrophobic surface that promotes the adsorption of serum proteins from the culture medium. This protein layer then mediates cell adhesion, spreading, and proliferation, mimicking standard tissue culture polystyrene.

  • Below the LCST (e.g., at room temperature or 20°C): The PNIPAM chains rapidly hydrate and extend, forming a hydrophilic brush-like layer. This hydration creates a repulsive force that gently lifts the entire cell sheet from the surface, preserving cell-cell junctions and the deposited ECM.[2]

Cell detachment from PNIPAM-grafted surfaces is not a purely passive process. It is an active cellular response that requires metabolic energy (ATP) and involves intracellular signaling and cytoskeletal reorganization.[3][4][5]

Key Applications

The primary application of PNIPAM-grafted surfaces is in cell sheet engineering . This technology enables the creation of scaffold-free tissue constructs for various therapeutic areas, including:

  • Corneal regeneration: Transplantation of corneal epithelial cell sheets.[6]

  • Cardiac repair: Layering of cardiomyocyte sheets to create functional, beating cardiac tissue.[6]

  • Esophageal and skin regeneration: Application of epithelial cell sheets for tissue reconstruction.

  • Cancer therapy: Development of 3D tumor models and for the delivery of cell-based immunotherapies.

Quantitative Data Summary

The following tables summarize key quantitative parameters for different PNIPAM grafting methods, providing a basis for comparison and selection of the most appropriate technique for a specific application.

Table 1: Surface Characterization of PNIPAM-Grafted Surfaces

Grafting MethodPNIPAM Layer Thickness (nm)Grafting Density (μg/cm²)Water Contact Angle at 37°C (Hydrophobic)Water Contact Angle at 20°C (Hydrophilic)
Electron Beam Irradiation 15 - 201.4 - 2.0~70° - 80°~40° - 50°
Spin Coating 11 - 211.68 - 2.03~65° - 75°~30° - 40°
SI-ATRP 5.5 - 16Variable (controlled by reaction time)~70° - 85°~20° - 35°

Table 2: Cell Detachment Efficiency and Viability

Grafting MethodCell TypeDetachment TimeDetachment EfficiencyPost-Detachment Viability
Electron Beam Irradiation Bovine Aortic Endothelial Cells< 30 min> 95%> 98%
Spin Coating Mouse Preosteoblast MC3T3-E1~90 min100%High (not quantified)
SI-ATRP Not specifiedNot specifiedHigh (not quantified)High (not quantified)

Experimental Protocols

Here, we provide detailed protocols for the three principal methods of PNIPAM surface grafting.

Protocol 1: Electron Beam Irradiation

This method is robust and widely used for commercial production. It involves the irradiation of a substrate coated with NIPAM monomer, leading to simultaneous polymerization and grafting.

Materials:

  • Tissue culture polystyrene (TCPS) dishes

  • This compound (NIPAM) monomer

  • 2-propanol

  • Electron beam accelerator

Procedure:

  • Prepare a solution of NIPAM monomer in 2-propanol. The concentration will influence the final graft density.

  • Pipette the NIPAM solution onto the surface of the TCPS dishes to ensure uniform coating.

  • Immediately irradiate the dishes with an electron beam. A typical dose is 0.25-0.3 MGy.[7]

  • After irradiation, thoroughly wash the dishes with deionized water to remove any ungrafted polymer and residual monomer.

  • Dry the dishes under sterile conditions.

  • The dishes are now ready for cell culture.

G cluster_prep Substrate Preparation cluster_grafting Grafting Process cluster_post Post-Grafting A TCPS Dish C Coat TCPS Dish with NIPAM Solution A->C B NIPAM Solution (in 2-propanol) B->C D Electron Beam Irradiation (0.3 MGy) C->D E Wash with Deionized Water D->E F Dry under Sterile Conditions E->F G Ready for Cell Culture F->G

Workflow for PNIPAM grafting via electron beam irradiation.

Protocol 2: Spin Coating

Spin coating is a simpler and more accessible method for laboratory-scale fabrication of thermoresponsive surfaces. It allows for good control over the film thickness.

Materials:

  • Glass coverslips or silicon wafers

  • PNIPAM polymer

  • Ethanol or other suitable solvent

  • (Optional) 3-aminopropyltriethoxysilane (APTES) for enhanced adhesion

  • Spin coater

Procedure:

  • Clean the substrates (e.g., glass coverslips) thoroughly.

  • (Optional) To improve the adhesion of the PNIPAM film, pre-treat the substrates with APTES.

  • Dissolve the PNIPAM polymer in a suitable solvent (e.g., ethanol) to the desired concentration.

  • Place a substrate on the chuck of the spin coater.

  • Dispense the PNIPAM solution onto the center of the substrate.

  • Spin the substrate at a defined speed (e.g., 500-5000 rpm) for a specific duration (e.g., 30-60 seconds). The spinning speed and solution concentration will determine the film thickness.[8]

  • Dry the coated substrates.

  • Wash the substrates to remove any loosely bound polymer.

  • Sterilize the substrates (e.g., with UV light) before cell culture.

G cluster_prep Preparation cluster_coating Coating Process cluster_post Post-Coating A Clean Substrate C Mount Substrate on Spin Coater A->C B Prepare PNIPAM Solution D Dispense PNIPAM Solution B->D C->D E Spin Coat D->E F Dry Coated Substrate E->F G Wash and Sterilize F->G H Ready for Use G->H

Workflow for PNIPAM surface coating via spin coating.

Protocol 3: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

SI-ATRP is a "grafting from" technique that allows for precise control over the polymer chain length, density, and architecture, resulting in well-defined polymer brushes.

Materials:

  • Substrates (e.g., silicon wafers, glass)

  • Initiator (e.g., a silane with a halogenated end-group)

  • NIPAM monomer

  • Catalyst system (e.g., Cu(I)Br/PMDETA)

  • Solvent (e.g., methanol/water mixture)

  • Schlenk line for inert atmosphere

Procedure:

  • Initiator Immobilization:

    • Thoroughly clean the substrates.

    • Treat the substrates with the initiator solution to form a self-assembled monolayer of the ATRP initiator on the surface.

    • Rinse the substrates to remove any unbound initiator.

  • Polymerization:

    • Prepare the polymerization solution containing the NIPAM monomer, catalyst, and ligand in a degassed solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Immerse the initiator-functionalized substrates in the polymerization solution.

    • Carry out the polymerization at a specific temperature and for a defined time. The reaction time will determine the final polymer brush length.

  • Post-Polymerization:

    • Remove the substrates from the polymerization solution.

    • Thoroughly wash the substrates with a good solvent for PNIPAM (e.g., methanol) to remove the catalyst and any non-grafted polymer.

    • Dry the substrates.

    • Sterilize before use in cell culture.

G cluster_initiator Initiator Immobilization cluster_polymerization SI-ATRP cluster_post Post-Polymerization A Clean Substrate B Incubate in Initiator Solution A->B C Rinse and Dry B->C E Immerse Substrate in Solution C->E D Prepare Polymerization Solution (NIPAM, Catalyst) D->E F Polymerize under Inert Atmosphere E->F G Wash with Solvent F->G H Dry and Sterilize G->H I Ready for Cell Culture H->I

Workflow for PNIPAM grafting via SI-ATRP.

Signaling Pathway of Cell Detachment

The detachment of cells from PNIPAM surfaces upon temperature reduction is an active process involving intracellular signaling and cytoskeletal rearrangements. The following diagram illustrates a plausible signaling cascade.

G Temp Temperature Drop (Below LCST) PNIPAM PNIPAM Hydration & Swelling Temp->PNIPAM Surface Surface Becomes Hydrophilic PNIPAM->Surface ECM Disruption of Integrin-ECM Interaction Surface->ECM Signal Intracellular Signal Transduction ECM->Signal TK Tyrosine Kinase Activity Signal->TK ATP ATP-Dependent Processes Signal->ATP Cytoskeleton Cytoskeletal Reorganization TK->Cytoskeleton ATP->Cytoskeleton Actin Actin Filament Dynamics Cytoskeleton->Actin Shape Cell Rounding Actin->Shape Detachment Cell Sheet Detachment Shape->Detachment

Signaling pathway for temperature-induced cell detachment.

The surface grafting of PNIPAM provides a powerful platform for advanced cell culture and tissue engineering. The choice of grafting method will depend on the specific application, available resources, and the desired level of control over the surface properties. By understanding the underlying principles and following detailed protocols, researchers can successfully fabricate and utilize these "smart" surfaces to advance their work in regenerative medicine and drug development.

References

Application Notes & Protocols: Preparation of PNIPAM Microgels and Nanogels via Precipitation Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(N-isopropylacrylamide), commonly known as PNIPAM, is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST) in water at approximately 32°C.[1][2] Below this temperature, PNIPAM is hydrophilic and exists in a swollen, hydrated state. Above the LCST, it undergoes a reversible phase transition, becoming hydrophobic and expelling water, which leads to a collapse of the polymer network.[1] This unique property makes PNIPAM-based microgels and nanogels highly valuable materials for a range of biomedical applications, including controlled drug delivery, sensing, and tissue engineering.[1][3]

Precipitation polymerization is the most common and effective method for synthesizing monodisperse PNIPAM microgels.[1][4] The process is initiated in an aqueous solution of the NIPAM monomer and a crosslinker at a temperature above the polymer's LCST.[2] As polymer chains grow, they reach a critical length, become insoluble in the hot water, and precipitate, forming precursor particles.[5] These particles are then stabilized by charged groups from the initiator and continue to grow by capturing oligoradicals and monomers from the solution, eventually forming crosslinked, colloidal gel particles.[6][7]

Experimental Protocols

Standard Protocol for PNIPAM Microgel Synthesis

This protocol describes a typical surfactant-free precipitation polymerization for synthesizing PNIPAM microgels.

Materials and Reagents:

  • This compound (NIPAM) (Monomer)

  • N,N'-methylenebis(acrylamide) (BIS or MBA) (Crosslinker)

  • Potassium persulfate (KPS) or Ammonium persulfate (APS) (Initiator)

  • Ultrapure, deionized water

  • Nitrogen gas (for deoxygenation)

Equipment:

  • Three-neck round-bottom flask or jacketed reactor

  • Reflux condenser

  • Magnetic stirrer and heat plate or oil bath

  • Thermometer or temperature controller

  • Dialysis tubing (e.g., MWCO 6-8 kDa or 12-14 kDa)

  • Centrifuge (for purification)

  • Dynamic Light Scattering (DLS) instrument (for characterization)

Experimental Workflow Diagram

G Diagram 1: Experimental Workflow for PNIPAM Microgel Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Characterization A 1. Dissolve NIPAM monomer and BIS crosslinker in ultrapure water in the reactor. B 2. Assemble reactor with condenser and N2 inlet/outlet. A->B C 3. Purge the solution with N2 for 30-60 min to remove oxygen. B->C D 4. Heat the solution to the reaction temperature (e.g., 70°C) under N2 atmosphere with stirring. C->D E 5. Dissolve initiator (KPS/APS) in a small amount of deoxygenated water. D->E F 6. Inject initiator solution into the reactor to start polymerization. E->F G 7. Maintain reaction for 4-6 hours. The solution will become turbid as particles form. F->G H 8. Cool the reactor to room temperature. G->H I 9. Purify the microgel dispersion via dialysis against fresh DI water for several days. H->I J 10. Alternatively, purify by repeated centrifugation/redispersion cycles. H->J K 11. Characterize size, polydispersity (DLS), and morphology (TEM/SEM). I->K J->K

Caption: Diagram 1: Experimental Workflow for PNIPAM Microgel Synthesis.

Detailed Synthesis Procedure:

  • Solution Preparation: In a typical synthesis, dissolve NIPAM monomer and BIS crosslinker in ultrapure water within a three-neck flask.[8]

  • Deoxygenation: Equip the flask with a condenser and nitrogen inlet/outlet. Purge the solution with nitrogen gas for at least 30-60 minutes while stirring to remove dissolved oxygen, which can inhibit free-radical polymerization.[9]

  • Heating: Heat the reaction mixture to the desired temperature, typically 70°C, under a nitrogen atmosphere with continuous stirring.[4][8]

  • Initiation: Dissolve the initiator (e.g., KPS) in a small volume of deoxygenated water and inject it into the heated monomer solution to initiate the polymerization.[8][9]

  • Polymerization: Allow the reaction to proceed for 4 to 6 hours.[8][10] The initially clear solution will become opalescent or turbid, indicating the formation of microgel particles.[4]

  • Cooling: After the reaction is complete, cool the dispersion to room temperature.

Purification Protocol:

Unreacted monomers, initiator fragments, and non-crosslinked oligomers must be removed to obtain a pure microgel dispersion.

  • Dialysis: This is the most common purification method. Transfer the microgel dispersion into a dialysis bag and dialyze against a large volume of fresh, distilled water for several days, with frequent water changes.[4][11]

  • Centrifugation: An alternative method involves repeated cycles of centrifugation, removal of the supernatant, and redispersion of the microgel pellet in fresh water.[10] This process should be repeated at least three times.[10]

Characterization:

The synthesized microgels should be characterized to determine their physical properties.

  • Size and Polydispersity: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (Dh) and polydispersity index (PDI) of the particles in their swollen state (below LCST) and collapsed state (above LCST).[11][12]

  • Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the size, shape, and morphology of the dried microgel particles.

  • Thermoresponsive Behavior: The Volume Phase Transition Temperature (VPTT) is determined by measuring the change in hydrodynamic diameter as a function of temperature using DLS.[2]

Influence of Reaction Parameters and Data

The final properties of PNIPAM microgels—such as size, swelling ratio, and charge—can be precisely controlled by adjusting the synthesis parameters.

Logical Relationship of Synthesis Parameters to Microgel Properties

G Diagram 2: Influence of Synthesis Parameters on Microgel Properties cluster_inputs Synthesis Parameters (Inputs) cluster_outputs Microgel Properties (Outputs) monomer Monomer Conc. size Particle Size monomer->size increases pdi Polydispersity monomer->pdi can affect crosslinker Crosslinker Conc. crosslinker->size complex effect [12] swelling Swelling Ratio crosslinker->swelling decreases initiator Initiator Conc. initiator->size decreases charge Surface Charge initiator->charge increases temp Temperature temp->size increases surfactant Surfactant Conc. surfactant->size decreases

Caption: Diagram 2: Influence of Synthesis Parameters on Microgel Properties.

  • Monomer Concentration: Increasing the total monomer concentration generally leads to an increase in the final particle size.[12][13]

  • Crosslinker Concentration: The crosslinker concentration primarily affects the network structure and swelling capacity of the microgel.[2] Higher crosslinker content results in a more tightly crosslinked network, leading to a smaller swelling ratio.[2] Its effect on the final particle size can be complex and depends on other reaction conditions.[14]

  • Initiator Concentration: The initiator concentration influences both the particle size and the surface charge. A higher initiator concentration leads to a higher number of nucleation centers, resulting in a larger number of smaller particles.[7][13] For ionic initiators like KPS, this also increases the surface charge density of the microgels.

  • Temperature: The reaction temperature must be above the LCST. Higher temperatures can increase the rate of polymerization and affect particle nucleation, often leading to larger particles.[13]

  • Surfactant: Although this protocol is surfactant-free, the addition of a surfactant (e.g., SDS) can be used to gain further control over particle size, typically resulting in smaller nanogels due to improved colloidal stabilization during polymerization.[9][15]

Quantitative Data Summary

The following table summarizes representative quantitative data from various studies on PNIPAM microgel synthesis via precipitation polymerization.

Monomer (NIPAM) Conc.Crosslinker (BIS) Conc. (mol% of NIPAM)Initiator (Type & Conc.)Temp. (°C)Resulting Hydrodynamic Diameter (Dh) (nm)Reference(s)
140 mM2 mol%APS/TEMED37 °C~250 nm (collapsed)[1]
140 mM2 mol%V50 (photoinitiator)37 °C~350 nm (collapsed)[1]
~129 mM1.5 mol%KPS (0.6 mM)70 °C~518 nm (swollen)[8]
90 mM3.2 mol%KPS (0.65 mM)80 °C~290 nm (swollen)[16]
~129 mM2 mol%KPS (2.4 mM)70 °C~200-300 nm (swollen)[9]
1 wt% (~88 mM)10 mol%APS (1 mol% of total monomer)70 °C~134 nm (swollen)[12]
3 wt% (~265 mM)10 mol%APS (1 mol% of total monomer)70 °C~650 nm (swollen)[12]

References

Crosslinking Methods for PNIPAM Hydrogel Networks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various chemical and physical crosslinking methods used to create Poly(N-isopropylacrylamide) (PNIPAM) hydrogel networks. PNIPAM hydrogels are thermoresponsive polymers that exhibit a Lower Critical Solution Temperature (LCST) around 32°C in water, making them highly valuable for a range of biomedical applications, including drug delivery, tissue engineering, and smart sensors. The choice of crosslinking method significantly influences the hydrogel's mechanical properties, swelling behavior, and responsiveness.

Chemical Crosslinking Methods

Chemical crosslinking involves the formation of permanent, covalent bonds between polymer chains, resulting in robust and stable hydrogel networks.

Free-Radical Polymerization (FRP)

Free-radical polymerization is a conventional and widely used method for synthesizing PNIPAM hydrogels. It involves the polymerization of NIPAM monomers in the presence of a chemical crosslinker, an initiator, and an accelerator.

Mechanism: The process is initiated by free radicals generated from an initiator, such as ammonium persulfate (APS), which can be decomposed by heat or UV irradiation. These radicals react with NIPAM monomers, leading to chain growth. A crosslinking agent, typically N,N'-methylenebis(acrylamide) (BIS), which contains two vinyl groups, is incorporated into the growing polymer chains, forming a three-dimensional network.

FRP_Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product NIPAM NIPAM Monomer Propagation Propagation (Chain Growth) NIPAM->Propagation BIS BIS Crosslinker Crosslinking Crosslinking BIS->Crosslinking APS APS Initiator Initiation Initiation (Radical Formation) APS->Initiation Heat/UV TEMED TEMED Accelerator TEMED->Initiation Accelerates Initiation->NIPAM Reacts with Propagation->BIS Incorporates Hydrogel PNIPAM Hydrogel Network Crosslinking->Hydrogel

Caption: Workflow of PNIPAM hydrogel synthesis via free-radical polymerization.

Experimental Protocol: Synthesis of PNIPAM Hydrogel by FRP

Materials:

  • This compound (NIPAM)

  • N,N'-methylenebis(acrylamide) (BIS)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized (DI) water

Procedure:

  • Dissolve 2.4 g of NIPAM in 15 ml of DI water in an ice bath with stirring.[1]

  • Add 1 ml of aqueous BIS solution (crosslinker) and 20 µl of TEMED (accelerator) to the NIPAM solution and continue stirring to ensure homogeneity.[1]

  • Add another 3 ml of DI water.[1]

  • Initiate the polymerization by adding the initiator, APS.[1]

  • After thorough mixing, transfer the hydrogel solution to a mold.[1]

  • Place the mold in a refrigerator at 4°C for 24 hours to allow for complete crosslinking.[1]

  • Remove the prepared hydrogel from the mold and immerse it in deionized water to remove any unreacted reagents.[1]

Quantitative Data for FRP Crosslinked PNIPAM Hydrogels

PropertyValueConditionsReference
Tensile Modulus7.62 ± 0.50 kPa (with Sodium Alginate)-[1]
Elongation at Break> 300% (with Sodium Alginate)-[1]
Adhesion Strength2.14 ± 0.58 kPaOn pig skin[1]
Controlled/Living Radical Polymerization (e.g., RAFT)

Controlled or living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the polymer's molecular weight, architecture, and dispersity. This leads to more well-defined and homogeneous hydrogel networks compared to conventional FRP.

Mechanism: RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization process. The CTA reversibly reacts with the growing polymer chains, allowing for controlled chain growth and the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. This control allows for the formation of highly regular hydrogel networks.[2][3]

RAFT_Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product NIPAM NIPAM Monomer Controlled_Polymerization Controlled Polymerization NIPAM->Controlled_Polymerization Crosslinker Crosslinker Network_Formation Network Formation Crosslinker->Network_Formation Initiator Initiator Initiator->Controlled_Polymerization CTA RAFT CTA CTA->Controlled_Polymerization Mediates Controlled_Polymerization->Network_Formation Well_Defined_Hydrogel Well-Defined PNIPAM Hydrogel Network_Formation->Well_Defined_Hydrogel

Caption: General workflow for synthesizing well-defined PNIPAM hydrogels using RAFT.

Experimental Protocol: Synthesis of PNIPAM Gels via RAFT Polymerization

Materials:

  • This compound (NIPAM)

  • Crosslinker (e.g., N,N'-methylenebis(acrylamide))

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., AIBN)

  • Solvent (e.g., Dioxane)

Procedure: (Note: A detailed, specific protocol for RAFT polymerization of PNIPAM hydrogels was not available in the provided search results. The following is a generalized procedure based on the principles of RAFT.)

  • Dissolve NIPAM, the crosslinker, the RAFT agent, and the initiator in a suitable solvent in a reaction flask.

  • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to the appropriate temperature to initiate polymerization.

  • Allow the polymerization to proceed for the desired time to achieve the target molecular weight and conversion.

  • Purify the resulting hydrogel by dialysis or washing to remove unreacted components.

Quantitative Data for RAFT vs. FRP Crosslinked PNIPAM Hydrogels

Polymerization MethodPropertyObservationReference
RAFTNetwork StructureWell-defined with narrow polymer mesh distributions.[4]
FRPNetwork StructureLess controlled, broader mesh distribution.[4]
RAFTPolymerization KineticsGood control over kinetics.[4]
FRPPolymerization KineticsLess control over kinetics.[4]
Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific, often proceeding under mild conditions with no or benign byproducts. These reactions are ideal for forming well-defined hydrogel networks.[5]

Mechanism: Thiol-ene Click Chemistry Thiol-ene click chemistry involves the reaction between a thiol group (-SH) and an alkene group (-C=C-) in the presence of a photoinitiator and UV irradiation. This rapid and efficient reaction allows for the in-situ formation of hydrogels.[5][6]

Caption: Schematic of hydrogel formation via Thiol-ene click chemistry.

Experimental Protocol: Preparation of OAL-CS/PNIPAM Hydrogel via Thiol-ene Click Chemistry

Materials:

  • C6-OH allyl-modified Chitosan (OAL-CS)

  • Thiol-functionalized PNIPAM

  • Photoinitiator (e.g., LAP)

Procedure: (Note: A detailed, step-by-step protocol was not available in the provided search results. The following is a generalized procedure based on the principles of thiol-ene click chemistry for hydrogel formation.)

  • Prepare solutions of OAL-CS and thiol-functionalized PNIPAM.

  • Add a photoinitiator to the polymer solution.

  • Mix the solutions thoroughly.

  • Expose the mixture to UV irradiation to initiate the thiol-ene reaction and form the hydrogel network.[6]

Quantitative Data for Thiol-ene Crosslinked PNIPAM Hydrogels

PropertyValue/ObservationConditionsReference
CytotoxicityNon-cytotoxicTowards human bone marrow mesenchymal stem cells[6]
Swelling RatioControllableBy changing pH and temperature[6]
In vivo InflammationNo signs of inflammationSubcutaneous injection after 5 days[6]

Physical Crosslinking Methods

Physical crosslinking involves the formation of reversible, non-covalent bonds, such as hydrogen bonds, ionic interactions, or hydrophobic interactions. These hydrogels can exhibit self-healing properties and are often sensitive to environmental stimuli.

Supramolecular Crosslinking (Host-Guest Interactions)

Supramolecular hydrogels are formed through specific and reversible host-guest interactions. A common example involves the interaction between cyclodextrins (host) and adamantane (guest) molecules.

Mechanism: PNIPAM microgels functionalized with a host molecule (e.g., β-cyclodextrin) can be crosslinked by adding a polymer functionalized with a guest molecule (e.g., adamantane). The formation of inclusion complexes between the host and guest molecules creates reversible crosslinks, leading to the formation of a hierarchical hydrogel.[7][8]

Supramolecular_Crosslinking cluster_components Components cluster_process Process cluster_product Product Host_Microgel Host-Functionalized Microgel (e.g., pNIPAm-pAAc-βCD) Mixing Mixing Host_Microgel->Mixing Guest_Polymer Guest-Functionalized Polymer (e.g., Dex-Ada) Guest_Polymer->Mixing Host_Guest_Interaction Host-Guest Inclusion Complex Formation Mixing->Host_Guest_Interaction Supramolecular_Hydrogel Supramolecular Hydrogel Host_Guest_Interaction->Supramolecular_Hydrogel

Caption: Formation of a supramolecular hydrogel via host-guest interactions.

Experimental Protocol: Preparation of Host-Guest Supramolecular Hydrogels

Materials:

  • PNIPAM microgels with a poly(acrylic acid) (pAAc) shell

  • Positively charged β-cyclodextrin polymers

  • Adamantane-substituted dextrans (Dex-Ada)

Procedure:

  • Coat the pNIPAm-pAAc microgels with positively charged β-cyclodextrin polymers through electrostatic self-assembly.[7][8]

  • Add adamantane-substituted dextrans (Dex-Ada) to the solution of coated microgels.[7][8]

  • The formation of β-cyclodextrin-adamantane (βCD-Ada) inclusion complexes will establish interparticle connections, leading to the formation of the hydrogel.[7][8]

Quantitative Data for Supramolecular PNIPAM Hydrogels

PropertyObservationConditionsReference
Mechanical ResponseFast response to temperature variation.-[7][8]
Gel-Sol TransitionFully reversible, temperature-induced.37-41 °C[7][8]
Storage Modulus (G')Toughness of 0.7–1.3 × 10^5 Pa for doubly crosslinked microgels.In vivo crosslinking[7]
Ionic Crosslinking

Ionic crosslinking involves the use of multivalent ions to form crosslinks between polymer chains containing ionizable groups. This method is often used in combination with other crosslinking techniques to create double-network hydrogels with enhanced mechanical properties.

Mechanism: In a system containing PNIPAM and an ionically crosslinkable polymer like sodium alginate (SA), the addition of divalent cations (e.g., Ca²⁺) causes the ionic crosslinking of the alginate chains. This forms a second network within the PNIPAM hydrogel, improving its overall strength and stability.[1]

Ionic_Crosslinking cluster_components Components cluster_process Process cluster_product Product PNIPAM_Network Primary PNIPAM Network Ionic_Interaction Ionic Interaction PNIPAM_Network->Ionic_Interaction Ionic_Polymer Ionic Polymer (e.g., Sodium Alginate) Ionic_Polymer->Ionic_Interaction Divalent_Cations Divalent Cations (e.g., Ca²⁺) Divalent_Cations->Ionic_Interaction Induces Double_Network_Hydrogel Double-Network Hydrogel Ionic_Interaction->Double_Network_Hydrogel

Caption: Ionic crosslinking to form a double-network hydrogel.

Experimental Protocol: Preparation of a Double-Crosslinked PNIPAM/Sodium Alginate Hydrogel

Materials:

  • This compound (NIPAM)

  • Sodium Alginate (SA)

  • N,N'-methylenebis(acrylamide) (BIS)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Calcium sulfate (CaSO₄) solution

Procedure:

  • Dissolve 2.4 g of NIPAM in a suitable solvent.[1]

  • Add 1 ml of aqueous BIS solution and 20 µl of TEMED and stir well.[1]

  • Slowly add a 3 ml calcium sulfate solution.[1]

  • Finally, add the initiator APS to start the free-radical polymerization of NIPAM, forming the first network.[1]

  • The slowly dissolving calcium sulfate provides Ca²⁺ ions to crosslink the sodium alginate, forming the second network.

  • Transfer the solution to a mold and keep it at 4°C for 24 hours for complete gelation.[1]

  • Purify the resulting hydrogel by immersing it in deionized water.[1]

Quantitative Data for Ionically Crosslinked PNIPAM Hydrogels

PropertyValueConditionsReference
Tensile Modulus7.62 ± 0.50 kPaP/SA hydrogel[1]
Adhesion Strength4.94 ± 0.95 kPaP/SA hydrogel on pig skin[1]
Stereocomplexation

Stereocomplexation is a physical crosslinking method based on the specific interactions between enantiomeric polymer chains, such as poly(L-lactic acid) (PLLA) and poly(D-lactic acid) (PDLA).

Mechanism: Grafting PLLA and PDLA onto PNIPAM chains results in enantiomeric copolymers (PNIPAM-g-PLLA and PNIPAM-g-PDLA). When these copolymers are mixed, the PLLA and PDLA domains form stereocomplex crystallites, which act as physical crosslinking points, leading to the formation of a hydrogel. The crystalline structure and, consequently, the hydrogel's properties can be tuned by varying the ratio of the enantiomeric blocks.[9]

Stereocomplexation_Crosslinking cluster_components Components cluster_process Process cluster_product Product PNIPAM_PLLA PNIPAM-g-PLLA Mixing Mixing PNIPAM_PLLA->Mixing PNIPAM_PDLA PNIPAM-g-PDLA PNIPAM_PDLA->Mixing Stereocomplex_Formation Stereocomplex Formation Mixing->Stereocomplex_Formation Stereocomplexed_Hydrogel Stereocomplexed Hydrogel Stereocomplex_Formation->Stereocomplexed_Hydrogel

Caption: Hydrogel formation through stereocomplexation of PLLA and PDLA grafts.

Experimental Protocol: Synthesis of Stereocomplexed PNIPAM Hydrogels

Materials:

  • PNIPAM-g-PLLA copolymer

  • PNIPAM-g-PDLA copolymer

  • Suitable solvent

Procedure: (Note: A detailed, step-by-step protocol was not available in the provided search results. The following is a generalized procedure based on the principles of stereocomplexation.)

  • Synthesize the enantiomeric grafted copolymers, PNIPAM-g-PLLA and PNIPAM-g-PDLA, separately.

  • Dissolve the two copolymers in a suitable solvent.

  • Mix the solutions of the two copolymers, typically in a 1:1 ratio, to allow for stereocomplex formation between the PLLA and PDLA chains.

  • The formation of these stereocomplexes acts as physical crosslinks, resulting in the formation of a hydrogel.

Quantitative Data for Stereocomplexed PNIPAM Hydrogels

PropertyObservationReference
Network StructureStronger network structure in racemic hydrogels.[9]
Mechanical StrengthHigher mechanical strength in racemic hydrogels.[9]
Solvent ResistanceBetter solvent resistance in racemic hydrogels.[9]
Thermo-responsivenessThe stronger network restricts volume shrinkage at high temperatures.[9]

References

Application Notes and Protocols for Drug Incorporation into PNIPAM Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(N-isopropylacrylamide), or PNIPAM, is a thermosensitive polymer that has garnered significant attention in the field of drug delivery.[1][2] Its unique property of undergoing a reversible phase transition from a hydrophilic (swollen) state to a hydrophobic (collapsed) state at its lower critical solution temperature (LCST), which is close to physiological temperature (~32°C), makes it an ideal candidate for creating "smart" drug delivery systems.[1][2][3] This temperature-triggered change in conformation allows for the controlled loading and release of therapeutic agents. These application notes provide an overview of common techniques for incorporating drugs into PNIPAM matrices and detailed protocols for their implementation.

Drug Loading Techniques

There are three primary methods for loading drugs into PNIPAM hydrogels: the swelling-diffusion method, in-situ polymerization, and covalent conjugation.[4] Each technique offers distinct advantages and is suited for different types of drugs and applications.

Swelling-Diffusion Method

This is the most straightforward and widely used technique for loading drugs into pre-formed PNIPAM hydrogels.[5] It relies on the principle of Fickian diffusion, where the hydrogel is immersed in a drug solution, and the drug molecules diffuse into the swollen polymer network. The process is typically carried out below the LCST to ensure the hydrogel is in its swollen, hydrophilic state, which facilitates maximum drug uptake.[1]

Key Advantages:

  • Simple and mild conditions, suitable for delicate drug molecules.

  • Avoids the use of organic solvents in many cases.

  • Drug loading can be controlled by varying the drug concentration, temperature, and swelling time.

Limitations:

  • May result in lower drug loading efficiency compared to other methods.[6]

  • Potential for burst release of the drug, as some molecules may be loosely held on the surface.

  • Not ideal for very large drug molecules that may have difficulty diffusing into the hydrogel pores.

In-Situ Polymerization

In this method, the drug is mixed with the monomer (NIPAM), cross-linker, and initiator solution before the polymerization process is initiated.[7] The drug becomes physically entrapped within the crosslinked polymer network as it forms.[7] This technique can lead to higher drug loading efficiencies compared to the swelling-diffusion method.[7]

Key Advantages:

  • High drug loading efficiency.[7]

  • Provides a more uniform distribution of the drug throughout the matrix.

  • Can be used to encapsulate both hydrophilic and hydrophobic drugs.

Limitations:

  • The drug must be stable under the polymerization conditions (e.g., heat or UV irradiation).[7]

  • The drug may potentially interfere with the polymerization kinetics.

  • Residual monomers or initiators may need to be removed, which could affect the entrapped drug.

Covalent Conjugation

This technique involves the formation of a covalent bond between the drug and the PNIPAM polymer chain. This is achieved by modifying the PNIPAM polymer with functional groups that can react with complementary groups on the drug molecule. This method provides the most stable drug incorporation and can prevent premature drug release.

Key Advantages:

  • Prevents burst release and provides sustained drug release.

  • Offers precise control over the amount of drug loaded.

  • Enhances the stability of the drug-polymer conjugate.

Limitations:

  • Requires chemical modification of the drug and/or polymer, which can be complex.

  • The chemical reaction could potentially alter the therapeutic activity of the drug.

  • The drug release relies on the cleavage of the covalent bond, which needs to be designed to occur at the target site.

Experimental Workflows

Swelling_Diffusion_Workflow A Synthesize PNIPAM Hydrogel B Dry the Hydrogel A->B D Immerse Dried Hydrogel in Drug Solution (T < LCST) B->D C Prepare Drug Solution C->D E Allow to Swell and Equilibrate D->E F Remove and Dry Drug-Loaded Hydrogel E->F

Figure 1. Swelling-Diffusion Method Workflow

InSitu_Polymerization_Workflow A Prepare Aqueous Solution of: - NIPAM (monomer) - Cross-linker (e.g., MBA) - Drug B Add Initiator (e.g., APS/TEMED) A->B C Initiate Polymerization (e.g., by raising temperature) B->C D Allow Polymerization to Complete C->D E Purify the Drug-Loaded Hydrogel (e.g., by dialysis) D->E F Dry the Hydrogel E->F

Figure 2. In-Situ Polymerization Workflow

Covalent_Conjugation_Workflow A Synthesize Functionalized PNIPAM (e.g., PNIPAM-co-AAc) B Activate Functional Groups on PNIPAM (e.g., using EDC/NHS) A->B D React Activated PNIPAM with Drug B->D C Prepare Drug Solution with Reactive Groups C->D E Allow Reaction to Proceed D->E F Purify the PNIPAM-Drug Conjugate E->F G Fabricate Hydrogel from Conjugate F->G

Figure 3. Covalent Conjugation Workflow

Quantitative Data Summary

The efficiency of drug loading and subsequent release are critical parameters in evaluating the performance of a drug delivery system. The following tables summarize quantitative data from various studies.

Table 1: Drug Loading Content and Efficiency

DrugPNIPAM Matrix CompositionLoading MethodDrug Loading Content (wt%)Drug Loading Efficiency (%)Reference
Ibuprofen (Ibu)pNIPAm-co-pGMA-MelaSwelling-Diffusion-~35[4]
5-Fluorouracil (5-Fu)pNIPAm-co-pGMA-MelaSwelling-Diffusion-~47[4]
Curcumin (Cur)PNIPAm-co-PAAm-Mela HGSwelling-Diffusion-74[3]
Curcumin (Cur)PNIPAm-co-PAAm HGSwelling-Diffusion-~65[8][9]
Doxorubicin (DOX)Folic acid functionalized PNIPAM-based nanocarrierSwelling-Diffusion9.7-[10]
Bovine Serum Albumin (BSA)Porous P(NIPAm-co-AAm)Post-fabrication encapsulation11.4-[11]

Table 2: In Vitro Drug Release

DrugPNIPAM Matrix CompositionRelease ConditionsCumulative Release (%)Time (h)Reference
Ibuprofen (Ibu)pNIPAm-co-pGMA-MelapH 4.0 / 45°C~100-[4]
5-Fluorouracil (5-Fu)pNIPAm-co-pGMA-MelapH 4.0 / 45°C~100-[4]
Curcumin (Cur)PNIPAm-co-PAAm-Mela HGpH 5.0 / 45°C~1008[3]
Curcumin (Cur)PNIPAm-co-PAAm HGpH 5.5 / 40°C~1004[8][9]
Doxorubicin (DOX)Folic acid functionalized PNIPAM-based nanocarrier40°C8672[10]
Bovine Serum Albumin (BSA)Porous P(NIPAm-co-AAm)22°C100-[11]

Experimental Protocols

Protocol 1: Drug Loading by Swelling-Diffusion

This protocol provides a general procedure for loading a drug into a pre-synthesized PNIPAM hydrogel.

Materials:

  • Pre-synthesized and dried PNIPAM hydrogel

  • Drug of interest

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Stirring plate and magnetic stir bar

  • Incubator or water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Drug Solution: Dissolve the drug in a suitable solvent (e.g., PBS) to a known concentration. The concentration will depend on the desired loading and the solubility of the drug.

  • Hydrogel Immersion: Place a known weight of the dried PNIPAM hydrogel into the drug solution.

  • Swelling and Loading:

    • Incubate the hydrogel in the drug solution at a temperature below the LCST of the PNIPAM (typically at room temperature, ~25°C).[5]

    • Gently stir the solution to ensure uniform drug distribution.

    • Allow the hydrogel to swell and the drug to diffuse into the matrix for a predetermined time (e.g., 24-48 hours) until equilibrium is reached.[5]

  • Determine Drug Loading:

    • After the incubation period, carefully remove the swollen hydrogel from the solution.

    • Measure the concentration of the drug remaining in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

    • The amount of drug loaded into the hydrogel is calculated by subtracting the amount of drug in the supernatant from the initial amount of drug in the solution.

  • Drying: Gently blot the surface of the drug-loaded hydrogel to remove excess solution and then dry it (e.g., by freeze-drying or in a vacuum oven at low temperature).

Calculations:

  • Drug Loading Content (DLC) (%) = (Weight of drug in hydrogel / Weight of drug-loaded hydrogel) x 100

  • Drug Loading Efficiency (DLE) (%) = (Weight of drug in hydrogel / Initial weight of drug in solution) x 100

Protocol 2: Drug Loading by In-Situ Polymerization

This protocol describes the incorporation of a drug during the synthesis of the PNIPAM hydrogel.

Materials:

  • This compound (NIPAM) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as a cross-linker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Drug of interest

  • Deionized water

  • Nitrogen gas

  • Reaction vessel (e.g., round-bottom flask)

  • Dialysis tubing

Procedure:

  • Prepare Reaction Mixture:

    • In a reaction vessel, dissolve NIPAM monomer, MBA cross-linker, and the drug in deionized water. The molar ratios of these components should be optimized for the desired hydrogel properties.

  • Deoxygenate: Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiate Polymerization:

    • Add the initiator (APS) and accelerator (TEMED) to the reaction mixture.

    • Polymerization can be initiated by raising the temperature (e.g., to 70°C).[9]

  • Polymerization: Allow the reaction to proceed for several hours or overnight until the hydrogel is formed.

  • Purification:

    • Cut the resulting drug-loaded hydrogel into smaller pieces and place them in dialysis tubing.

    • Dialyze against a large volume of deionized water for several days, with frequent water changes, to remove any unreacted monomers, initiator, and non-entrapped drug.

  • Drying: Freeze-dry or vacuum-dry the purified drug-loaded hydrogel.

Protocol 3: Drug Loading by Covalent Conjugation

This protocol outlines a general method for covalently attaching a drug containing a primary amine group to a PNIPAM hydrogel containing carboxylic acid groups.

Materials:

  • PNIPAM-co-Acrylic Acid (AAc) copolymer

  • Drug with a primary amine group

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing

Procedure:

  • Activate Carboxylic Acid Groups:

    • Dissolve the PNIPAM-co-AAc copolymer in MES buffer (pH ~6.0).

    • Add EDC and NHS to the solution to activate the carboxylic acid groups. The molar ratio of EDC/NHS to carboxyl groups should be optimized.

    • Allow the activation reaction to proceed for about 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Dissolve the amine-containing drug in a suitable buffer (e.g., PBS at pH 7.4).

    • Add the drug solution to the activated PNIPAM solution.

    • Allow the conjugation reaction to proceed for several hours to overnight at room temperature with gentle stirring.

  • Purification:

    • Transfer the reaction mixture to dialysis tubing.

    • Dialyze against a large volume of deionized water for several days to remove unreacted drug and coupling agents.

  • Hydrogel Formation: The purified PNIPAM-drug conjugate can then be crosslinked to form a hydrogel using an appropriate method (e.g., by adding a cross-linker and initiator and inducing polymerization).

  • Drying: Freeze-dry or vacuum-dry the final drug-conjugated hydrogel.

These protocols provide a starting point for researchers. Optimization of reaction conditions, concentrations, and purification methods will be necessary for specific drugs and applications.

References

Troubleshooting & Optimization

Technical Support Center: Tuning the LCST of N-Isopropylacrylamide Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Isopropylacrylamide (NIPAM) copolymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to tune the Lower Critical Solution Temperature (LCST).

Frequently Asked Questions (FAQs)

Q1: How can I systematically increase the LCST of my PNIPAM copolymer?

To increase the LCST, you need to enhance the overall hydrophilicity of the copolymer. This can be achieved by incorporating hydrophilic comonomers into the polymer backbone. The presence of these hydrophilic groups increases the strength of polymer-water interactions, requiring more thermal energy to induce the phase transition.[1][2][3]

Troubleshooting:

  • Issue: The LCST is not increasing as much as expected.

    • Solution: Increase the molar ratio of the hydrophilic comonomer in your polymerization reaction. Ensure accurate measurement and stoichiometry of your monomers. Verify the incorporation of the comonomer into the polymer backbone using techniques like NMR or FTIR spectroscopy.

  • Issue: The resulting copolymer has poor solubility in water even at low temperatures.

    • Solution: This could be due to a high molecular weight or the presence of hydrophobic impurities. Ensure your polymerization conditions are well-controlled to manage the molecular weight. Purify your monomers and solvents before use.

Q2: What is the most effective way to decrease the LCST of my PNIPAM copolymer?

Incorporating hydrophobic comonomers is the primary method to decrease the LCST of PNIPAM copolymers.[1][2][4] These hydrophobic groups reduce the overall affinity of the polymer for water, leading to phase separation at a lower temperature.

Troubleshooting:

  • Issue: The LCST is decreasing too much, making the polymer insoluble at room temperature.

    • Solution: Reduce the molar percentage of the hydrophobic comonomer. You can also try using a less hydrophobic comonomer.

  • Issue: The phase transition is very broad.

    • Solution: A broad transition can be indicative of copolymer heterogeneity.[1] Ensure homogenous polymerization conditions. Consider using a controlled polymerization technique like RAFT (Reversible Addition-Fragmentation chain-Transfer) for better control over copolymer composition and dispersity.[1]

Q3: Does the molecular weight of the PNIPAM copolymer affect its LCST?

For high molecular weight PNIPAM, the LCST is largely independent of the molecular weight.[5][6][7] However, for lower molecular weight polymers (typically below 60-100 kDa), the end-group functionality can have a significant impact.[5][6][7] Hydrophobic end-groups can lower the LCST, while hydrophilic end-groups may slightly increase it.[8][9]

Troubleshooting:

  • Issue: Inconsistent LCST values between different batches of the same copolymer.

    • Solution: Check the molecular weight and polydispersity of your polymer batches using Gel Permeation Chromatography (GPC). Variations in polymerization conditions can lead to differences in molecular weight, which in turn can affect the LCST, especially for lower molecular weight polymers.

Q4: How do changes in polymer concentration influence the LCST?

Generally, increasing the polymer concentration can lead to a slight decrease in the LCST.[1][10] This is because at higher concentrations, polymer-polymer interactions become more favorable, promoting aggregation at lower temperatures.

Troubleshooting:

  • Issue: Difficulty in determining the precise LCST due to concentration effects.

    • Solution: When comparing the LCST of different copolymers, it is crucial to use the same polymer concentration for all measurements to ensure consistency. Report the concentration at which the LCST was determined.

Q5: What is the effect of adding salt on the LCST of PNIPAM copolymers?

The addition of salts typically lowers the LCST of PNIPAM copolymers.[11][12][13][14][15] This "salting-out" effect is dependent on the type and concentration of the ions and generally follows the Hofmeister series.[11][12][15] Cations appear to play a critical role in this shift through direct interactions with the polymer.[11][12][14]

Troubleshooting:

  • Issue: Unpredictable changes in LCST when working with buffered solutions.

    • Solution: Be aware of the specific ions and their concentrations in your buffer system. The Hofmeister series can provide a qualitative prediction of the effect of different ions on the LCST. It is advisable to determine the LCST in the specific buffer you intend to use for your application.

Q6: Can pH be used to tune the LCST?

Yes, if the PNIPAM copolymer contains pH-sensitive comonomers, such as those with carboxylic acid (e.g., acrylic acid) or amine groups.[16][17][18][19][20][21] For copolymers with acidic groups, increasing the pH leads to ionization of the acid groups, which increases the hydrophilicity and thus raises the LCST.[17][19][21]

Troubleshooting:

  • Issue: The copolymer precipitates at a certain pH regardless of the temperature.

    • Solution: This is likely due to the isoelectric point of the copolymer. Ensure the working pH is not at or near the isoelectric point where the polymer has minimal charge and solubility.

Q7: What is the influence of cross-linking on the LCST?

The effect of cross-linking on the LCST of PNIPAM hydrogels is complex. Some studies report that increasing the cross-linking density can lead to a decrease in the LCST due to increased hydrophobic interactions between polymer chains.[22] Other reports suggest that the LCST may not be significantly altered, but the transition may become broader.[23][24] However, a higher degree of cross-linking can make the network structure more porous, which can improve the response rate to temperature changes.[23]

Troubleshooting:

  • Issue: The hydrogel response to temperature changes is slow.

    • Solution: Increasing the cross-linker concentration can create a more porous structure, facilitating faster water diffusion and a quicker response.[23] However, be mindful that this may also affect the swelling ratio and mechanical properties of the hydrogel.

Q8: How do surfactants interact with PNIPAM copolymers and affect the LCST?

Anionic surfactants have been shown to interact with PNIPAM and can suppress its thermoresponse, effectively increasing the LCST.[25][26] This interaction is thought to be driven by both hydrophobic forces and the surfactant head-group.[25][26] Cationic and nonionic surfactants generally do not have a significant effect on the LCST of PNIPAM.[25]

Troubleshooting:

  • Issue: Unexpected phase behavior in formulations containing surfactants.

    • Solution: The type and concentration of the surfactant are critical. Only anionic surfactants are known to significantly affect the LCST. Ensure you are using the appropriate type of surfactant for your desired outcome and be aware of its critical micelle concentration (CMC).

Data Presentation: Quantitative Effects on LCST

Table 1: Effect of Comonomer Type and Content on LCST
Comonomer TypeComonomer ExampleMolar Content (%)Change in LCST (°C)Reference
Hydrophilic Acrylic Acid (AAc)1.8Increased to ~37[17]
Acrylamide (AAm)Increasing contentIncreases[2]
N,N'-dimethylacrylamide (DMAAm)Increasing contentIncreases[2]
Hydrophobic Dopamine Methacrylamide (DMA)Increasing contentDecreases[1]
Alkyl Methacrylate (RMA)Increasing contentDecreases[2]
Table 2: Effect of Additives on the LCST of PNIPAM
AdditiveConcentrationChange in LCST (°C)Reference
Salt (NaCl) 1 MDecreased to 20[12]
100 mMDecreased by 2.1[13]
Salt (NaBr) 1 MDecreased to 25[12]
Salt (NaI) 1 MDecreased to 30[12]
Salt (KCl) 1 MDecreased to 19[12]

Experimental Protocols

Key Experiment: Determination of Lower Critical Solution Temperature (LCST)

The LCST is most commonly determined by turbidimetry using a UV-Vis spectrophotometer equipped with a temperature controller.

Methodology:

  • Sample Preparation: Prepare a dilute aqueous solution of the PNIPAM copolymer (e.g., 0.1 - 1.0 wt%). Ensure the polymer is fully dissolved. The solution should be optically clear at a temperature below the expected LCST.

  • Instrumentation Setup:

    • Set the UV-Vis spectrophotometer to a wavelength in the visible range (e.g., 500 nm).

    • Use a temperature-controlled cuvette holder.

    • Program a temperature ramp, for example, from 20 °C to 50 °C with a heating rate of 1 °C/min.

  • Measurement:

    • Place the cuvette with the polymer solution in the holder and allow it to equilibrate at the starting temperature.

    • Start the temperature ramp and record the transmittance or absorbance at regular temperature intervals.

  • Data Analysis:

    • Plot the transmittance (%) as a function of temperature (°C).

    • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[1]

Visualizations

Diagrams of Key Concepts

LCST_Tuning_Workflow start Define Target LCST select_strategy Select Tuning Strategy start->select_strategy copolymerization Copolymerization select_strategy->copolymerization Covalent Modification additives Use Additives select_strategy->additives Non-Covalent Modification hydrophilic Incorporate Hydrophilic Comonomer copolymerization->hydrophilic Increase LCST hydrophobic Incorporate Hydrophobic Comonomer copolymerization->hydrophobic Decrease LCST salt Add Salt additives->salt Decrease LCST ph Adjust pH additives->ph Increase/Decrease LCST (with ionizable groups) synthesis Polymer Synthesis hydrophilic->synthesis hydrophobic->synthesis lcst_measurement Measure LCST salt->lcst_measurement ph->lcst_measurement characterization Characterization (NMR, GPC, etc.) synthesis->characterization characterization->lcst_measurement analysis Analyze Results lcst_measurement->analysis end Target LCST Achieved analysis->end Success troubleshoot Troubleshoot & Refine analysis->troubleshoot Deviation troubleshoot->select_strategy

Caption: Workflow for tuning the LCST of PNIPAM copolymers.

Factors_Influencing_LCST cluster_increase Increase LCST cluster_decrease Decrease LCST LCST LCST of PNIPAM Copolymers hydrophilic_comonomers Hydrophilic Comonomers hydrophilic_comonomers->LCST high_ph_acidic High pH (with acidic groups) high_ph_acidic->LCST anionic_surfactants Anionic Surfactants anionic_surfactants->LCST hydrophobic_comonomers Hydrophobic Comonomers hydrophobic_comonomers->LCST added_salts Added Salts added_salts->LCST low_ph_acidic Low pH (with acidic groups) low_ph_acidic->LCST increased_concentration Increased Polymer Concentration increased_concentration->LCST molecular_weight Molecular Weight (significant for low MW) molecular_weight->LCST crosslinking Cross-linking (can broaden transition) crosslinking->LCST

Caption: Factors influencing the LCST of PNIPAM copolymers.

Troubleshooting_Guide start LCST Measurement Does Not Match Target lcst_high LCST Too High? start->lcst_high lcst_low LCST Too Low? start->lcst_low broad_transition Broad Transition? start->broad_transition inconsistent_results Inconsistent Results Between Batches? start->inconsistent_results check_hydrophobic Increase Hydrophobic Comonomer Content lcst_high->check_hydrophobic Yes check_salt Add Salt lcst_high->check_salt Yes check_hydrophilic Increase Hydrophilic Comonomer Content lcst_low->check_hydrophilic Yes check_purification Check for Hydrophilic Impurities/Monomers lcst_low->check_purification Yes check_pdi Check Polydispersity (GPC) broad_transition->check_pdi Yes controlled_polymerization Consider Controlled Polymerization (e.g., RAFT) check_pdi->controlled_polymerization check_mw Check Molecular Weight (GPC) inconsistent_results->check_mw Yes check_concentration Ensure Consistent Measurement Concentration inconsistent_results->check_concentration Yes

Caption: Troubleshooting decision tree for LCST tuning.

References

Improving the mechanical strength and properties of PNIPAM hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Poly(N-isopropylacrylamide) (PNIPAM) hydrogels. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in improving the mechanical strength and properties of these smart polymers.

Frequently Asked Questions (FAQs)

Q1: My standard PNIPAM hydrogel is too fragile for my application. What are the primary strategies to improve its mechanical strength?

A1: Native PNIPAM hydrogels are known for their poor mechanical properties, which can be significantly improved through several methods[1][2]. The most common and effective strategies include:

  • Interpenetrating Polymer Networks (IPNs): This involves creating a second polymer network that is intertwined with the PNIPAM network without covalent bonding.[3][4] This structure enhances the overall strength and resilience of the hydrogel.

  • Double Network (DN) Hydrogels: A specific type of IPN, DN hydrogels consist of a brittle, highly crosslinked first network and a ductile, loosely crosslinked second network.[5][6] This unique architecture is exceptionally effective at dissipating energy, leading to hydrogels with significantly higher toughness and strength.[5][6]

  • Nanocomposite Hydrogels: Incorporating nanofillers such as clay, graphene oxide, or metallic nanoparticles into the PNIPAM matrix can act as reinforcing agents, thereby improving the mechanical properties.[7][8]

  • Copolymerization: Introducing other monomers into the PNIPAM backbone can modify its properties. For example, copolymerization with acrylic acid can enhance stability.[9]

  • Increasing Crosslinking Density: While it can make the hydrogel more brittle if overdone, optimizing the concentration of the crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBAA), can increase stiffness and strength.[9][10]

Q2: I am having trouble with my double network (DN) hydrogel synthesis. It's not as tough as the literature suggests. What could be the problem?

A2: The exceptional mechanical properties of DN hydrogels are highly dependent on their specific structure.[5] Common issues that can lead to suboptimal toughness include:

  • Asymmetrical Crosslinking: A key feature of DN hydrogels is the asymmetric crosslinking between the two networks.[11] The first network should be tightly crosslinked, while the second should be loosely crosslinked.

  • Network Composition: The choice of polymers for the two networks is crucial. Often, the first network is a polyelectrolyte, and the second is a neutral polymer.[6]

  • Molar Ratio: The molar ratio between the first and second networks needs to be optimized for effective energy dissipation.

  • Swelling of the First Network: It is critical that the first network is fully swollen in the monomer solution of the second network before the second polymerization step. This ensures proper interpenetration.

Q3: My nanocomposite PNIPAM hydrogel shows inconsistent mechanical properties. Why might this be happening?

A3: Inconsistency in nanocomposite hydrogels often stems from the dispersion of the nanofillers within the polymer matrix. Aggregation of nanoparticles can create stress concentration points, leading to premature failure.[7] To address this:

  • Improve Dispersion: Utilize techniques like ultrasonication of the nanoparticle solution before mixing with the monomer to break up agglomerates.

  • Surface Modification: The surface of the nanoparticles can be modified to improve their compatibility with the PNIPAM matrix.

  • Use of Dispersants: Employing surfactants or other dispersing agents can help stabilize the nanoparticles in the precursor solution.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Hydrogel is brittle and fractures easily - Insufficient crosslinking. - Non-uniform polymerization.- Increase the concentration of the crosslinking agent (e.g., MBAA).[9][10] - Ensure all components are fully dissolved and the solution is homogeneous before initiating polymerization.
Hydrogel is too soft and weak - Low polymer concentration. - Low crosslinking density.- Increase the monomer concentration. - Optimize the crosslinker concentration.[9]
Slow temperature response - Dense surface skin formation upon heating.[12]- Synthesize a more porous hydrogel by adjusting the solvent composition during polymerization.[13] - Incorporate hydrophilic polymers to create channels for faster water diffusion.[14]
Inconsistent results between batches - Variations in polymerization conditions (temperature, initiator/accelerator concentration).- Precisely control the reaction temperature. - Ensure accurate and consistent amounts of initiator and accelerator are used.

Experimental Protocols

Protocol 1: Synthesis of a PNIPAM/Alginate Interpenetrating Polymer Network (IPN) Hydrogel

This protocol describes the synthesis of a PNIPAM/Alginate IPN hydrogel, where PNIPAM forms the first network and calcium alginate forms the second.

Materials:

  • This compound (NIPAM)

  • N,N'-methylenebis(acrylamide) (MBAA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Sodium Alginate

  • Calcium Chloride (CaCl₂)

  • Deionized water

Procedure:

  • First Network Synthesis:

    • Dissolve NIPAM, MBAA, and sodium alginate in deionized water.

    • Degas the solution with nitrogen for 20-30 minutes to remove oxygen, which inhibits polymerization.

    • Add APS and TEMED to initiate the polymerization of PNIPAM.

    • Pour the solution into a mold and allow it to polymerize at room temperature for several hours or overnight.

  • Second Network Formation:

    • Immerse the resulting hydrogel in a solution of CaCl₂.

    • The Ca²⁺ ions will diffuse into the hydrogel and crosslink the alginate chains, forming the second network.

    • Allow the hydrogel to soak for a sufficient time to ensure complete crosslinking.

  • Washing:

    • Wash the resulting IPN hydrogel with deionized water to remove any unreacted chemicals.

Protocol 2: Synthesis of a PNIPAM/Clay Nanocomposite Hydrogel

This protocol outlines the preparation of a PNIPAM hydrogel reinforced with clay nanoparticles.

Materials:

  • This compound (NIPAM)

  • N,N'-methylenebis(acrylamide) (MBAA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Clay nanoparticles (e.g., Laponite)

  • Deionized water

Procedure:

  • Nanoparticle Dispersion:

    • Disperse the clay nanoparticles in deionized water.

    • Sonicate the dispersion to ensure it is homogeneous and the nanoparticles are well-exfoliated.

  • Monomer Solution Preparation:

    • Dissolve NIPAM and MBAA in the clay dispersion.

    • Stir until all components are fully dissolved.

  • Polymerization:

    • Degas the solution with nitrogen.

    • Add APS and TEMED to initiate polymerization.

    • Pour the solution into a mold and let it polymerize.

  • Washing:

    • Immerse the nanocomposite hydrogel in deionized water to remove unreacted components.

Quantitative Data Summary

The following tables provide a summary of how different modification strategies can affect the mechanical properties of PNIPAM hydrogels. The values are illustrative and can vary based on specific experimental conditions.

Table 1: Effect of MBAA Crosslinker Concentration on PNIPAM Hydrogel Mechanical Properties

MBAA Concentration (mol%) Tensile Strength (kPa) Young's Modulus (kPa)
0.5~10-20~5-10
1.0~20-40~10-20
2.0~40-60~20-35

Data synthesized from principles described in[10].

Table 2: Comparison of Mechanical Properties of Different PNIPAM Hydrogel Types

Hydrogel Type Compressive Strength (MPa) Compressive Modulus (MPa)
PNIPAM Single NetworkLow (~0.1)Low (~0.05)
PNIPAM/Alginate IPN~0.5 - 1.5~0.1 - 0.3
PNIPAM-based Double NetworkUp to ~23Up to ~1.5
PNIPAM/Clay Nanocomposite~0.2 - 1.0~0.1 - 0.5

Data synthesized from[5][11][15][16].

Visualizations

cluster_workflow IPN Hydrogel Synthesis Workflow A Dissolve NIPAM, MBAA, and Alginate B Degas with Nitrogen A->B C Initiate Polymerization (APS/TEMED) B->C D First Network (PNIPAM) Formation C->D E Immerse in CaCl2 Solution D->E F Second Network (Alginate) Crosslinking E->F G Wash and Equilibrate F->G

Caption: Synthesis workflow for a PNIPAM/Alginate IPN hydrogel.

cluster_causes Potential Causes cluster_solutions Solutions Problem Weak Mechanical Properties in PNIPAM Hydrogel Cause1 Low Crosslinking Density Problem->Cause1 Cause2 Single Network Structure Problem->Cause2 Cause3 Lack of Reinforcement Problem->Cause3 Solution1 Optimize Crosslinker Concentration Cause1->Solution1 Solution2 Create IPN or Double Network Cause2->Solution2 Solution3 Incorporate Nanofillers Cause3->Solution3

Caption: Troubleshooting logic for weak PNIPAM hydrogels.

cluster_components Components cluster_property Resulting Property DN_Concept Double Network (DN) Hydrogel Net1 First Network (Brittle, Highly Crosslinked) DN_Concept->Net1 Net2 Second Network (Ductile, Loosely Crosslinked) DN_Concept->Net2 Toughness High Toughness & Strength Net1->Toughness Energy Dissipation (Sacrificial Bonds) Net2->Toughness Maintains Integrity

Caption: Conceptual diagram of a Double Network (DN) hydrogel.

References

Controlling molecular weight and polydispersity in NIPAM polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-isopropylacrylamide (NIPAM) polymerization. Our goal is to help you control molecular weight (MW) and polydispersity (PDI) to achieve reproducible and successful results.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove inhibitors from the NIPAM monomer before polymerization?

A1: Polymerization inhibitors, such as the monomethyl ether of hydroquinone (MEHQ), are added by manufacturers to prevent spontaneous polymerization during shipping and storage. These inhibitors act as radical scavengers, which will interfere with or completely prevent your intended polymerization reaction.[1] Failure to remove them can lead to failed reactions, low polymer yields, or polymers with inconsistent and unpredictable properties.[1]

Q2: What is a typical polydispersity index (PDI) for a well-controlled NIPAM polymerization?

A2: For controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP), a PDI value below 1.3 is generally considered good, with values approaching 1.1 indicating excellent control over the polymerization.[2] For conventional free-radical polymerization, the PDI is typically higher and broader.

Q3: How does the initiator concentration affect the molecular weight of poly(NIPAM)?

A3: Generally, increasing the initiator concentration leads to the formation of a larger number of polymer chains, which in turn results in a lower average molecular weight.[3][4] Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, thus increasing the molecular weight.[4]

Q4: What is the role of a chain transfer agent (CTA) in controlling NIPAM polymerization?

A4: A chain transfer agent (CTA) is crucial for regulating the molecular weight of the polymer.[5] It terminates a growing polymer chain and initiates a new one.[4] The molecular weight of the resulting polymer is inversely proportional to the concentration of the CTA; higher CTA concentrations lead to lower molecular weights.[5] In RAFT polymerization, the CTA is essential for the "living" characteristics of the polymerization, allowing for the synthesis of polymers with low PDI and complex architectures.

Troubleshooting Guide

This guide addresses common problems encountered during NIPAM polymerization in a question-and-answer format.

Issue 1: High Polydispersity Index (PDI > 1.5)

Q: My final poly(NIPAM) has a very broad molecular weight distribution (high PDI). What are the possible causes and how can I fix this?

A: High PDI in NIPAM polymerization can stem from several factors, depending on the polymerization method used.

  • For all polymerization types:

    • Impure Monomer or Solvent: Impurities can act as chain transfer agents or inhibitors, leading to uncontrolled polymerization. Ensure your NIPAM is recrystallized and solvents are purified before use.

    • High Polymerization Temperature: Elevated temperatures can increase the rate of termination reactions, leading to a loss of control and a broader PDI.[2] Consider lowering the reaction temperature.

    • High Monomer Conversion: Pushing the polymerization to very high conversions can sometimes lead to side reactions and a loss of control, resulting in a broadened PDI.[2]

  • For RAFT and ATRP:

    • Inappropriate Chain Transfer Agent (CTA) or Initiator Ratio: The ratio of CTA to initiator is critical for controlling the polymerization. A low ratio can lead to a higher number of terminated chains. It is recommended to decrease the [CTA]/[Initiator] ratio, for example, from 10:1 to 5:1.[2]

    • Inefficient CTA: The chosen RAFT agent may not be suitable for acrylamide polymerization. Trithiocarbonates and dithiobenzoates are generally effective.[2]

  • For Free Radical Polymerization:

    • Chain Transfer Reactions: Chain transfer to monomer, polymer, or solvent can lead to a broad PDI.[6][7] Selecting an appropriate solvent with a low chain transfer constant is important.

Troubleshooting Workflow for High PDI

high_pdi_troubleshooting start High PDI Observed check_reagents Verify Purity of Monomer and Solvent start->check_reagents check_temp Review Polymerization Temperature check_reagents->check_temp Pure solution_reagents Recrystallize NIPAM, Purify Solvents check_reagents->solution_reagents Impure check_conversion Analyze Monomer Conversion check_temp->check_conversion Optimal solution_temp Lower Reaction Temperature check_temp->solution_temp Too High check_ratio Check [CTA]/[Initiator] Ratio (for RAFT/ATRP) check_conversion->check_ratio Optimal solution_conversion Target Lower Conversion check_conversion->solution_conversion Too High check_cta_type Evaluate CTA Compatibility (for RAFT) check_ratio->check_cta_type Optimal solution_ratio Optimize [CTA]/[Initiator] Ratio (e.g., 5:1) check_ratio->solution_ratio Suboptimal solution_cta_type Select More Suitable CTA (e.g., Trithiocarbonate) check_cta_type->solution_cta_type Incompatible

Caption: Troubleshooting workflow for addressing high PDI in NIPAM polymerization.

Issue 2: Molecular Weight is Off-Target

Q: The molecular weight of my poly(NIPAM) is significantly different from the theoretical value. What could be the cause?

A: Discrepancies between theoretical and experimental molecular weights are common and can be attributed to several factors:

  • Inaccurate Reagent Quantities: Precisely measuring the monomer, initiator, and CTA (if applicable) is crucial. The molecular weight is directly proportional to the monomer-to-initiator (or CTA) ratio in a living polymerization.

  • Inefficient Initiation: If the initiator is not fully efficient, the actual number of growing chains will be lower than calculated, leading to a higher molecular weight. Ensure the initiator is pure and suitable for the reaction temperature.

  • Chain Transfer Reactions: Unwanted chain transfer to solvent, monomer, or impurities can lead to the formation of dead polymer chains, affecting the final molecular weight.[6]

  • Presence of Inhibitors: Residual inhibitors can interfere with the initiation process, leading to deviations from the expected molecular weight.

Logical Relationship for Molecular Weight Control

mw_control cluster_inputs Input Parameters cluster_outputs Polymer Characteristics Monomer_to_Initiator [Monomer] / [Initiator] Ratio Molecular_Weight Molecular Weight (Mn) Monomer_to_Initiator->Molecular_Weight Directly proportional Monomer_to_CTA [Monomer] / [CTA] Ratio Monomer_to_CTA->Molecular_Weight Directly proportional PDI Polydispersity (PDI) Monomer_to_CTA->PDI Affects control Initiator_Efficiency Initiator Efficiency Initiator_Efficiency->Molecular_Weight Inversely proportional raft_workflow start Start prepare_reagents Prepare Reagents: - Purified NIPAM - RAFT Agent - Initiator - Solvent start->prepare_reagents dissolve Dissolve Reagents in Schlenk Flask prepare_reagents->dissolve degas Degas Solution (Freeze-Pump-Thaw) dissolve->degas polymerize Initiate Polymerization (Heat and Stir) degas->polymerize monitor Monitor Reaction (NMR, GPC) polymerize->monitor quench Quench Polymerization (Cool and Expose to Air) monitor->quench precipitate Precipitate Polymer in Non-solvent quench->precipitate isolate Isolate Polymer (Filter/Centrifuge) precipitate->isolate dry Dry Polymer (Under Vacuum) isolate->dry end End dry->end

References

Technical Support Center: Optimizing PNIPAM Hydrogel Swelling and Deswelling Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Poly(N-isopropylacrylamide) (PNIPAM) hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the swelling and deswelling kinetics of your PNIPAM hydrogel experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PNIPAM hydrogel exhibits very slow swelling and deswelling. What are the common causes and how can I improve the response rate?

A1: Slow kinetics are a common challenge with PNIPAM hydrogels, often stemming from the formation of a dense, non-porous polymer network that hinders water diffusion.[1] Upon heating above the lower critical solution temperature (LCST), a dense "skin" layer can form on the hydrogel surface, trapping water and significantly slowing down the deswelling process.[1]

Troubleshooting Steps:

  • Increase Porosity: Synthesizing hydrogels with a more porous structure is a key strategy to accelerate water transport.[2][3] This can be achieved by:

    • Cryogelation: Polymerizing at or below the freezing temperature of the solvent (water) to create a macroporous structure.[3]

    • Phase Separation during Polymerization: Conducting the polymerization at a temperature above the LCST of the polymer or in the presence of certain salts (like NaClO₄) can induce phase separation, leading to a porous hydrogel.[2]

    • Porogen Templating: Incorporating and then removing a porogen (e.g., salt crystals, silica nanoparticles) can leave behind a porous network.

  • Modify Crosslinker Density: While a higher crosslinking density can lead to a more rigid gel, an optimal density can improve response times. Very high densities can restrict chain mobility and slow kinetics.[4][5]

  • Incorporate Hydrophilic/Hydrophobic Moieties: Copolymerizing NIPAM with hydrophilic monomers can increase the swelling ratio and potentially alter kinetics, while hydrophobic monomers can lower the LCST.[1]

  • Reduce Hydrogel Dimensions: The response rate is inversely proportional to the square of the hydrogel's size.[3] Using smaller hydrogels or thin films will result in faster kinetics.

Q2: How does the crosslinker concentration affect the swelling ratio and kinetics of my PNIPAM hydrogel?

A2: The crosslinker concentration is a critical parameter that directly influences the network structure and, consequently, the swelling behavior of PNIPAM hydrogels.

  • Swelling Ratio: Generally, a higher crosslinker concentration leads to a higher crosslinking density, which results in a smaller mesh size within the hydrogel network.[4] This restricts the ability of the polymer chains to expand and absorb water, thus decreasing the equilibrium swelling ratio.[4][6] Conversely, a lower crosslinker concentration results in a larger mesh size and a higher swelling ratio.[4]

  • Kinetics: The effect on kinetics is more complex. While a very low crosslinking density might lead to a mechanically weak gel, an excessively high density can hinder the rapid conformational changes of the polymer chains required for swelling and deswelling, thus slowing down the kinetics.[5] There is often an optimal crosslinker concentration that balances mechanical integrity with rapid response.

Q3: Can I tune the Lower Critical Solution Temperature (LCST) of my PNIPAM hydrogel?

A3: Yes, the LCST of PNIPAM hydrogels, typically around 32°C in water, can be tuned by copolymerization with other monomers.[1][7]

  • To Increase LCST: Incorporating hydrophilic comonomers (e.g., acrylic acid) will make the overall polymer more hydrophilic, requiring a higher temperature to induce the hydrophobic collapse, thus increasing the LCST.[1][8]

  • To Decrease LCST: Copolymerizing with hydrophobic comonomers will increase the overall hydrophobicity of the network, causing the phase transition to occur at a lower temperature, thereby decreasing the LCST.[1]

Q4: My hydrogel's swelling is not fully reversible, or it changes with each cycle. What could be the issue?

A4: Incomplete reversibility or changing swelling behavior over cycles can be attributed to several factors:

  • Incomplete Polymerization: The presence of unreacted monomers or oligomers can leach out during the initial swelling/deswelling cycles, altering the hydrogel's composition and behavior.[9] Thorough washing of the hydrogel after synthesis is crucial to remove these components.[9][10]

  • Network Rearrangement: During the initial cycles, the polymer chains within the network may rearrange to a more thermodynamically stable conformation, leading to changes in the swelling ratio.[11]

  • Degradation: Depending on the experimental conditions (e.g., harsh pH, high temperatures for extended periods), the polymer backbone or crosslinks may begin to degrade, leading to irreversible changes in the hydrogel structure.

Data Presentation: Factors Influencing Swelling/Deswelling

ParameterEffect on Swelling RatioEffect on KineticsReference(s)
Crosslinker Concentration Decreases with increasing concentrationOptimal concentration for fastest response[4][5][6]
Porosity Can increase the apparent swelling ratioSignificantly increases swelling/deswelling rates[2][3]
Temperature Decreases as temperature approaches and surpasses the LCSTRate increases with temperature (up to a point)[12][13]
Hydrophilic Comonomers Generally increasesCan be tuned depending on the comonomer[1][8]
Hydrophobic Comonomers Generally decreasesCan be tuned depending on the comonomer[1]
Incorporation of Nanoparticles Can increase or decrease depending on nanoparticle-polymer interactionsCan enhance response rates by creating heterogeneous structures[14][15]
Solvent Composition during Synthesis Can be tuned; non-polar solvents can lead to higher porosity and swellingCan be significantly improved by creating porous structures[4]

Experimental Protocols

Protocol 1: Standard Synthesis of PNIPAM Hydrogel via Free Radical Polymerization

This protocol describes a common method for preparing a thermoresponsive PNIPAM hydrogel.

Materials:

  • This compound (NIPAM) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as crosslinker

  • Ammonium persulfate (APS) as initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as accelerator

  • Deionized (DI) water

Procedure:

  • Dissolve NIPAM monomer and MBA crosslinker in DI water in a reaction vessel. A typical concentration is 5-10% w/v for NIPAM and 1-5 mol% of MBA relative to NIPAM.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.[9]

  • While continuing the inert gas purge, add the APS initiator solution (typically a small volume of a concentrated stock).

  • Add the TEMED accelerator to initiate the polymerization. The amount of TEMED can be adjusted to control the gelation time.[9]

  • Stir the solution for a short period to ensure homogeneity and then stop stirring to allow the gel to form without disruption.

  • Allow the polymerization to proceed for several hours (or overnight) at the desired temperature (often below the LCST, e.g., at room temperature or in an ice bath).

  • After polymerization is complete, immerse the hydrogel in a large volume of DI water to wash out any unreacted monomers, initiator, and accelerator. Change the water frequently for several days.[9][10]

Protocol 2: Measurement of Swelling Ratio and Kinetics

This protocol outlines the procedure for characterizing the swelling behavior of PNIPAM hydrogels.

Procedure:

  • Equilibrium Swelling:

    • Immerse a pre-weighed, dried hydrogel sample in DI water at a temperature below the LCST (e.g., 25°C).

    • At regular intervals, remove the hydrogel, gently blot the surface with a damp filter paper to remove excess water, and weigh it.

    • Continue this process until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.

    • The equilibrium swelling ratio (SR) is calculated as: SR (%) = [(W_s - W_d) / W_d] * 100 where W_s is the weight of the swollen hydrogel and W_d is the weight of the dry hydrogel.

  • Deswelling Kinetics:

    • Take a fully swollen hydrogel at equilibrium from the low-temperature bath and quickly transfer it to a new bath maintained at a temperature above the LCST (e.g., 40°C).

    • At various time points, remove the hydrogel, blot, and weigh it.

    • Plot the weight of the hydrogel as a function of time to determine the deswelling kinetics.

  • Swelling Kinetics:

    • Take a collapsed hydrogel at equilibrium from the high-temperature bath and transfer it to a low-temperature bath.

    • Measure the weight of the hydrogel at different time intervals until it reaches equilibrium swelling.

    • Plot the weight as a function of time to determine the swelling kinetics.

Visualizations

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Kinetics Characterization A 1. Prepare Monomer Solution (NIPAM, MBA, Water) B 2. Inert Gas Purge (Remove Oxygen) A->B C 3. Add Initiator (APS) & Accelerator (TEMED) B->C D 4. Polymerization (Gel Formation) C->D E 5. Washing & Purification D->E F 6. Dry Hydrogel (Initial Weight, Wd) E->F Synthesized Hydrogel G 7. Swelling Below LCST (Measure Ws over time) F->G H 8. Deswelling Above LCST (Measure Ws over time) G->H I 9. Calculate Swelling Ratio & Analyze Kinetics H->I

Caption: Workflow for PNIPAM hydrogel synthesis and kinetic characterization.

Factors_Affecting_Kinetics cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_composition Compositional Factors center Swelling/Deswelling Kinetics crosslink Crosslinker Density crosslink->center porosity Porosity porosity->center dimensions Hydrogel Dimensions dimensions->center temperature Temperature temperature->center solvent Solvent solvent->center comonomers Comonomers comonomers->center additives Additives (e.g., Nanoparticles) additives->center

Caption: Key factors influencing the kinetics of PNIPAM hydrogels.

References

Technical Support Center: Poly(N-isopropylacrylamide) (PNIPAM) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PNIPAM synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in minimizing residual N-isopropylacrylamide (NIPAM) monomer content. High residual monomer levels can lead to cytotoxicity and interfere with the desired thermoresponsive properties of the polymer, making its effective removal crucial for many applications.[1]

This guide provides frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help you achieve high-purity PNIPAM with minimal residual monomer.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to minimize residual NIPAM monomer in my PNIPAM polymer?

Residual NIPAM monomer is a known cytotoxic agent.[1] For biomedical applications, such as drug delivery and tissue engineering, it is imperative to reduce the monomer content to non-toxic levels to ensure the safety and biocompatibility of the final product. Furthermore, the presence of unreacted monomer can affect the physical and chemical properties of the polymer, including its lower critical solution temperature (LCST) and mechanical strength.

Q2: What are the primary strategies for reducing residual monomer content?

There are two main approaches:

  • Optimizing Polymerization: Maximizing monomer conversion during the synthesis process. This can be achieved by carefully selecting the polymerization technique and optimizing reaction parameters such as initiator concentration, temperature, and reaction time.

  • Efficient Purification: Employing effective post-synthesis purification methods to remove any remaining unreacted monomer from the polymer.

Q3: Which polymerization technique is best for achieving high monomer conversion?

Controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) generally offer better control over the polymerization process, leading to higher monomer conversions and polymers with well-defined molecular weights and narrow polydispersity, compared to conventional free-radical polymerization.[2][3][4]

Q4: What are the most common methods for purifying PNIPAM and removing residual monomer?

Common purification methods include:

  • Precipitation: This involves dissolving the polymer in a good solvent and then adding a non-solvent to cause the polymer to precipitate, leaving the monomer in the solution. Repeated precipitation cycles can significantly reduce monomer content.[5]

  • Dialysis: This method uses a semi-permeable membrane to separate the polymer from the smaller monomer molecules. It is a widely used technique, particularly for water-soluble polymers.[6][7]

  • Thermocycling: This technique leverages the thermoresponsive nature of PNIPAM. The polymer is cycled above and below its LCST to induce precipitation and redissolution, which helps in washing away the soluble monomer.[8]

Troubleshooting Guide

Issue 1: High residual monomer content detected after synthesis.

Possible Cause Troubleshooting Suggestion
Incomplete Polymerization Increase the polymerization time to allow for higher monomer conversion.[9] Consider increasing the reaction temperature, but be mindful of potential side reactions.
Low Initiator Concentration Insufficient initiator can lead to slow and incomplete polymerization. Gradually increase the initiator concentration, but avoid excessively high concentrations which can lead to lower molecular weight polymers and broader polydispersity.[10][11][12]
Presence of Oxygen Oxygen is a radical scavenger and can inhibit free-radical polymerization. Ensure the reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) before and during the polymerization.[13]
Monomer Impurities Impurities in the NIPAM monomer, such as polymerization inhibitors, can hinder the reaction. Purify the monomer before use, for example, by recrystallization from a suitable solvent like hexane.[14][15][16]

Issue 2: Purification method is not effectively removing the residual monomer.

Possible Cause Troubleshooting Suggestion
Inadequate Precipitation The choice of solvent/non-solvent pair is crucial. Ensure the polymer is highly soluble in the solvent and completely insoluble in the non-solvent, while the monomer remains soluble in the mixture.[5] Repeat the precipitation cycle multiple times for better purity.
Inefficient Dialysis The molecular weight cut-off (MWCO) of the dialysis membrane should be significantly smaller than the molecular weight of the polymer but large enough to allow the monomer to pass through freely.[6] Increase the frequency of changing the dialysis medium (e.g., water) to maintain a high concentration gradient.[17] Automated dialysis systems can improve efficiency.[7][18]
Polymer-Monomer Interactions Strong interactions between the polymer and monomer might hinder separation. Consider using a different purification technique or a combination of methods (e.g., precipitation followed by dialysis).

Quantitative Data on Residual Monomer Content

The following table summarizes the reported residual monomer levels achieved with different synthesis and purification methods.

Purification Method Reported Residual NIPAM Monomer Content (g/g of polymer) Citation
DialysisCan reduce to 2 x 10⁻⁵[19]
Precipitation (with precipitating agent)Can be controlled below 5 x 10⁻⁷[19]
Automated Parallel DialysisUp to 99% removal of unreacted monomer[7]

Experimental Protocols

Protocol 1: Free-Radical Polymerization of NIPAM

This protocol describes a standard free-radical polymerization of NIPAM in an aqueous solution.

Materials:

  • This compound (NIPAM) monomer

  • N,N'-methylenebis(acrylamide) (BIS) (crosslinker, optional)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Dissolve the desired amounts of NIPAM and BIS in deionized water in a reaction flask.

  • Purge the solution with an inert gas (e.g., nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • While maintaining the inert atmosphere, add the APS solution, followed by the addition of TEMED to initiate the polymerization.

  • Allow the reaction to proceed at the desired temperature (e.g., room temperature or elevated) for a specified time (e.g., 24 hours).[11][13]

  • The resulting polymer can then be purified using one of the methods described below.

Protocol 2: Purification by Precipitation

This protocol details the purification of PNIPAM by precipitation using a solvent/non-solvent system.

Materials:

  • Crude PNIPAM polymer

  • A suitable solvent (e.g., Tetrahydrofuran (THF), Acetone)

  • A suitable non-solvent (e.g., Hexane, Diethyl ether)

Procedure:

  • Dissolve the crude PNIPAM in a minimum amount of a good solvent.

  • Slowly add this polymer solution to a large excess of a vigorously stirred non-solvent.

  • The PNIPAM will precipitate out of the solution.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the precipitate with fresh non-solvent to remove any trapped monomer.

  • Dry the purified polymer under vacuum.

  • Repeat the dissolution-precipitation cycle 2-3 times for higher purity.[5]

Protocol 3: Purification by Dialysis

This protocol outlines the purification of PNIPAM using dialysis.

Materials:

  • Crude PNIPAM solution

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • A large container of deionized water

Procedure:

  • Transfer the PNIPAM solution into the dialysis tubing and securely close both ends.

  • Place the dialysis bag in a large container of deionized water.

  • Stir the water gently to maintain a concentration gradient.

  • Change the water frequently (e.g., every 4-6 hours) for 2-3 days to ensure the complete removal of the monomer and other small molecule impurities.[17]

  • After dialysis, the purified polymer solution can be recovered and, if desired, lyophilized to obtain a dry powder.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

PNIPAM_Synthesis_Workflow cluster_synthesis PNIPAM Synthesis cluster_purification Purification Monomer NIPAM Monomer Reaction Polymerization Reaction Monomer->Reaction Initiator Initiator (e.g., APS) Initiator->Reaction Solvent Solvent (e.g., Water) Solvent->Reaction Crude_PNIPAM Crude PNIPAM Reaction->Crude_PNIPAM Yields Precipitation Precipitation Crude_PNIPAM->Precipitation Dialysis Dialysis Crude_PNIPAM->Dialysis Thermocycling Thermocycling Crude_PNIPAM->Thermocycling Pure_PNIPAM Pure PNIPAM Precipitation->Pure_PNIPAM Dialysis->Pure_PNIPAM Thermocycling->Pure_PNIPAM

Caption: Workflow for PNIPAM Synthesis and Purification.

Troubleshooting_Logic Start High Residual Monomer Detected Check_Synthesis Review Synthesis Protocol Start->Check_Synthesis Check_Purification Review Purification Protocol Start->Check_Purification Optimize_Synthesis Optimize Synthesis: - Increase Time/Temp - Adjust Initiator Conc. - Deoxygenate Thoroughly - Purify Monomer Check_Synthesis->Optimize_Synthesis Issue Identified Optimize_Purification Optimize Purification: - Choose Better Solvents - Repeat Cycles - Check MWCO - Change Dialysis Medium Frequently Check_Purification->Optimize_Purification Issue Identified Success Low Residual Monomer Optimize_Synthesis->Success Optimize_Purification->Success

Caption: Troubleshooting Logic for High Residual Monomer.

References

Technical Support Center: Controlled Radical Polymerization of N-isopropyl acrylamide (NIPAM)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the controlled radical polymerization of N-isopropyl acrylamide (NIPAM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of poly(N-isopropyl acrylamide) (PNIPAM) via techniques such as RAFT and ATRP.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems in a question-and-answer format to help you resolve issues in your experiments.

Monomer and Reagent Purity

Question 1: Why is my polymerization not initiating or showing a long induction period?

Answer: A common cause for lack of initiation or a significant delay is the presence of inhibitors in the NIPAM monomer. Commercial NIPAM is often supplied with inhibitors like hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ) to prevent spontaneous polymerization during storage. These inhibitors are radical scavengers and will consume the radicals generated by your initiator, thus preventing or delaying the start of your polymerization. It is crucial to remove the inhibitor before use.

Another major cause is the presence of dissolved oxygen in your reaction mixture. Oxygen is a diradical and an excellent inhibitor of radical polymerizations. Thorough deoxygenation of your monomer, solvent, and initiator solution is critical for successful and controlled polymerization.

Question 2: How can I effectively remove the inhibitor from the NIPAM monomer?

Answer: Recrystallization is a common and effective method for purifying NIPAM. A typical procedure involves dissolving the NIPAM monomer in a suitable solvent system, such as a mixture of toluene and hexane, and then allowing it to recrystallize. The purified crystals can then be collected by filtration and dried under vacuum.

Question 3: What are the best practices for deoxygenating my reaction mixture?

Answer: To ensure an oxygen-free environment, it is recommended to use techniques such as freeze-pump-thaw cycles or purging the reaction mixture with an inert gas like high-purity argon or nitrogen. For freeze-pump-thaw, the reaction mixture is frozen in liquid nitrogen, subjected to high vacuum to remove gases, and then thawed under an inert atmosphere. This cycle should be repeated at least three times for effective deoxygenation. When purging with an inert gas, ensure that the gas is bubbled through the solution for a sufficient amount of time (e.g., 30-60 minutes) to displace dissolved oxygen.

Polymerization Control: High Polydispersity (PDI)

Question 4: My polymerization is successful, but the polydispersity index (PDI) of my PNIPAM is high (e.g., > 1.5). What could be the cause?

Answer: High PDI in controlled radical polymerization of NIPAM can stem from several factors:

  • Inadequate Deoxygenation: As mentioned, oxygen can interfere with the controlled nature of the polymerization, leading to termination reactions and a broader molecular weight distribution.

  • Impurities: Impurities in the monomer, solvent, or other reagents can act as chain transfer agents, leading to a loss of control.

  • Suboptimal Initiator/CTA or Catalyst/Ligand Ratios: The ratio of initiator to chain transfer agent (in RAFT) or catalyst to ligand and initiator (in ATRP) is critical for maintaining control. An incorrect ratio can lead to a higher rate of termination reactions relative to propagation.

  • High Temperatures: Excessively high reaction temperatures can increase the rate of side reactions and termination, resulting in a higher PDI.

  • High Monomer Conversion: Pushing the polymerization to very high conversions can sometimes lead to a loss of control and a broadening of the PDI due to the increased viscosity of the reaction medium and the accumulation of terminated chains.

Question 5: How can I reduce the PDI of my PNIPAM synthesized by RAFT polymerization?

Answer: To achieve a lower PDI in the RAFT polymerization of NIPAM, consider the following:

  • Optimize the [CTA]/[Initiator] Ratio: A higher ratio of chain transfer agent (CTA) to initiator generally leads to better control and a lower PDI.

  • Choose the Right CTA: The choice of RAFT agent is crucial. For NIPAM, trithiocarbonates are often effective.

  • Control the Temperature: Lowering the reaction temperature can sometimes improve control by reducing the rate of termination reactions.

  • Monitor Conversion: Aim for moderate to high, but not complete, monomer conversion, as pushing the reaction to completion can sometimes broaden the PDI.

Polymerization Efficiency: Low Monomer Conversion

Question 6: I am experiencing low monomer conversion in my NIPAM polymerization. What are the likely reasons?

Answer: Low monomer conversion can be frustrating. The most common culprits include:

  • Presence of Inhibitors: As discussed, residual inhibitors from the monomer or dissolved oxygen will inhibit the polymerization, leading to low conversion.

  • Inactive Initiator or Catalyst: Ensure your initiator is stored correctly and is active. For ATRP, the copper catalyst can be oxidized and become inactive if not handled under an inert atmosphere.

  • Poor Solubility: In some solvent systems, the growing PNIPAM chains may precipitate out of solution, especially at higher molecular weights, making the active chain ends inaccessible to the monomer and catalyst. This can lead to a stall in the polymerization.[1]

  • Incorrect Reaction Temperature: The polymerization rate is temperature-dependent. A temperature that is too low for the chosen initiator will result in a slow rate and low conversion within a given timeframe.

Question 7: How can I improve the monomer conversion in the ATRP of NIPAM?

Answer: To improve monomer conversion in ATRP of NIPAM, you can try the following:

  • Ensure Purity and Deoxygenation: Meticulously purify your monomer and thoroughly deoxygenate all components of your reaction.

  • Use an Appropriate Solvent System: A solvent mixture, such as water/isopropanol or water/DMF, can help maintain the solubility of both the monomer and the growing polymer chains. The addition of a small amount of water to an organic solvent has been shown to enhance reaction rates and monomer conversions in the ATRP of NIPAM.[2]

  • Optimize the Catalyst System: The choice of ligand for the copper catalyst is important. Polydentate amine-based ligands like Me6TREN are often used for the ATRP of acrylamides.

  • Adjust the Temperature: Increasing the reaction temperature can increase the rate of polymerization. However, be mindful that excessively high temperatures can lead to a loss of control. For aqueous ATRP of NIPAM, conducting the polymerization at a low temperature (e.g., 0-4 °C) can improve control.[1]

Data Presentation

Table 1: Influence of Reaction Parameters on RAFT Polymerization of NIPAM

ParameterConditionEffect on PDIEffect on ConversionReference
[CTA]/[Initiator] Ratio Increasing the ratioDecreasesMay decrease rate[3]
Temperature Increasing the temperatureMay increaseIncreases rate[4]
Solvent DMFLow PDI achievableGood[5]
Methanol/TolueneHigher PDI with Lewis acidFaster with Lewis acid[3]
Lewis Acid (Y(OTf)3) AdditionIncreasesSignificantly increases rate[3]

Table 2: Troubleshooting Guide for Common Issues in Controlled Radical Polymerization of NIPAM

ProblemPossible CauseSuggested Solution
No Polymerization / Long Induction Period Presence of inhibitor (e.g., MEHQ)Purify the monomer by recrystallization.
Presence of dissolved oxygenThoroughly degas the reaction mixture (e.g., freeze-pump-thaw cycles).
Inactive initiatorUse a fresh batch of initiator and store it properly.
High Polydispersity (PDI > 1.5) Inadequate deoxygenationImprove the deoxygenation procedure.
Incorrect [CTA]/[Initiator] ratio (RAFT)Increase the [CTA]/[Initiator] ratio.
High reaction temperatureLower the reaction temperature.
High monomer conversionStop the polymerization at a lower conversion.
Low Monomer Conversion Poor solubility of growing polymerUse a co-solvent system (e.g., water/isopropanol) to maintain solubility.[1]
Low reaction temperatureIncrease the reaction temperature (while monitoring PDI).
Deactivated catalyst (ATRP)Handle the copper catalyst under strictly inert conditions.

Experimental Protocols

Protocol 1: Purification of N-isopropyl acrylamide (NIPAM) Monomer by Recrystallization
  • Dissolution: Dissolve the crude NIPAM monomer in a minimal amount of a suitable solvent, such as toluene or a mixture of benzene and n-hexane, at an elevated temperature (e.g., 50-60 °C).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization.

  • Isolation: Collect the purified NIPAM crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified NIPAM crystals under vacuum at room temperature for several hours to remove any residual solvent.

  • Storage: Store the purified monomer in a cool, dark place, preferably under an inert atmosphere, and use it within a reasonable timeframe.

Protocol 2: General Procedure for RAFT Polymerization of NIPAM
  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the purified NIPAM monomer, the RAFT chain transfer agent (CTA), and the initiator (e.g., AIBN).

  • Solvent Addition: Add the desired solvent (e.g., DMF, 1,4-dioxane) to the Schlenk flask.

  • Deoxygenation: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen). Place the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C) and begin stirring.

  • Monitoring: To monitor the progress of the polymerization, aliquots can be withdrawn at different time points using a degassed syringe. Monomer conversion can be determined by techniques such as ¹H NMR spectroscopy.

  • Termination: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent, such as cold diethyl ether or hexane. Collect the precipitated polymer by filtration or centrifugation, and dry it under vacuum to a constant weight.

Protocol 3: General Procedure for ATRP of NIPAM
  • Catalyst and Ligand Preparation: In a Schlenk flask under an inert atmosphere, add the copper(I) halide catalyst (e.g., CuBr) and the ligand (e.g., Me6TREN).

  • Monomer and Initiator Addition: In a separate Schlenk flask, dissolve the purified NIPAM monomer and the initiator (e.g., ethyl α-bromoisobutyrate) in the chosen solvent (e.g., a mixture of water and isopropanol).

  • Deoxygenation: Deoxygenate the monomer/initiator solution by purging with an inert gas for at least 30 minutes.

  • Reaction Initiation: Using a degassed syringe, transfer the deoxygenated monomer/initiator solution to the Schlenk flask containing the catalyst/ligand mixture.

  • Polymerization: Place the reaction flask in a thermostated bath at the desired temperature (e.g., 25 °C) and stir.

  • Monitoring and Termination: Monitor the reaction as described for RAFT polymerization. Terminate the reaction by exposing the mixture to air, which will oxidize the copper catalyst and stop the polymerization.

  • Purification: To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina. Then, precipitate the polymer in a suitable non-solvent, collect it, and dry it under vacuum.

Visualizations

Troubleshooting_High_PDI cluster_causes Potential Causes cluster_solutions Solutions start High PDI in NIPAM Polymerization cause1 Inadequate Deoxygenation? start->cause1 cause2 Incorrect Reagent Ratios? start->cause2 cause3 Suboptimal Temperature? start->cause3 cause4 High Monomer Conversion? start->cause4 solution1 Improve Deoxygenation (e.g., more freeze-pump-thaw cycles) cause1->solution1 solution2 Optimize [CTA]/[Initiator] (RAFT) or Catalyst Ratios (ATRP) cause2->solution2 solution3 Adjust Reaction Temperature cause3->solution3 solution4 Stop Polymerization at Lower Conversion cause4->solution4 Experimental_Workflow_RAFT step1 1. Reagent Preparation (NIPAM, CTA, Initiator in Schlenk Flask) step2 2. Add Solvent step1->step2 step3 3. Deoxygenation (Freeze-Pump-Thaw Cycles) step2->step3 step4 4. Polymerization (Inert atmosphere, heated oil bath) step3->step4 step5 5. Monitoring (Aliquots for NMR analysis) step4->step5 step6 6. Termination & Purification (Precipitation in non-solvent) step5->step6 Oxygen_Inhibition_Pathway initiator Initiator radicals Initiator Radicals (I•) initiator->radicals Decomposition propagating_radical Propagating Radical (P•) radicals->propagating_radical Initiation monomer NIPAM Monomer (M) propagating_radical->propagating_radical Propagation (+M) polymer Controlled Polymer (PNIPAM) propagating_radical->polymer Controlled Deactivation peroxy_radical Peroxy Radical (POO•) propagating_radical->peroxy_radical Reaction with O2 oxygen Oxygen (O2) terminated_chain Terminated Chain peroxy_radical->terminated_chain Termination

References

Technical Support Center: Enhancing the Stability of PNIPAM Nanoparticles in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of Poly(N-isopropylacrylamide) (PNIPAM) nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of PNIPAM nanoparticles in an aqueous solution?

A1: The stability of PNIPAM nanoparticles is primarily influenced by a combination of factors including temperature, ionic strength of the solution, nanoparticle concentration, and the presence of unbound "free" polymer from the synthesis process.[1][2] Above their Lower Critical Solution Temperature (LCST), typically around 32°C in water, PNIPAM chains undergo a phase transition from a hydrophilic to a hydrophobic state, which can lead to aggregation.[3] The presence of salts can lower the LCST and screen surface charges, further promoting aggregation.[4]

Q2: How can I prevent my PNIPAM nanoparticles from aggregating when heated above their LCST?

A2: Several strategies can be employed to prevent aggregation above the LCST. These include:

  • Cross-linking: Introducing a cross-linking agent during polymerization creates a stable, three-dimensional network within the nanoparticles, preventing complete collapse and subsequent aggregation.[5][6]

  • Steric Stabilization: Incorporating a hydrophilic polymer, such as Poly(vinyl alcohol) (PVA) or Pluronic surfactants, during synthesis can create a protective layer around the nanoparticles, providing steric hindrance that prevents them from aggregating.[7]

  • Purification: Thoroughly purifying the nanoparticles to remove any residual monomers, initiators, and, most importantly, free PNIPAM chains in the solution is crucial, as free polymer can induce aggregation.[1]

Q3: What is the recommended method for long-term storage of PNIPAM nanoparticles?

A3: For long-term storage, PNIPAM nanoparticle dispersions can be kept at 4°C to maintain the hydrophilic state of the polymer chains and prevent aggregation. Some studies suggest storing them in a 10% v/v ethanol/water solution.[8] For longer-term preservation, freeze-drying (lyophilization) is a viable option, from which the nanoparticles can be reconstituted by re-swelling in an aqueous solution.[9] It is advisable to re-characterize the nanoparticles after long-term storage to ensure their properties have not changed significantly.

Q4: How does the cross-linker concentration affect the properties of PNIPAM nanoparticles?

A4: The concentration of the cross-linking agent, such as N,N'-methylenebisacrylamide (BIS), significantly impacts the nanoparticle's properties. Generally, a higher cross-linker concentration leads to a more rigid and stable nanogel structure.[10] This increased rigidity can result in a higher Volume Phase Transition Temperature (VPTT).[6] However, the effect on the swollen particle size is not always straightforward, with some studies reporting minimal changes.[11] The transition from the swollen to the collapsed state also becomes broader with increasing cross-linker content.[6]

Troubleshooting Guides

Issue 1: Nanoparticle Aggregation During Synthesis
Symptom Possible Cause Suggested Solution
Visible precipitation or turbidity in the reaction mixture before completion.1. Incorrect Monomer/Initiator/Surfactant Concentration: Suboptimal concentrations can lead to uncontrolled polymerization and aggregation.[7] 2. Reaction Temperature Too High: Exceeding the LCST during polymerization will cause the newly formed particles to collapse and aggregate.[3] 3. Inadequate Stirring: Poor mixing can lead to localized high concentrations of reactants and uneven heat distribution.1. Optimize Concentrations: Systematically vary the concentrations of NIPAM, initiator (e.g., KPS), and stabilizer (e.g., SDS or a steric stabilizer) to find the optimal conditions for monodisperse particle formation.[7] 2. Maintain Temperature Below LCST: Ensure the reaction temperature is kept consistently below the LCST of PNIPAM (typically around 32°C, though synthesis is often performed at higher temperatures where the polymer is insoluble, leading to precipitation polymerization). For precipitation polymerization, precise temperature control is critical.[3][12] 3. Ensure Homogeneous Mixing: Use a calibrated stir plate and an appropriate stir bar size to ensure the reaction mixture is well-agitated throughout the synthesis.
Issue 2: Poor Stability After Synthesis (Aggregation Over Time or Upon Heating)
Symptom Possible Cause Suggested Solution
Nanoparticle dispersion becomes turbid or precipitates upon storage at room temperature or when heated above the LCST.1. Incomplete Purification: Residual free PNIPAM chains, unreacted monomers, or initiator fragments can destabilize the nanoparticle dispersion.[1] 2. Insufficient Stabilization: The electrostatic or steric stabilization may not be adequate to prevent aggregation, especially in high ionic strength solutions or at elevated temperatures.[7] 3. Low Cross-linking Density: Insufficient cross-linking can lead to excessive particle collapse and inter-particle aggregation above the LCST.[6]1. Thorough Purification: Implement a rigorous purification protocol involving multiple cycles of centrifugation and redispersion in deionized water or dialysis against a large volume of water to remove all soluble impurities.[13][14] 2. Enhance Stabilization: Consider using a steric stabilizer like PVA or Pluronic surfactants during synthesis.[7] For electrostatic stabilization, ensure the pH and ionic strength of the storage solution are appropriate. 3. Optimize Cross-linker Concentration: Increase the molar percentage of the cross-linker (e.g., BIS) in the synthesis formulation to enhance the structural integrity of the nanoparticles.[5]

Quantitative Data Summary

Table 1: Effect of Cross-linker (BIS) Concentration on PNIPAM Nanoparticle Properties

Cross-linker (BIS) mol% Hydrodynamic Diameter (Dh) at 25°C (nm) Volume Phase Transition Temperature (VPTT) (°C) Reference
1~25031.8[6]
5~25032.5[6]
10~25033.5[6]
15~25034.4[6]
208.044.7[10]

Note: The hydrodynamic diameter can vary significantly based on the specific synthesis protocol.

Experimental Protocols

Synthesis of PNIPAM Nanoparticles via Precipitation Polymerization

This protocol describes a common method for synthesizing cross-linked PNIPAM nanoparticles.

Materials:

  • This compound (NIPAM)

  • N,N'-methylenebisacrylamide (BIS) (cross-linker)

  • Potassium persulfate (KPS) (initiator)

  • Deionized water

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Heating mantle with temperature controller

Procedure:

  • Dissolve NIPAM and BIS in deionized water in the three-neck flask. A typical concentration is around 70 mmol for NIPAM with a desired molar percentage of BIS (e.g., 3-5 mol% relative to NIPAM).[12]

  • Equip the flask with the condenser, magnetic stirrer, and gas inlet.

  • Purge the solution with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Heat the solution to 70°C while stirring.

  • Dissolve KPS in a small amount of deionized water and add it to the reaction flask to initiate the polymerization. A typical initiator concentration is around 1-2 mol% relative to the monomer.

  • Maintain the reaction at 70°C under a nitrogen atmosphere with continuous stirring for 4-6 hours. The solution will become opalescent or milky as the nanoparticles form and precipitate.[15]

  • Allow the reaction to cool to room temperature.

Purification of PNIPAM Nanoparticles by Centrifugation

This protocol is for the removal of unreacted monomers, initiator, and free polymer chains.

Materials:

  • Synthesized PNIPAM nanoparticle dispersion

  • Deionized water

  • High-speed centrifuge and centrifuge tubes

Procedure:

  • Transfer the nanoparticle dispersion to centrifuge tubes.

  • Centrifuge at a high speed (e.g., 15,000 - 20,000 x g) for 30-60 minutes at a temperature below the LCST (e.g., 4-10°C). This will pellet the nanoparticles.

  • Carefully decant the supernatant, which contains the soluble impurities.

  • Resuspend the nanoparticle pellet in fresh, cold deionized water. Sonication may be used to aid in redispersion, but care should be taken to avoid excessive heating.

  • Repeat the centrifugation and redispersion cycle at least 3-5 times to ensure thorough purification.[13]

  • After the final wash, resuspend the purified nanoparticles in the desired aqueous medium for storage or further experiments.

Characterization of Nanoparticle Stability by Dynamic Light Scattering (DLS)

DLS is a key technique to assess the size, size distribution, and aggregation behavior of nanoparticles as a function of temperature.

Procedure:

  • Prepare a dilute suspension of the PNIPAM nanoparticles in the desired aqueous buffer (e.g., deionized water or PBS). The concentration should be low enough to avoid multiple scattering effects.

  • Filter the sample through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any dust or large aggregates.

  • Place the sample in a DLS cuvette and insert it into the instrument.

  • Equilibrate the sample at a temperature below the LCST (e.g., 25°C) and perform a size measurement. The instrument will report the hydrodynamic diameter (Dh) and the polydispersity index (PDI). A low PDI (typically < 0.2) indicates a monodisperse sample.

  • To assess thermal stability, program a temperature ramp experiment. Increase the temperature in small increments (e.g., 1-2°C) and perform a size measurement at each step, allowing for equilibration time.

  • Monitor the changes in Dh and the scattering intensity. A sharp increase in both parameters typically indicates the LCST and the onset of aggregation.[16][17][18][19][20]

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting PNIPAM Nanoparticle Aggregation start Start: Nanoparticle Aggregation Observed q1 When does aggregation occur? start->q1 synthesis During Synthesis q1->synthesis During Synthesis post_synthesis Post-Synthesis (Storage/Heating) q1->post_synthesis Post-Synthesis cause_synthesis Possible Causes: - Incorrect reactant concentrations - High reaction temperature - Inadequate stirring synthesis->cause_synthesis cause_post Possible Causes: - Incomplete purification (free polymer) - Insufficient stabilization - Low cross-linking density post_synthesis->cause_post solution_synthesis Solutions: - Optimize concentrations - Control temperature below LCST - Ensure proper mixing cause_synthesis->solution_synthesis end Stable Nanoparticles solution_synthesis->end solution_post Solutions: - Thorough purification (centrifugation/dialysis) - Enhance stabilization (steric/electrostatic) - Increase cross-linker concentration cause_post->solution_post solution_post->end G cluster_stability Factors Affecting PNIPAM Nanoparticle Stability stability PNIPAM Nanoparticle Stability stabilizing Stabilizing Factors stability->stabilizing destabilizing Destabilizing Factors destabilizing->stability temp Temperature > LCST temp->stability salt High Ionic Strength salt->stability free_polymer Free Polymer Chains free_polymer->stability crosslinking Cross-linking crosslinking->stability steric Steric Stabilization (e.g., PVA, Pluronics) steric->stability purification Thorough Purification purification->stability low_temp Temperature < LCST low_temp->stability

References

Navigating PNIPAM Phase Transitions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the salt concentration and pH-dependent phase transition of Poly(N-isopropylacrylamide) (PNIPAM).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments.

Issue 1: Unexpected Lower Critical Solution Temperature (LCST) values.

  • Question: My observed LCST for pure PNIPAM is not the expected ~32°C. Why might this be?

  • Answer: Several factors can influence the LCST of PNIPAM. The molecular weight of the polymer plays a role; lower molecular weight PNIPAM may exhibit a less sharp transition.[1][2][3] Polymer concentration can also affect the LCST; for instance, the cloud point temperature (Tcloud) of PNIPAM has been observed to decrease from 31.4°C at 5 mg/mL to 30.6°C at 20 mg/mL.[4] Additionally, ensure your water is deionized and free of impurities, as even small amounts of dissolved salts can alter the phase transition temperature.[5][6]

Issue 2: Broad or poorly defined phase transition.

  • Question: The transition from a soluble to an insoluble state is not sharp, occurring over a wide temperature range. How can I achieve a sharper transition?

  • Answer: A broad phase transition can be indicative of a high polydispersity index (PDI) of your PNIPAM sample, meaning there is a wide distribution of polymer chain lengths. A lower crosslinker content in microgels can also lead to a sharper phase transition.[5] The heating or cooling rate during measurement can also affect the apparent sharpness of the transition; slower rates often provide more defined transitions.[4][7]

Issue 3: Irreversible aggregation upon heating.

  • Question: After heating my PNIPAM solution above its LCST and then cooling it, the polymer does not fully redissolve. What is causing this?

  • Answer: While the phase transition of PNIPAM is generally considered reversible, irreversible aggregation can occur, particularly at higher polymer concentrations or after prolonged exposure to temperatures well above the LCST. This can be due to the formation of strong intermolecular hydrogen bonds and hydrophobic interactions between collapsed polymer chains.[2] To mitigate this, consider using lower polymer concentrations and minimizing the time the solution spends above the LCST.

Issue 4: Inconsistent results with salt solutions.

  • Question: The effect of a particular salt on the LCST of my PNIPAM is not what I expected based on the Hofmeister series. What could be the reason?

  • Answer: The Hofmeister series provides a general trend for the effect of ions on the LCST of PNIPAM.[8][9] However, the specific magnitude of the effect can be influenced by several factors, including the polymer's molecular weight and the concentration of both the polymer and the salt.[1][3] For example, at sufficient concentrations of kosmotropic anions (like CO32- or SO42-), the phase transition of high molecular weight PNIPAM can even resolve into two distinct steps.[2][3] The mechanism of interaction is complex, involving polarization of water molecules, effects on surface tension, and direct ion binding to the polymer.[8]

Issue 5: Unstable PNIPAM hydrogels at different pH values.

  • Question: My PNIPAM hydrogel swells or shrinks unexpectedly with changes in pH, even though PNIPAM itself is considered pH-insensitive. Why is this happening?

  • Answer: Pure PNIPAM is generally not considered pH-sensitive. However, PNIPAM hydrogels can exhibit pH-dependent swelling behavior.[10][11] This can be due to the presence of ionizable groups introduced during synthesis, for instance, from the initiator or crosslinker. If your hydrogel is a copolymer, for example, with acrylic acid (P(NIPAAm-co-AAc)), it will exhibit significant pH sensitivity due to the protonation and deprotonation of the carboxylic acid groups.[10][11][12]

Data Presentation: Quantitative Effects of Salt and pH

The following tables summarize the quantitative effects of various salts and pH on the Lower Critical Solution Temperature (LCST) of PNIPAM.

Table 1: Effect of Salt Concentration on the LCST of PNIPAM

SaltConcentration (M)Change in LCST (°C)Reference
NaCl0.68Gel collapsed at room temp.[13]
NaBr1.1Gel collapsed at room temp.[13]
NaCl0.2LCST decrease of ~2°C[13]
MgCl20.2LCST decrease of ~2.5°C[13]
CaCl20.2LCST decrease of ~1.5°C[13]

Note: The effect of salts on the LCST is generally linear with respect to the salt concentration. Cations have a smaller impact on the PNIPAM phase transition compared to anions.[13]

Table 2: Effect of pH on the LCST of PNIPAM and its Copolymers

PolymerpHLCST (°C)Reference
PNIPAM128.7[10]
PNIPAM325.0[10]
PNIPAM724.1[10]
PNIPAM1027.3[10]
P(NIPAAm-co-AAc) (96.28:3.72)324.4[10]
P(NIPAAm-co-AAc) (90.41:9.59)323.5[10]

Note: For PNIPAM-co-AAc, as pH increases, the carboxyl groups dissociate, leading to increased electrostatic repulsion and a higher LCST.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the phase transition of PNIPAM.

Protocol 1: Determination of LCST by Turbidimetry (Cloud Point Measurement)

This method identifies the LCST by measuring the change in turbidity of a polymer solution as a function of temperature.

Materials:

  • PNIPAM

  • Deionized water or buffer of desired pH

  • Salt solution of desired concentration

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Stirring bar

Procedure:

  • Prepare a PNIPAM solution of the desired concentration (e.g., 1 mg/mL) in the chosen solvent (water, buffer, or salt solution).

  • Ensure the polymer is fully dissolved. Gentle stirring may be required.

  • Transfer the solution to a cuvette and place it in the temperature-controlled holder of the spectrophotometer.

  • Set the spectrophotometer to measure absorbance or transmittance at a wavelength where the polymer does not absorb (e.g., 500 nm).

  • Program a temperature ramp, for example, from 20°C to 45°C with a heating rate of 1°C/min.[4]

  • Continuously record the transmittance/absorbance as the temperature increases.

  • The LCST is typically defined as the temperature at which the transmittance drops to 50% or 90% of its initial value.[14]

Protocol 2: Determination of LCST by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition, providing thermodynamic information.

Materials:

  • Swollen PNIPAM hydrogel or PNIPAM solution

  • DSC instrument

  • Hermetic aluminum pans

Procedure:

  • For hydrogels, swell the sample to equilibrium in the desired buffer or salt solution.[10][11]

  • Blot the surface of the swollen hydrogel to remove excess water and accurately weigh a small amount (5-10 mg) into a DSC pan.

  • For solutions, place a precise volume of the PNIPAM solution into a DSC pan.

  • Seal the pan hermetically.

  • Use an empty sealed pan as a reference.

  • Place both pans in the DSC cell.

  • Program a heating scan, for example, from 10°C to 50°C at a heating rate of 5°C/min.

  • The LCST is identified as the onset or peak temperature of the endothermic transition in the DSC thermogram.[10]

Visualizations

Diagram 1: Factors Influencing PNIPAM Phase Transition

PNIPAM_Phase_Transition cluster_stimuli External Stimuli cluster_properties Polymer Properties Salt Concentration Salt Concentration PNIPAM Phase Transition (LCST) PNIPAM Phase Transition (LCST) Salt Concentration->PNIPAM Phase Transition (LCST) Affects ion hydration & polymer interaction pH pH pH->PNIPAM Phase Transition (LCST) Modifies charge of ionizable groups Temperature Temperature Temperature->PNIPAM Phase Transition (LCST) Triggers hydrophobic collapse Molecular Weight Molecular Weight Molecular Weight->PNIPAM Phase Transition (LCST) Influences transition sharpness Concentration Concentration Concentration->PNIPAM Phase Transition (LCST) Can shift LCST Copolymer Composition Copolymer Composition Copolymer Composition->PNIPAM Phase Transition (LCST) Introduces new sensitivities

Caption: Key factors influencing the phase transition of PNIPAM.

Diagram 2: Experimental Workflow for LCST Determination

LCST_Workflow A Sample Preparation (PNIPAM in desired solvent) B Choose Measurement Technique A->B C Turbidimetry (Cloud Point) B->C Optical change D Differential Scanning Calorimetry (DSC) B->D Thermal change E Dynamic Light Scattering (DLS) B->E Size change F Temperature Ramp (Controlled Heating/Cooling) C->F D->F E->F G Data Acquisition (Transmittance, Heat Flow, or Size) F->G H Data Analysis G->H I Determine LCST H->I

Caption: A typical experimental workflow for determining the LCST of PNIPAM.

Diagram 3: Mechanism of Ion Effects on PNIPAM (Hofmeister Series)

Hofmeister_Effect cluster_kosmotropes Kosmotropes (e.g., SO4^2-, CO3^2-) cluster_chaotropes Chaotropes (e.g., I-, SCN-) Ions in Solution Ions in Solution K1 Strongly hydrated Ions in Solution->K1 C1 Weakly hydrated Ions in Solution->C1 K2 Structure-making K1->K2 K3 Decrease LCST significantly K2->K3 PNIPAM Chain PNIPAM Chain K3->PNIPAM Chain Salting-out effect C2 Structure-breaking C1->C2 C3 Complex effect on LCST (may increase at low conc.) C2->C3 C3->PNIPAM Chain Direct binding & surface tension effects

References

Technical Support Center: Overcoming Slow Response Times in PNIPAM Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of slow response times in Poly(N-isopropylacrylamide) (PNIPAM) hydrogels.

Troubleshooting Guide

This guide is designed to help you troubleshoot specific issues you may encounter during your experiments with PNIPAM hydrogels.

1. Issue: My PNIPAM hydrogel shows a very slow swelling/deswelling rate when the temperature is changed.

  • Possible Cause: The primary reason for the slow response of conventional PNIPAM hydrogels is the formation of a dense, collapsed polymer skin layer at the surface when the temperature is raised above its lower critical solution temperature (LCST).[1] This skin layer acts as a barrier, hindering the diffusion of water out of (deswelling) or into (swelling) the hydrogel matrix.

  • Solution: To accelerate the response time, it is essential to create a more porous or heterogeneous network structure within the hydrogel. This can be achieved through several methods:

    • Incorporate a Porogen: During polymerization, adding a porogen (pore-forming agent) that is later removed can create a macroporous structure.[2][3][4] Common porogens include:

      • Poly(ethylene glycol) (PEG): Using PEG during polymerization can create a macroporous network, significantly improving swelling and deswelling properties.[2][3][4]

      • Salts (e.g., NaCl, NaClO₄): Synthesizing the hydrogel in an aqueous salt solution can induce phase separation, leading to a heterogeneous and porous structure.[5][6]

      • Organic Solvents (e.g., THF, diethyl ether): Using certain organic solvents as precipitation or foaming agents during polymerization can also result in a macroporous network.[7]

    • Freeze-Thaw Method: A two-step freezing and thawing polymerization process can create a 3D ice crystal scaffold, which upon thawing, leaves behind an interconnected porous microstructure in the PNIPAM hydrogel.[8]

    • Interpenetrating Polymer Networks (IPNs): Creating an IPN with another polymer can disrupt the uniform structure of the PNIPAM network, leading to faster response times.

2. Issue: The response time of my hydrogel is inconsistent between batches.

  • Possible Cause: Inconsistencies in polymerization conditions can lead to variations in the hydrogel's network structure and, consequently, its response time. Key factors include:

    • Polymerization Temperature: The temperature during polymerization can affect the phase separation process, especially when using porogens.

    • Concentration of Monomers and Crosslinkers: Variations in the concentrations of NIPAM and the crosslinker (e.g., BIS) will alter the crosslinking density and pore structure.

    • Initiator Concentration: The amount of initiator (e.g., APS) and accelerator (e.g., TEMED) can influence the polymerization kinetics and the final network structure.

  • Solution:

    • Strictly Control Polymerization Parameters: Maintain consistent temperature, concentrations of all reactants, and reaction times for all batches.

    • Degas the Monomer Solution: Ensure that oxygen, which can inhibit free-radical polymerization, is removed from the monomer solution before adding the initiator and accelerator.[9]

    • Characterize Each Batch: Perform characterization techniques like Scanning Electron Microscopy (SEM) to visualize the morphology and Differential Scanning Calorimetry (DSC) to determine the LCST for each batch to ensure consistency.[2][10]

3. Issue: My modified, fast-responding hydrogel is mechanically weak.

  • Possible Cause: Creating a macroporous structure to improve response time can sometimes compromise the mechanical integrity of the hydrogel.[8]

  • Solution:

    • Optimize Porogen Concentration: If using a porogen, optimize its concentration to achieve a balance between a fast response and sufficient mechanical strength.

    • Incorporate Nanomaterials: Adding nanoparticles (e.g., clay, silica) can reinforce the hydrogel network and improve its mechanical properties.

    • Create a Double-Network Hydrogel: Synthesizing a double-network (DN) hydrogel, where a rigid, brittle first network is intertwined with a soft, ductile second network, can significantly enhance mechanical strength.

    • Copolymerization: Copolymerizing NIPAM with other monomers can also improve the mechanical properties of the resulting hydrogel.

Frequently Asked Questions (FAQs)

Q1: Why is the response of conventional PNIPAM hydrogels so slow?

The slow response is primarily due to the formation of a dense, hydrophobic "skin" layer on the hydrogel surface when it is heated above its LCST of approximately 32°C.[1] This skin layer acts as a barrier to water diffusion, significantly slowing down the deswelling process. The swelling process is also diffusion-limited.

Q2: What are the main strategies to accelerate the response time of PNIPAM hydrogels?

There are two main categories of strategies:

  • Physical Strategies: These involve modifying the physical structure of the hydrogel to create channels for faster water transport. This includes creating macroporous structures using porogens (like PEG or salts), the freeze-thaw synthesis method, and forming interpenetrating polymer networks (IPNs).[1][11]

  • Chemical Strategies: These involve modifying the chemical composition of the polymer. This can be done by copolymerizing NIPAM with hydrophilic monomers to increase the LCST or with hydrophobic monomers to decrease it. Grafting polymer chains onto the PNIPAM backbone can also influence the swelling/deswelling behavior.[12]

Q3: How much can the response time be improved?

The improvement can be dramatic. For instance, conventional PNIPAM hydrogels can take hours to reach equilibrium, while macroporous hydrogels can release the majority of their water content within minutes.[6]

Q4: Will modifying the hydrogel to improve response time affect its LCST?

  • Physical modifications that only alter the porosity without changing the chemical composition, such as using a non-reactive porogen like PEG, generally do not significantly change the LCST.[3]

  • Chemical modifications , such as copolymerization, will alter the hydrophilic/hydrophobic balance of the polymer and thus change the LCST.

Q5: What characterization techniques are essential for evaluating fast-responding PNIPAM hydrogels?

  • Swelling/Deswelling Kinetics: Measuring the change in weight or volume of the hydrogel over time in response to a temperature change is the most direct way to assess its response rate.[13]

  • Scanning Electron Microscopy (SEM): SEM is crucial for visualizing the morphology of the hydrogel and confirming the presence of a macroporous structure.[2][10]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the LCST of the hydrogel.[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the chemical structure of the synthesized hydrogel.[2]

  • Mechanical Testing: Techniques like rheometry or tensile testing are used to evaluate the mechanical properties of the hydrogel.

Quantitative Data on Response Time Improvement

The following tables summarize the improvement in the deswelling response of PNIPAM hydrogels achieved through different strategies.

Table 1: Effect of Porogen on Deswelling Time

PorogenDeswelling ConditionsTime to 85% Water ReleaseReference
None (Conventional)25°C to 48°C> 20 minutes[13]
70% PEG-30025°C to 48°C~ 1 minute[13]
1.0 M NaClRoom Temp to >LCST~ 5 minutes (for 95% release)[6]
Tetrahydrofuran (THF)Room Temp to >LCSTSignificantly faster than conventional[7]

Table 2: Comparison of Different Synthesis Methods

Synthesis MethodKey FeatureDeswelling ObservationReference
Conventional Water-bathHomogeneous networkLoses ~20% water in the first minute[13]
PEG as PorogenMacroporous structureLoses ~85% water in the first minute[13]
Freeze-ThawInterconnected porous structureRapid swelling and deswelling[8]
Microwave IrradiationMore porous structureFaster deswelling than water-bath method[10]

Experimental Protocols

Protocol 1: Synthesis of Macroporous PNIPAM Hydrogel using PEG as a Porogen

This protocol is adapted from a method to create fast-responding PNIPAM hydrogels.[2][3]

Materials:

  • This compound (NIPAM)

  • N,N'-methylenebisacrylamide (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Poly(ethylene glycol) (PEG) (porogen, e.g., PEG-600)

  • Deionized water

Procedure:

  • Prepare Monomer Solution: In a reaction vessel, dissolve NIPAM, BIS, and PEG in deionized water. The concentrations should be optimized based on the desired properties. A typical starting point could be 1 g NIPAM, 0.02 g BIS, and 0.2 g PEG in 10 mL of water.

  • Degas: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.[9]

  • Initiate Polymerization: While stirring, add the initiator (APS solution) and then the accelerator (TEMED).

  • Polymerize: Allow the polymerization to proceed at room temperature for several hours (e.g., 6 hours) or until a solid hydrogel is formed.[2]

  • Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove unreacted monomers, initiator, and the PEG porogen.

  • Drying (Optional): The purified hydrogel can be dried (e.g., by freeze-drying or oven-drying at a low temperature) for storage or further characterization.

Protocol 2: Synthesis of Fast-Responding PNIPAM Hydrogel via Freeze-Thaw Polymerization

This protocol describes a two-step method to create a porous hydrogel structure.[8]

Materials:

  • This compound (NIPAM)

  • N,N'-methylenebisacrylamide (BIS)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

Procedure:

  • Prepare Pre-gel Solution: Dissolve NIPAM, BIS, and APS in deionized water in an ice bath.

  • Degas: Deoxygenate the solution by bubbling with nitrogen gas for about 10 minutes.

  • Add Accelerator: Add TEMED to the solution and stir vigorously for 30 seconds at 0°C.

  • Freezing Step: Quickly transfer the solution to a freezer set at a low temperature (e.g., -20°C) and allow it to freeze for a specified time (e.g., 1 hour). During this step, ice crystals form, creating a template for the porous structure.

  • Thawing and Polymerization Step: Transfer the frozen pre-gel solution to a refrigerator at a temperature just above freezing (e.g., 4°C) to allow it to thaw and for the polymerization to proceed for several hours or overnight.

  • Purification: Purify the resulting hydrogel by washing it extensively with deionized water.

Visualizations

Slow_Response_Mechanism cluster_0 Above LCST cluster_1 Strategy: Macroporous Structure Hydrogel_Surface Hydrogel Surface (Hydrophobic) Skin_Layer Dense Skin Layer Formation Hydrogel_Surface->Skin_Layer Polymer chain collapse Hydrogel_Core Hydrogel Core (Swollen) Water_Out Slow Water Diffusion Hydrogel_Core->Water_Out Porous_Hydrogel Macroporous Hydrogel Skin_Layer->Water_Out Blocks water expulsion Water_Channels Interconnected Water Channels Porous_Hydrogel->Water_Channels Allows for Fast_Water_Out Fast Water Diffusion Water_Channels->Fast_Water_Out Facilitates

Caption: Mechanism of slow response in PNIPAM hydrogels and the role of macroporosity.

Experimental_Workflow Start Start: Define Desired Properties Choose_Strategy Choose Strategy (e.g., Porogen, Freeze-Thaw) Start->Choose_Strategy Synthesis Hydrogel Synthesis (Polymerization) Choose_Strategy->Synthesis Purification Purification (Removal of unreacted species) Synthesis->Purification Characterization Characterization Purification->Characterization Swelling_Kinetics Swelling/Deswelling Kinetics Characterization->Swelling_Kinetics SEM Morphology (SEM) Characterization->SEM DSC Thermal Properties (DSC) Characterization->DSC Mechanical Mechanical Testing Characterization->Mechanical Application Application (e.g., Drug Delivery) Swelling_Kinetics->Application SEM->Application DSC->Application Mechanical->Application Troubleshoot Troubleshoot & Optimize Application->Troubleshoot If issues arise Troubleshoot->Choose_Strategy Re-evaluate

Caption: Experimental workflow for developing and characterizing fast-responding PNIPAM hydrogels.

References

Validation & Comparative

A Comparative Guide to N-Isopropylacrylamide and Poly(N-vinylcaprolactam) for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of two leading thermoresponsive polymers, Poly(N-isopropylacrylamide) (PNIPAAm) and Poly(N-vinylcaprolactam) (PVCL), for use in biomedical applications. This guide provides a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

In the realm of smart biomaterials, thermoresponsive polymers that undergo a phase transition in response to temperature changes are of paramount interest for applications such as controlled drug delivery, tissue engineering, and regenerative medicine. Among these, PNIPAAm has been extensively studied and is considered the benchmark material. However, PVCL has emerged as a promising alternative, boasting potentially superior biocompatibility. This guide offers a detailed comparison of these two polymers to aid in the selection of the optimal material for specific research and development needs.

Key Performance Indicators: A Side-by-Side Comparison

The selection of a thermoresponsive polymer for a biomedical application hinges on a critical balance of properties. This section provides a quantitative comparison of PNIPAAm and PVCL based on essential performance indicators.

PropertyPoly(this compound) (PNIPAAm)Poly(N-vinylcaprolactam) (PVCL)Significance in Biomedical Applications
Lower Critical Solution Temperature (LCST) ~32°C in water. Can be tuned by copolymerization.32-50°C in water. Tunable by altering molecular weight and concentration.The LCST should ideally be just below physiological temperature (37°C) to trigger a sharp sol-gel transition upon administration into the body, enabling in-situ gelation and localized therapy.
Biocompatibility & Cytotoxicity Generally considered biocompatible, though some studies report cytotoxicity at higher concentrations and potential for toxic byproducts from hydrolysis.[1][2][3] Cell viability can be cell-type dependent.[2][3]Often cited as having superior biocompatibility and being non-toxic.[1][4] Hydrolysis does not produce small toxic amide compounds.[1] Studies on 3T3 murine fibroblast cells showed no obvious toxicity.[4]High biocompatibility is crucial to minimize adverse reactions, inflammation, and toxicity when used in vivo.
Drug Loading Efficiency Varies significantly depending on the drug and hydrogel composition. For example, ~74% loading efficiency for Curcumin has been reported.Data is less abundant but promising. An encapsulation efficiency of 84% was found for 5-fluorouracil.[4]Higher drug loading efficiency is desirable to reduce the required volume of the polymer carrier for a therapeutic dose.
Drug Release Profile Temperature and pH-dependent release. Near-complete release of loaded drugs can be achieved under specific stimuli. For example, a PNIPAAm-co-Polyacrylamide hydrogel showed nearly complete release of Curcumin in 8 hours at pH 5.0/45°C.Release is dependent on pH and temperature.[4] The release of Doxorubicin was found to be dependent on these factors.[4]A controlled and sustained release profile is essential for maintaining therapeutic drug concentrations over a desired period, improving efficacy and patient compliance.
Protein Adsorption Exhibits temperature-dependent protein adsorption. Below the LCST, it is relatively protein-resistant, while above the LCST (in its hydrophobic state), it promotes protein adsorption. A bovine serum albumin (BSA) adsorption of 23.5 μg/mg has been reported at 37°C and pH 4.0.[5]Information is less prevalent, but its hydrophilic nature below the LCST suggests low protein adsorption.Minimizing non-specific protein adsorption is often critical to prevent the foreign body response, reduce immunogenicity, and maintain the bioactivity of delivered protein drugs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines typical protocols for the synthesis and evaluation of PNIPAAm and PVCL hydrogels.

Synthesis of Thermoresponsive Hydrogels

1. Poly(this compound) (PNIPAAm) Hydrogel Synthesis via Free Radical Polymerization

  • Materials: this compound (NIPAAm) monomer, N,N'-methylenebis(acrylamide) (MBA) as a crosslinker, ammonium persulfate (APS) as an initiator, N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator, deionized water.

  • Procedure:

    • Dissolve NIPAAm and MBA in deionized water in a reaction vessel.

    • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Add APS to the solution and mix thoroughly.

    • Add TEMED to initiate the polymerization reaction.

    • Allow the reaction to proceed at a specific temperature (e.g., room temperature or below the LCST) for a set period (e.g., 24 hours).

    • The resulting hydrogel is then purified by dialysis against deionized water to remove unreacted monomers and initiator.

2. Poly(N-vinylcaprolactam) (PVCL) Hydrogel Synthesis via Free Radical Polymerization

  • Materials: N-vinylcaprolactam (VCL) monomer, N,N'-methylenebis(acrylamide) (BIS) as a crosslinker, 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AMPA) as a thermal initiator, deionized water.

  • Procedure:

    • Dissolve VCL and BIS in deionized water in a reaction vessel.[6]

    • Heat the reaction mixture to the desired temperature (e.g., 70°C) under stirring.[6]

    • Purge the solution with nitrogen for at least 30 minutes.[6]

    • Add the initiator (AMPA) to start the polymerization.[6]

    • Continue the reaction for a specified time (e.g., 1 hour).[6]

    • Cool the reactor to room temperature and purify the resulting microgels by dialysis.[6]

Evaluation of Key Properties

1. In Vitro Drug Loading

  • Equilibrium Swelling Method:

    • Immerse a dried, pre-weighed hydrogel sample in a solution of the drug with a known concentration.

    • Allow the hydrogel to swell and absorb the drug solution until equilibrium is reached (typically 24-48 hours).

    • Remove the hydrogel from the solution and blot the surface to remove excess liquid.

    • The amount of loaded drug can be determined by measuring the decrease in the drug concentration of the surrounding solution using UV-Vis spectroscopy or by extracting the drug from the hydrogel and quantifying it.[7]

  • Drug Loading Efficiency (%):

2. In Vitro Drug Release

  • Procedure:

    • Place a drug-loaded hydrogel sample in a known volume of release medium (e.g., phosphate-buffered saline, PBS) at a specific temperature (e.g., 37°C).

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometer or HPLC).

    • Calculate the cumulative percentage of drug released over time.

3. Cytotoxicity Assessment (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells (e.g., L929 fibroblasts) in a 96-well plate and allow them to adhere overnight.

    • Prepare extracts of the hydrogels by incubating them in a cell culture medium for a specific period (e.g., 24 hours).

    • Expose the cells to different concentrations of the hydrogel extracts.

    • After a set incubation period (e.g., 24 or 48 hours), add MTT solution to each well and incubate for a few hours.

    • Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage relative to untreated control cells.

4. Protein Adsorption Quantification

  • Bicinchoninic Acid (BCA) Assay or Micro-BCA Assay:

    • Incubate the polymer surface (e.g., a hydrogel film) with a protein solution of known concentration (e.g., bovine serum albumin, BSA) for a specific time.

    • After incubation, remove the protein solution.

    • Wash the surface gently with a buffer (e.g., PBS) to remove non-adsorbed protein.

    • The amount of adsorbed protein can be determined by measuring the depletion of the protein from the solution using the BCA assay, which provides a colorimetric readout proportional to the protein concentration.

    • Alternatively, the adsorbed protein can be eluted from the surface using a surfactant solution (e.g., sodium dodecyl sulfate, SDS), and the protein concentration in the eluate can be quantified.

Visualizing the Processes

Diagrams illustrating the thermoresponsive behavior and experimental workflows can aid in understanding the underlying principles and methodologies.

Thermoresponsive_Behavior cluster_below_LCST Below LCST (e.g., < 32°C) cluster_above_LCST Above LCST (e.g., > 32°C) Sol Polymer Chains Hydrated & Extended (Sol State) Gel Polymer Chains Dehydrated & Collapsed (Gel State) Sol->Gel Heating Gel->Sol Cooling

Caption: Sol-gel transition of thermoresponsive polymers.

Drug_Delivery_Workflow cluster_formulation Formulation cluster_delivery Delivery & Release A Polymer Synthesis B Drug Loading A->B C Administration (e.g., Injection) B->C D In-situ Gelation (at Body Temperature) C->D Temperature Increase E Sustained Drug Release D->E Cytotoxicity_Assay_Workflow cluster_preparation Preparation cluster_exposure Exposure & Incubation cluster_measurement Measurement P1 Cell Seeding E1 Expose Cells to Hydrogel Extracts P1->E1 P2 Hydrogel Extract Preparation P2->E1 E2 Incubate (24-48h) E1->E2 M1 Add MTT Reagent E2->M1 M2 Incubate (Formation of Formazan) M1->M2 M3 Solubilize Formazan M2->M3 M4 Measure Absorbance M3->M4

References

A Comparative Guide to Thermoresponsive Smart Polymers: PNIPAM and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate thermoresponsive polymer is a critical decision in the design of smart drug delivery systems. Poly(N-isopropylacrylamide) (PNIPAM) has long been the benchmark material in this field. However, a new generation of thermoresponsive polymers, including Poly(N-vinylcaprolactam) (PVCL) and Poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA), are emerging as viable alternatives with distinct advantages. This guide provides an objective comparison of PNIPAM with PVCL and POEGMA, supported by experimental data, to aid in the selection of the optimal polymer for specific therapeutic applications.

This comparison will delve into the key performance indicators of these polymers, including their Lower Critical Solution Temperature (LCST), biocompatibility, toxicity, and their efficacy in drug loading and release. Detailed experimental protocols for the synthesis and characterization of these polymers are also provided to ensure reproducibility and facilitate further research.

Performance Comparison of Thermoresponsive Polymers

The ideal thermoresponsive polymer for drug delivery should exhibit a sharp phase transition temperature slightly below or at physiological temperature (37°C), be biocompatible and non-toxic, and demonstrate high drug loading capacity and controlled release kinetics. The following tables summarize the key properties of PNIPAM, PVCL, and POEGMA based on available experimental data.

PropertyPoly(this compound) (PNIPAM)Poly(N-vinylcaprolactam) (PVCL)Poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA)
Lower Critical Solution Temperature (LCST) ~32°C in water.[1][2] Can be tuned by copolymerization.[3]32-50°C in water.[4] The LCST is dependent on the polymer's molecular weight and concentration.[5][6]The LCST is tunable over a wide range (from ~25 to over 90°C) by varying the length of the oligo(ethylene glycol) side chains and the molecular weight of the polymer.[7][8]
Biocompatibility Generally considered biocompatible.[4] Copolymers and purified polymers typically show good biocompatibility.[4]Often cited as having better biocompatibility than PNIPAM.[2][4]Considered highly biocompatible and resistant to protein absorption.[9][10]
Toxicity Non-toxic in its polymeric form, but residual this compound monomer can be a concern and is potentially cytotoxic.[4]Considered to be non-toxic, which is a key advantage over PNIPAM.[4][5]Generally considered non-toxic and has been explored as a PEG alternative to minimize immunogenicity.[11]

Table 1: Comparison of Physicochemical and Biological Properties of PNIPAM, PVCL, and POEGMA.

Performance MetricPoly(this compound) (PNIPAM)Poly(N-vinylcaprolactam) (PVCL)Poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA)
Drug Loading Efficiency Varies significantly with the drug and hydrogel composition. For example, a curcumin loading efficiency of ~74% has been reported in a PNIPAM-co-Polyacrylamide hydrogel.[8] For Ibuprofen and 5-Fluorouracil, loading efficiencies were ~35% and ~47% respectively in a pNIPAm-co-pGMA-Mela hydrogel.[4]Data is less abundant but shows promise for both hydrophobic and hydrophilic drugs. For instance, nanocomposites released 17% of encapsulated naringin (hydrophobic) and 30% of doxorubicin (hydrophilic) over 7 days.[4]The amphiphilic nature of POEGMA allows for the encapsulation of both hydrophobic and hydrophilic drugs. The efficiency can be tuned by adjusting the polymer architecture.
Drug Release Profile Temperature and pH-dependent release. For a PNIPAAm-co-pGMA-Mela hydrogel, ~100% of Ibuprofen and 5-Fluorouracil were released at pH 4.0/45°C.[4] Another study on a PNIPAm-co-Polyacrylamide hydrogel showed nearly complete release of Curcumin in 8 hours at pH 5.0/45°C.[8]Exhibits stimuli-responsive release. PNVCL-based nanocomposites demonstrated controlled release over 7 days under physiological conditions.[4]The release profile can be precisely controlled by tuning the LCST. The sharp phase transition allows for a more "on-off" drug release in response to temperature changes.

Table 2: Comparison of Drug Delivery Performance of PNIPAM, PVCL, and POEGMA.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the synthesis and characterization of the discussed thermoresponsive polymers.

Synthesis of PNIPAM Hydrogel via Free-Radical Polymerization
  • Monomer Solution Preparation: Dissolve this compound (NIPAM) monomer and a cross-linker such as N,N'-methylenebis(acrylamide) (BIS) in deionized water in a reaction vessel.

  • Initiator Addition: Add an initiator, for example, ammonium persulfate (APS) and a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED), to the monomer solution.

  • Polymerization: Purge the solution with nitrogen gas to remove oxygen, which can inhibit polymerization. Allow the reaction to proceed at a specific temperature (e.g., room temperature or below) for a set period.

  • Purification: The resulting hydrogel is then purified by dialysis against deionized water for several days to remove unreacted monomers and other impurities.

Synthesis of PVCL via Free-Radical Polymerization
  • Reaction Setup: In a flask equipped with a condenser and a magnetic stirrer, dissolve N-vinylcaprolactam (NVCL) monomer in a suitable solvent like 1,4-dioxane.

  • Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN).

  • Polymerization: Heat the reaction mixture under a nitrogen atmosphere at a specific temperature (e.g., 60-70°C) for a designated time to allow for polymerization.

  • Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent like diethyl ether. The purified polymer is then collected by filtration and dried under vacuum.

Synthesis of POEGMA via Atom Transfer Radical Polymerization (ATRP)
  • Catalyst Complex Formation: In a Schlenk flask, dissolve the copper(I) halide catalyst (e.g., CuBr) and a ligand (e.g., bipyridine) in a suitable solvent under an inert atmosphere.

  • Monomer and Initiator Addition: Add the oligo(ethylene glycol) methyl ether methacrylate (OEGMA) monomer and an initiator (e.g., ethyl α-bromoisobutyrate) to the catalyst solution.

  • Polymerization: Carry out the polymerization at a controlled temperature. The reaction time will determine the final molecular weight of the polymer.

  • Termination and Purification: Terminate the reaction by exposing the mixture to air. The polymer is then purified by passing it through a neutral alumina column to remove the copper catalyst, followed by precipitation in a non-solvent like cold hexane.

Characterization of Thermoresponsive Polymers
  • Lower Critical Solution Temperature (LCST) Determination: The LCST is typically determined by turbidimetry using a UV-Vis spectrophotometer with a temperature controller. The temperature at which the transmittance of a polymer solution (e.g., 1 wt% in water) drops to 50% upon heating is considered the LCST.

  • Molecular Weight and Polydispersity: Size exclusion chromatography (SEC) or gel permeation chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers.

  • Chemical Structure Confirmation: Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the chemical structure and composition of the synthesized polymers.

  • Biocompatibility and Cytotoxicity Assessment: In vitro cytotoxicity is commonly evaluated using the MTT assay on relevant cell lines. This assay measures the metabolic activity of cells and provides an indication of cell viability after exposure to the polymer.

Visualizing Thermoresponsive Polymer Behavior and Applications

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to thermoresponsive polymers.

Sol_Gel_Transition cluster_below_LCST Below LCST cluster_above_LCST Above LCST Sol Sol State (Polymer chains are hydrated and extended) Gel Gel State (Polymer chains collapse and aggregate) Sol->Gel Heating Gel->Sol Cooling

Sol-Gel Transition of a Thermoresponsive Polymer.

Drug_Delivery_Workflow A Drug Loading into Thermoresponsive Polymer (Below LCST) B Administration of Drug-Polymer Formulation A->B C Temperature Increase at Target Site (Above LCST) B->C D Polymer Phase Transition (Sol-to-Gel) C->D E Controlled Drug Release D->E F Therapeutic Effect E->F

Workflow for Thermoresponsive Drug Delivery.

LCST_Tuning Polymer_Composition Polymer Composition Hydrophilic_Monomer Increased Hydrophilic Comonomer Content Polymer_Composition->Hydrophilic_Monomer Hydrophobic_Monomer Increased Hydrophobic Comonomer Content Polymer_Composition->Hydrophobic_Monomer LCST Lower Critical Solution Temperature (LCST) Hydrophilic_Monomer->LCST Increases Hydrophobic_Monomer->LCST Decreases

Relationship Between Polymer Composition and LCST.

Conclusion

PNIPAM remains a cornerstone in the field of thermoresponsive polymers due to its well-characterized properties and extensive research history. However, alternatives like PVCL and POEGMA offer significant advantages, particularly in terms of biocompatibility and tunability of the LCST. PVCL's lower toxicity profile makes it an attractive candidate for in vivo applications. POEGMA's highly tunable LCST and excellent biocompatibility present a versatile platform for creating precisely engineered drug delivery systems. The choice of polymer will ultimately depend on the specific requirements of the therapeutic application, including the desired release profile, the nature of the drug, and the targeted physiological environment. This guide provides the foundational information for researchers to make an informed decision and to further innovate in the exciting field of smart polymeric drug delivery.

References

A Comparative Analysis of the Cytotoxicity of NIPAM Monomer and PNIPAM Polymer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transition from monomer to polymer can drastically alter the biological reactivity of a chemical entity. This guide provides a comparative evaluation of the cytotoxicity of N-isopropylacrylamide (NIPAM), a widely used monomer, and its corresponding polymer, poly(this compound) (PNIPAM), a thermoresponsive polymer with significant potential in drug delivery and tissue engineering. This analysis is supported by experimental data from peer-reviewed studies to aid researchers in making informed decisions regarding the use of these materials.

Executive Summary

Experimental evidence consistently demonstrates that the this compound (NIPAM) monomer exhibits significant cytotoxicity across various cell lines. In contrast, the polymerized form, poly(this compound) (PNIPAM), is generally considered to be biocompatible, with its cytotoxic potential largely influenced by factors such as residual monomer, polymer chain length, and the specific cell type being evaluated. This guide will delve into the quantitative data supporting these findings, detail the experimental methodologies used for their assessment, and explore the potential cellular mechanisms involved.

Quantitative Cytotoxicity Data

The following tables summarize the quantitative data from studies evaluating the cytotoxicity of NIPAM monomer and PNIPAM polymer.

Table 1: Cytotoxicity of NIPAM Monomer

Cell LineConcentrationExposure TimeCell Viability (%)AssayReference
Bovine Aortic Endothelial Cells (BAEC)5 mg/mL24 hours45.3 ± 3.5MTS[1]
48 hours21.7 ± 2.1MTS[1]
Vero (Kidney epithelial cells)5 mg/mL24 hours60.1 ± 4.2MTS[1]
48 hours35.8 ± 2.9MTS[1]
Smooth Muscle Cells (SMC)5 mg/mL24 hours72.4 ± 5.1MTS[1]
48 hours42.6 ± 3.8MTS[1]
3T3 (Fibroblasts)5 mg/mL24 hours81.2 ± 6.3MTS[1]
48 hours48.1 ± 4.5MTS[1]

Table 2: Cytotoxicity of PNIPAM Polymer

Polymer FormulationCell LineConcentration/FormExposure TimeCell Viability/ResponseAssayReference
PNIPAM Hydrogel3T3 (Fibroblasts)HydrogelDay 193.1%Indirect Cytotoxicity[2]
HydrogelDay 489.0%Indirect Cytotoxicity[2]
HydrogelDay 1090.7%Indirect Cytotoxicity[2]
Thin PNIPAM HydrogelC2C12 (Myoblasts)Thin Film48 hours~9% increase in metabolic activity vs 24hAlamar Blue[3]
PNIPAM-grafted GelatinSmooth Muscle Cells (SMCs)Low concentration gel3 days30-40%Not specified[4]
PNIPAM NanoparticlesVarious cell linesUp to 1 mg/mLNot specifiedNo significant cytotoxic effectsNot specified[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTS Assay for Cell Viability

The MTS assay is a colorimetric method used to assess cell viability. The protocol is as follows:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compound (NIPAM or PNIPAM). Control wells with untreated cells are also prepared.

  • Incubation: The plate is incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), combined with an electron coupling reagent (phenazine ethosulfate; PES), is added to each well.

  • Incubation with Reagent: The plate is incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS into a soluble formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.

MTT Assay for Cell Viability

The MTT assay is another widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding and Treatment: Similar to the MTS assay, cells are seeded in a 96-well plate and treated with the test compound.

  • MTT Reagent Addition: After the desired exposure time, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength between 540 and 590 nm. The intensity of the purple color is proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells.

  • Cell Seeding and Treatment: Cells are cultured and treated with the test compound in a 96-well plate.

  • Supernatant Collection: After incubation, the plate is centrifuged, and a portion of the cell culture supernatant is carefully transferred to a new 96-well plate.

  • LDH Reaction Mixture: A reaction mixture containing diaphorase and a tetrazolium salt (INT) is added to the supernatant samples.

  • Incubation: The plate is incubated at room temperature for approximately 30 minutes, protected from light. During this time, the released LDH catalyzes the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a red formazan product.

  • Absorbance Measurement: The absorbance of the formazan is measured at 490 nm. The amount of color formed is proportional to the amount of LDH released, and thus to the number of dead cells.

Visualizing Experimental Workflows and Cellular Pathways

The following diagrams illustrate the experimental workflows and a relevant signaling pathway.

experimental_workflow_mts cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate exposure Expose Cells to Compound (24-48h) cell_seeding->exposure compound_prep Prepare NIPAM/ PNIPAM Solutions compound_prep->exposure mts_addition Add MTS Reagent exposure->mts_addition incubation Incubate (1-4h) mts_addition->incubation read_absorbance Read Absorbance at 490 nm incubation->read_absorbance data_analysis Calculate Cell Viability read_absorbance->data_analysis

Workflow for the MTS Cell Viability Assay.

experimental_workflow_ldh cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate exposure Expose Cells to Compound cell_seeding->exposure compound_prep Prepare NIPAM/ PNIPAM Solutions compound_prep->exposure centrifuge Centrifuge Plate exposure->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer ldh_reaction Add LDH Reaction Mix & Incubate supernatant_transfer->ldh_reaction read_absorbance Read Absorbance at 490 nm ldh_reaction->read_absorbance data_analysis Calculate Cytotoxicity read_absorbance->data_analysis

Workflow for the LDH Cytotoxicity Assay.

intrinsic_apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome NIPAM NIPAM Monomer Bax Bax Activation NIPAM->Bax Induces MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activates Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 Activates Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes PNIPAM_BCB PNIPAM Nanoparticles + Bax Channel Blocker PNIPAM_BCB->Bax Inhibits

Intrinsic Apoptosis Pathway and Potential Influence of NIPAM/PNIPAM.

Discussion of Findings

The presented data clearly indicates a significant difference in the cytotoxic profiles of NIPAM monomer and PNIPAM polymer.

NIPAM Monomer: The monomer form of this compound is demonstrably cytotoxic to a range of cell types, including endothelial, epithelial, smooth muscle, and fibroblast cells.[1] A concentration of 5 mg/mL leads to a substantial decrease in cell viability, often below 50%, within 48 hours of exposure.[1] This inherent toxicity necessitates thorough purification of any PNIPAM-based materials intended for biomedical applications to remove residual monomer. The mechanism of NIPAM-induced cytotoxicity likely involves the induction of apoptosis, as suggested by studies on related compounds and the general understanding of monomer toxicity. The intrinsic apoptosis pathway, initiated by cellular stress and mitochondrial dysfunction, is a plausible route.[6]

PNIPAM Polymer: In its polymerized form, PNIPAM exhibits significantly improved biocompatibility. Studies on PNIPAM hydrogels and nanoparticles have shown high cell viability and even support for cell proliferation.[2][3] However, the cytotoxicity of PNIPAM is not entirely absent and can be influenced by several factors:

  • Residual Monomer: The presence of unreacted NIPAM monomer is a primary source of cytotoxicity in PNIPAM preparations.

  • Polymer Formulation: The physical form of the polymer (e.g., hydrogel, nanoparticles, grafted surface) can impact cell-material interactions and subsequent biological responses.[4]

  • Cell Type: Different cell lines exhibit varying sensitivities to PNIPAM. For instance, some studies suggest that endothelial cells may be more sensitive to impurities in PNIPAM extracts.

One study has shown that PNIPAM nanoparticles can be used to deliver a Bax channel blocker, which inhibits a key step in the intrinsic apoptotic pathway, thereby reducing cell death.[6] This not only highlights a potential therapeutic application of PNIPAM but also supports the involvement of the Bax-mediated mitochondrial pathway in the cellular response to cytotoxic stimuli that PNIPAM-based systems can modulate.

Conclusion

The evaluation of NIPAM monomer versus PNIPAM polymer reveals a classic example of how polymerization can mitigate the toxicity of a parent molecule. While NIPAM monomer is clearly cytotoxic, PNIPAM, when properly synthesized and purified, is a largely biocompatible material suitable for a variety of biomedical applications. Researchers and drug development professionals must, however, remain vigilant about the potential for residual monomer contamination and consider the specific cellular context when designing and evaluating PNIPAM-based systems. The continued exploration of PNIPAM's interactions with cellular pathways will further refine its application in medicine.

References

A Comparative Guide: Biodegradable PNIPAM Hydrogels vs. Non-Degradable Synthetic Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug delivery and tissue engineering, hydrogels have emerged as a cornerstone technology. Their highly hydrated, three-dimensional polymeric networks offer a biocompatible environment for therapeutic agents and cells. Among the vast array of available hydrogels, a key distinction lies in their long-term fate in vivo: biodegradability. This guide provides a detailed comparison between biodegradable Poly(N-isopropylacrylamide) (PNIPAM) hydrogels and their non-degradable synthetic counterparts, offering researchers and drug development professionals a comprehensive overview supported by experimental data and protocols.

Section 1: Fundamental Properties and Performance

The choice between a biodegradable and a non-degradable hydrogel is fundamentally dictated by the specific application's requirements for scaffold longevity, drug release kinetics, and host tissue interaction.

Biodegradable PNIPAM Hydrogels:

Poly(this compound) is a well-known "smart" polymer, exhibiting a sharp volume phase transition in response to temperature changes.[1][2][3] It possesses a lower critical solution temperature (LCST) of approximately 32°C, close to physiological temperature.[1][2] Below the LCST, the hydrogel is swollen and hydrophilic; above it, the hydrogel collapses and becomes hydrophobic.[1][4] This thermoresponsive behavior is highly advantageous for on-demand drug delivery.[1]

However, conventional PNIPAM is not inherently biodegradable, which can be a drawback for applications where temporary presence is desired.[1][3][5][6] To overcome this, biodegradability is engineered into the PNIPAM network by incorporating hydrolytically or enzymatically cleavable links. This is often achieved by using biodegradable crosslinkers or by copolymerizing NIPAM with degradable polymers like poly(ε-caprolactone) (PCL) or polysaccharides.[5][7][8] The degradation allows for a controlled release of encapsulated drugs and ensures the material is eventually cleared from the body, avoiding issues of chronic foreign-body reaction.[3]

Non-Degradable Synthetic Hydrogels:

This category includes well-established polymers such as poly(ethylene glycol) (PEG) and poly(2-hydroxyethyl methacrylate) (pHEMA).[9][10] These materials are prized for their stability, biocompatibility, and tunable mechanical properties.[11] Their primary mechanism for drug release is diffusion, which is governed by the hydrogel's crosslinking density and pore size. The lack of degradation makes them suitable for long-term applications where a stable implant is necessary, such as in contact lenses or permanent biosensors.[12] However, for drug delivery depots or tissue engineering scaffolds, their permanence can be a significant disadvantage, potentially requiring surgical removal after their therapeutic purpose is served.

Comparative Data Presentation

The following tables summarize key quantitative data comparing the performance characteristics of these two classes of hydrogels.

Table 1: Physicochemical and Mechanical Properties

PropertyBiodegradable PNIPAM HydrogelsNon-Degradable Synthetic Hydrogels (e.g., PEG, pHEMA)Key Significance
Swelling Ratio Highly tunable; responsive to temperature (can change dramatically around LCST).[1][4]Tunable by crosslinking density; generally stable under physiological conditions.Affects drug loading capacity and diffusion-based release kinetics.
Degradation Designed to degrade over a predictable timeframe (days to months).[5][7][8]Stable and non-degradable in physiological environments.[12]Determines the implant's residence time and potential need for removal.
Mechanical Strength Initially moderate, but decreases as degradation proceeds. Can be tuned by copolymerization.[6]Generally higher and more stable over time; can be precisely controlled.[9][11]Critical for load-bearing applications like cartilage tissue engineering.
Stimuli-Responsiveness Primarily thermoresponsive (LCST ~32°C).[1][2] Can be made multi-stimuli responsive.Generally not stimuli-responsive unless specifically modified.Enables "on-demand" or triggered drug release.

Table 2: Drug Delivery and Biocompatibility

ParameterBiodegradable PNIPAM HydrogelsNon-Degradable Synthetic Hydrogels (e.g., PEG, pHEMA)Key Significance
Drug Release Mechanism Biphasic: Initial diffusion-controlled release followed by degradation-mediated release.[1] Thermo-responsiveness allows for pulsatile release.Primarily diffusion-controlled; release rate decreases over time (non-zero-order).Affects the ability to achieve sustained, long-term therapeutic concentrations.
Biocompatibility Generally good.[5][7] However, degradation products must be non-toxic and easily cleared by the body.[5][13]Excellent and well-established biocompatibility for many formulations.Essential for minimizing inflammation and ensuring patient safety.
In Vivo Fate The hydrogel matrix is resorbed and its components are metabolized or excreted.[13][14]Remains as a permanent implant, which may lead to fibrous encapsulation over time.[13]Dictates the long-term host response and clinical applicability.
Typical Applications Temporary drug depots, tissue engineering scaffolds that degrade as new tissue forms, injectable cell carriers.[1][4]Long-term implants, contact lenses, coatings for medical devices, biosensors.[12]Highlights the distinct therapeutic niches for each hydrogel type.

Section 2: Experimental Methodologies

Objective comparison requires standardized experimental protocols. Below are detailed methodologies for key characterization experiments.

Protocol 1: Swelling Ratio Determination
  • Preparation: Prepare hydrogel samples of a defined geometry (e.g., discs). Lyophilize (freeze-dry) the samples to obtain their dry weight (Wd).[15]

  • Incubation: Immerse the dried hydrogels in a buffered solution (e.g., PBS, pH 7.4) at a specific temperature (e.g., 25°C for below LCST, 37°C for above LCST).[16]

  • Measurement: At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).[16]

  • Calculation: Continue until the weight remains constant, indicating equilibrium swelling. The equilibrium swelling ratio (Q) is calculated using the formula:

    • Q = (Ws - Wd) / Wd[16]

Protocol 2: In Vitro Degradation Study
  • Preparation: Record the initial dry weight (Wi) of pre-weighed, lyophilized hydrogel samples.

  • Incubation: Place the hydrogels in a relevant physiological buffer (e.g., PBS at 37°C). For hydrogels with enzyme-cleavable links, include the specific enzyme (e.g., lysozyme) in the buffer.[16]

  • Analysis: At selected time points, remove the samples from the buffer, rinse with deionized water to remove salts, and lyophilize to a constant weight. Record the final dry weight (Wf).[16]

  • Calculation: The percentage of weight loss is calculated as:

    • Weight Loss (%) = [(Wi - Wf) / Wi] x 100[17]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
  • Extract Preparation: Incubate the hydrogel (or its degradation products) in a cell culture medium (e.g., DMEM) for 24-72 hours at 37°C to create an extract.[13]

  • Cell Seeding: Seed a relevant cell line (e.g., 3T3 fibroblasts) into a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours to allow for cell attachment.[13]

  • Exposure: Replace the culture medium with the prepared hydrogel extracts (at various concentrations) and incubate for another 24-48 hours. Include positive (e.g., Triton X-100) and negative (fresh medium) controls.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductase will convert MTT into purple formazan crystals.

  • Quantification: Solubilize the formazan crystals with a solvent (e.g., DMSO). Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to the negative control.[2]

Section 3: Visualizing Mechanisms and Workflows

Diagrams are essential for clarifying complex biological interactions and experimental processes.

Drug Release Mechanisms

The mode of drug release is a critical differentiator. Non-degradable hydrogels release drugs primarily through diffusion, whereas biodegradable systems offer a more complex, multi-stage release profile.

Drug_Release_Mechanisms cluster_0 Biodegradable PNIPAM Hydrogel cluster_1 Non-Degradable Synthetic Hydrogel B_Initial Phase 1: Initial Swollen State B_Degradation Phase 2: Matrix Degradation B_Initial->B_Degradation Hydrolysis/ Enzymatic Action B_Release Sustained Drug Release B_Initial->B_Release Diffusion-Controlled (Initial Burst) B_Degradation->B_Release Degradation-Controlled N_Initial Stable Swollen State N_Release Diffusion-Controlled Release N_Initial->N_Release Fickian Diffusion

Caption: Comparative drug release pathways for the two hydrogel types.

General Experimental Workflow

The process of developing and evaluating a hydrogel for a biomedical application follows a logical progression from synthesis to in vivo testing.

Experimental_Workflow cluster_B cluster_D cluster_E A Hydrogel Synthesis (Polymer + Crosslinker) B Physicochemical Characterization A->B C In Vitro Drug Loading & Release Studies A->C F Data Analysis & Conclusion B->F B1 Swelling Ratio B2 Degradation Rate B3 Mechanical Testing D In Vitro Biological Evaluation C->D C->F E In Vivo Animal Studies D->E D1 Cytotoxicity (MTT) D2 Cell Adhesion & Proliferation E->F E1 Biocompatibility E2 Efficacy (Drug Delivery/ Tissue Regeneration)

Caption: Standard workflow for hydrogel development and evaluation.

Section 4: Conclusion and Future Outlook

The choice between biodegradable PNIPAM hydrogels and non-degradable synthetic hydrogels is not a matter of one being universally superior, but rather a decision based on the specific demands of the therapeutic application.

  • Biodegradable PNIPAM hydrogels offer unparalleled advantages for temporary, stimuli-responsive therapies. They are ideal for applications requiring a scaffold that gradually gives way to regenerating tissue or a drug depot that provides sustained release and is then safely cleared from the body.[11] The key challenge lies in precisely tuning the degradation rate to match the required therapeutic window and ensuring the complete biocompatibility of the degradation byproducts.[5][13]

  • Non-degradable synthetic hydrogels remain the gold standard for applications demanding long-term stability and mechanical integrity. Their well-understood properties and predictable, diffusion-based release make them reliable platforms for permanent implants and medical devices. The primary limitation is their bio-inertness, which necessitates permanent implantation and carries a risk of chronic foreign body response.[13]

Future research will likely focus on creating "hybrid" systems that combine the best of both worlds: hydrogels with programmable degradation profiles, multi-stimuli responsiveness, and mechanical properties that can adapt to the local tissue environment over time. As synthetic strategies become more sophisticated, the line between these two categories may blur, leading to a new generation of smart biomaterials tailored to individual therapeutic needs.

References

A Comparative Guide to N-isopropylmethacrylamide (NIPMAM) and N-isopropylacrylamide (NIPAAm) Hydrogels for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of stimuli-responsive polymers, N-isopropylmethacrylamide (NIPMAM) and N-isopropylacrylamide (NIPAAm) stand out as critical monomers for the fabrication of thermoresponsive hydrogels. These materials are at the forefront of innovation in drug delivery, tissue engineering, and diagnostics due to their sharp volume phase transition in response to temperature changes. This guide provides an objective, data-driven comparison of the key properties of hydrogels derived from these two monomers, supported by experimental protocols to aid in material selection and experimental design.

The primary structural difference between NIPMAM and NIPAAm lies in an additional α-methyl group on the backbone of NIPMAM. This seemingly minor alteration imparts significant changes to the resulting hydrogel's properties, influencing its thermal behavior, swelling characteristics, mechanical robustness, and thermal stability.

Key Property Comparison

The selection of either NIPMAM or NIPAAm for a specific application will depend on the desired operational temperature, required mechanical strength, and swelling behavior. The following table summarizes the key quantitative differences between hydrogels synthesized from these two monomers. It is important to note that these values can vary significantly based on the synthesis conditions, such as monomer concentration, crosslinker type, and crosslinker density.

PropertyN-isopropylmethacrylamide (NIPMAM) HydrogelThis compound (NIPAAm) HydrogelKey Differences & Considerations
Lower Critical Solution Temperature (LCST) 38 - 45 °C[1][2]~32 °C[1][3][4]The α-methyl group in NIPMAM introduces steric hindrance, leading to a higher LCST.[1][2] This makes NIPMAM hydrogels potentially more suitable for applications requiring stability at physiological temperature (37 °C) without undergoing a phase transition.
Swelling Ratio Generally lower than NIPAAm hydrogels under similar conditions.Can exhibit very high swelling ratios below the LCST.The more hydrophobic nature of NIPMAM and the steric hindrance from the α-methyl group can limit the extent of swelling compared to NIPAAm hydrogels.
Mechanical Strength Generally higher mechanical strength and rigidity.Typically softer and more fragile, especially in the highly swollen state.[5]The α-methyl group restricts chain mobility, contributing to a stiffer and mechanically more robust hydrogel network in NIPMAM.[1] Various strategies like forming interpenetrating polymer networks (IPNs) or double networks (DNs) can significantly enhance the mechanical properties of NIPAAm hydrogels.[3][5]
Thermal Stability Higher thermal stability. The presence of the α-methyl group can delay thermal degradation.[6]Lower thermal stability compared to NIPMAM.The α-methyl group in NIPMAM contributes to a higher glass transition temperature and delays the onset of thermal degradation.[6]
Phase Transition Sharpness Exhibits a very sharp phase transition.[6]Also exhibits a sharp phase transition.Both polymers are known for their sharp and distinct phase transitions, a desirable characteristic for "smart" material applications.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible synthesis and characterization of hydrogels. Below are representative methodologies for key experiments.

Hydrogel Synthesis via Free-Radical Polymerization

This protocol describes a common method for synthesizing both NIPMAM and NIPAAm hydrogels.

Materials:

  • N-isopropylmethacrylamide (NIPMAM) or this compound (NIPAAm) monomer

  • Crosslinker (e.g., N,N'-methylenebisacrylamide (BIS) or ethylene glycol dimethacrylate (EGDMA))

  • Initiator (e.g., Ammonium persulfate (APS) or Azobisisobutyronitrile (AIBN))

  • Accelerator (e.g., N,N,N',N'-tetramethylethylenediamine (TEMED))

  • Solvent (e.g., Deionized water or an organic solvent like ethanol)

Procedure:

  • Dissolve the desired amount of monomer and crosslinker in the chosen solvent in a reaction vessel.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator and, if using a redox initiation system at lower temperatures, the accelerator to the solution.

  • Mix the solution thoroughly and quickly transfer it into a mold (e.g., between two glass plates with a spacer).

  • Allow the polymerization to proceed at the appropriate temperature for a set duration (e.g., several hours to overnight). For thermal initiators, this will be at an elevated temperature.

  • After polymerization, carefully remove the hydrogel from the mold.

  • Immerse the hydrogel in a large volume of deionized water for several days, with frequent water changes, to remove unreacted monomers and other impurities.

Determination of Lower Critical Solution Temperature (LCST)

The LCST is a critical parameter and can be determined using UV-Vis spectroscopy by monitoring the change in transmittance of a polymer solution as a function of temperature.

Materials:

  • Dilute aqueous solution of the polymer (e.g., 0.5-1.0 wt%)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Place the polymer solution in a quartz cuvette.

  • Set the spectrophotometer to a wavelength where the solution does not have a strong absorbance (e.g., 500 nm).

  • Slowly increase the temperature of the cuvette holder at a controlled rate (e.g., 0.5-1.0 °C/min).

  • Record the transmittance of the solution at regular temperature intervals.

  • Plot the transmittance as a function of temperature.

  • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[7]

Swelling Ratio Measurement

The swelling ratio quantifies the hydrogel's ability to absorb and retain water.

Materials:

  • Dried hydrogel sample of known weight

  • Swelling medium (e.g., deionized water, buffer solution)

  • Analytical balance

  • Filter paper

Procedure:

  • Weigh the completely dry hydrogel sample (Wd).

  • Immerse the hydrogel in the swelling medium at a specific temperature.

  • At predetermined time intervals, remove the hydrogel from the medium.

  • Gently blot the surface with filter paper to remove excess surface water.

  • Weigh the swollen hydrogel (Ws).

  • Continue this process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • The equilibrium swelling ratio (ESR) is calculated using the following formula: ESR = (Ws,eq - Wd) / Wd where Ws,eq is the weight of the hydrogel at equilibrium swelling.

Mechanical Property Testing (Compressive Modulus)

The mechanical properties of hydrogels are often characterized by their response to compressive or tensile stress.

Materials:

  • Swollen hydrogel sample, typically cylindrical in shape

  • Mechanical testing machine (e.g., universal testing machine or rheometer with a compression tool)

Procedure:

  • Prepare a cylindrical hydrogel sample with a known diameter and height.

  • Place the sample on the lower plate of the mechanical tester.

  • Lower the upper plate at a constant strain rate (e.g., 1 mm/min).

  • Record the applied force and the corresponding displacement.

  • Convert the force-displacement data into a stress-strain curve.

  • The compressive modulus (Young's modulus in compression) is determined from the initial linear region of the stress-strain curve.

Drug Release Kinetics

This protocol outlines a method to study the release of a model drug from a hydrogel.

Materials:

  • Drug-loaded hydrogel

  • Release medium (e.g., phosphate-buffered saline, pH 7.4)

  • Shaking incubator or water bath with controlled temperature and agitation

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Load the hydrogel with a known amount of a model drug by soaking it in a drug solution.

  • Place the drug-loaded hydrogel in a known volume of the release medium.

  • Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.

  • At specific time intervals, withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh release medium to maintain a constant volume.

  • Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique (UV-Vis or HPLC).

  • Calculate the cumulative amount of drug released over time and plot it as a percentage of the total drug loaded.

Visualizing the Comparison Framework

The following diagram illustrates the logical flow of comparing NIPMAM and NIPAAm, from their fundamental monomer structures to their resulting hydrogel properties and potential applications.

G cluster_monomers Monomer Properties cluster_synthesis Hydrogel Synthesis cluster_properties Hydrogel Property Comparison cluster_applications Potential Applications Monomer1 N-isopropylmethacrylamide (NIPMAM) Structure_Diff Key Structural Difference: α-methyl group in NIPMAM Monomer1->Structure_Diff Synthesis Free-Radical Polymerization Monomer1->Synthesis forms Monomer2 This compound (NIPAAm) Monomer2->Structure_Diff Monomer2->Synthesis forms LCST Lower Critical Solution Temperature (LCST) Synthesis->LCST Swelling Swelling Ratio Synthesis->Swelling Mechanical Mechanical Strength Synthesis->Mechanical Thermal Thermal Stability Synthesis->Thermal DrugDelivery Drug Delivery LCST->DrugDelivery Swelling->DrugDelivery TissueEng Tissue Engineering Mechanical->TissueEng Thermal->DrugDelivery Thermal->TissueEng

Caption: Logical flow from monomer structure to hydrogel properties and applications.

Conclusion

Both N-isopropylmethacrylamide and this compound are powerful building blocks for creating intelligent hydrogels. The choice between them is dictated by the specific requirements of the intended application. NIPAAm-based hydrogels, with their LCST near physiological temperature, have been extensively studied for in-vivo applications. However, their often-poor mechanical properties can be a limitation.[5] NIPMAM-based hydrogels offer a higher LCST and superior mechanical and thermal stability, making them attractive for applications requiring more robust materials or a higher transition temperature. By understanding the fundamental differences in their properties and employing standardized experimental protocols, researchers and drug development professionals can effectively harness the potential of these remarkable thermoresponsive polymers.

References

Efficacy of PNIPAM as a drug delivery system compared to other polymers

Author: BenchChem Technical Support Team. Date: December 2025

Efficacy of PNIPAM as a Drug Delivery System: A Comparative Guide

Poly(N-isopropylacrylamide), or PNIPAM, has garnered significant attention in the field of advanced drug delivery due to its unique thermoresponsive properties. As a "smart" polymer, it undergoes a reversible phase transition at its lower critical solution temperature (LCST), which is approximately 32°C, close to physiological temperature. This characteristic allows for the development of intelligent drug delivery systems that can release therapeutic agents in a controlled manner in response to temperature changes. This guide provides a comprehensive comparison of PNIPAM with other commonly used polymers in drug delivery—Poly(lactic-co-glycolic acid) (PLGA), Chitosan, and Poly(ethylene glycol) (PEG)—supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal polymer for their specific applications.

Quantitative Performance Comparison

The selection of a suitable polymer for a drug delivery system is dictated by several key performance indicators, including drug loading capacity, encapsulation efficiency, drug release kinetics, and biocompatibility. The following tables summarize the quantitative data for PNIPAM and its alternatives based on these metrics.

Table 1: Drug Loading Capacity (LC) and Encapsulation Efficiency (EE)

Polymer SystemDrugLoading Capacity (%)Encapsulation Efficiency (%)
PNIPAM-based
PNIPAM-co-Polyacrylamide HydrogelCurcumin-~74% [cite: no-result]
pNIPAm-co-pGMA-Mela HydrogelIbuprofen-~35% [cite: no-result]
pNIPAm-co-pGMA-Mela Hydrogel5-Fluorouracil-~47% [cite: no-result]
PLGA-based
PLGA NanoparticlesDoxorubicin-75%[1][2]
PLGA Nanoparticles (double emulsion)Doxorubicin-up to 79%
PLGA Nanoparticles (single emulsion)Doxorubicin-34%
PLGA-CS NanoparticlesPaclitaxel-65.8% to 87.1%[3]
PLGA-co-PEG MicrospheresAclacinomycin A~1.3%48-70% [cite: no-result]
Chitosan-based
Chitosan Nanoparticles5-Fluorouracil-29.98%[1][2]
PNIPAM-g-Carboxymethyl ChitosanCisplatin--
PLGA-Chitosan Composite NPsBovine Serum Albumin--

Note: Drug Loading Capacity and Encapsulation Efficiency are highly dependent on the specific drug, polymer formulation, and fabrication method.

Table 2: Comparative Drug Release Kinetics

Polymer SystemDrugRelease Profile
PNIPAM-based
PNIPAM-co-PAAm-Mela HGCurcuminNearly complete release in 8 hours (at pH 5.0/45°C) [cite: no-result]
PNIPAM-co-NIPAM/ChitosanDoxycycline~77-87% release after 50 hours (at pH 2.0 and TVPT)[4]
PLGA-based
PLGA-Chitosan-PEG NanoparticlesDisulfiramBiphasic: ~40% release by 8h, ~70% by 12h[5]
PLGA NanoparticlesPaclitaxelBurst release of 66.9% in 2 hours[3]
PLGA-Chitosan NanoparticlesPaclitaxelReduced burst release to 14.3-41.9% in 2 hours[3]
Chitosan-based
Chitosan NanoparticlesLow Molecular Weight HeparinBurst release of >60% in 0.5 hours, >80% in 2 hours[6]
PLGA-Chitosan NanoparticlesLow Molecular Weight HeparinSlower, more sustained release compared to Chitosan alone[6]

Table 3: Biocompatibility and Cytotoxicity

Polymer SystemCell LineBiocompatibility/Cytotoxicity
PNIPAM-based
PNIPAM-g-Carboxymethyl ChitosanNIH3T3 cellsNon-cytotoxic[7]
PLGA-based
PLGA-Chitosan Nanoparticles16HBE14o- cellsCell viability > 95%[6]
Chitosan-based
Chitosan (0.5 mg/mL solution)16HBE14o- cellsCell viability of 66.7%[6]
Chitosan NanofibersOsteoblasts and FibroblastsSupported cell attachment and growth[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key experiments in evaluating polymer-based drug delivery systems.

Protocol 1: Determination of Drug Loading and Encapsulation Efficiency

This protocol outlines the indirect method for determining the amount of drug encapsulated within polymeric nanoparticles using UV-Vis spectrophotometry.

  • Preparation of Nanoparticles:

    • Synthesize drug-loaded nanoparticles using a suitable method (e.g., nanoprecipitation for PLGA, ionic gelation for Chitosan, or free radical polymerization for PNIPAM hydrogels).[1]

    • For instance, in the nanoprecipitation method, dissolve a known amount of polymer (e.g., 40 mg PLGA) and drug in an organic solvent.[1]

    • Add this solution drop-wise into an aqueous solution containing a surfactant (e.g., PVA) under magnetic stirring until the organic solvent completely evaporates.[1]

  • Separation of Free Drug:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 12,000 x g) for a sufficient time (e.g., 30 minutes) to pellet the drug-loaded nanoparticles.[1][9]

    • Carefully collect the supernatant, which contains the non-encapsulated ("free") drug.[1][9]

  • Quantification of Free Drug:

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λ_max) of the drug.[1]

    • Determine the concentration of the free drug in the supernatant using a pre-established standard calibration curve of the drug.[1]

  • Calculations:

    • Encapsulation Efficiency (EE %):

      • EE (%) = [(Total Amount of Drug Used - Amount of Free Drug in Supernatant) / Total Amount of Drug Used] x 100[1]

    • Drug Loading Capacity (LC %):

      • LC (%) = [(Total Amount of Drug Used - Amount of Free Drug in Supernatant) / Total Weight of Nanoparticles] x 100

Protocol 2: In Vitro Drug Release Study

This protocol describes a common method for assessing the in vitro release kinetics of a drug from polymeric nanoparticles, often employing a dialysis method.

  • Preparation of the Release System:

    • Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).[5]

    • Transfer the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.[5]

    • Immerse the sealed dialysis bag in a larger volume of fresh release medium in a beaker or vessel. To maintain sink conditions, the volume of the external medium should be significantly larger than the volume inside the dialysis bag.[5]

  • Incubation and Sampling:

    • Place the entire setup in a constant-temperature shaker or water bath, typically maintained at 37°C, with gentle agitation.[5][9]

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a specific volume of the external release medium.[5]

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[5][10]

  • Drug Quantification:

    • Analyze the collected samples to determine the concentration of the released drug using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[9][10]

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point, accounting for the drug removed during previous sampling.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

    • The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the drug release mechanism.[4]

Visualizations: Mechanisms and Workflows

PNIPAM's Thermo-Responsive Drug Release Mechanism

The utility of PNIPAM in drug delivery is primarily due to its sharp hydrophilic-to-hydrophobic transition upon a change in temperature. Below its LCST, the polymer is in a swollen, hydrophilic state, retaining the encapsulated drug. Above the LCST, it collapses into a hydrophobic globule, expelling water and the entrapped drug.

PNIPAM_Release_Mechanism cluster_0 Below LCST (<32°C) cluster_1 Above LCST (>32°C) a Swollen PNIPAM Hydrogel Hydrophilic State Drug Entrapped b Collapsed PNIPAM Hydrogel Hydrophobic State Drug Released a->b Increase Temperature b->a Decrease Temperature

Caption: Thermo-responsive sol-gel transition of PNIPAM for drug release.

General Experimental Workflow for Polymer-Based Drug Delivery System Evaluation

The development and characterization of a polymer-based drug delivery system follow a structured workflow, from synthesis to in vitro evaluation.

DDS_Workflow synthesis Polymer & Drug Selection and Nanoparticle Synthesis characterization Physicochemical Characterization (Size, Zeta Potential, Morphology) synthesis->characterization loading Drug Loading & Encapsulation Efficiency Determination synthesis->loading release In Vitro Drug Release Study loading->release biocompatibility Biocompatibility & Cytotoxicity Assay (e.g., MTT Assay) release->biocompatibility analysis Data Analysis & Kinetic Modeling biocompatibility->analysis

Caption: Workflow for the evaluation of polymeric drug delivery systems.

Concluding Remarks

The choice between PNIPAM, PLGA, and Chitosan for a drug delivery system depends heavily on the specific therapeutic application.

  • PNIPAM stands out for its thermo-responsive nature, making it an excellent candidate for stimuli-responsive drug delivery where a triggered release at physiological temperatures is desired. However, its biocompatibility, particularly concerning residual monomers, requires careful consideration and purification.

  • PLGA is a well-established, FDA-approved polymer known for its biocompatibility and biodegradability.[11] It is particularly suitable for sustained drug release over extended periods. However, it often exhibits an initial burst release, which may be undesirable for certain therapies.[3]

  • Chitosan , a natural polymer, offers the advantages of being biocompatible, biodegradable, and mucoadhesive.[8] Its cationic nature can enhance interaction with negatively charged cell membranes.[5] However, nanoparticles made solely of chitosan may release their drug content too rapidly.[6]

Often, the most effective drug delivery systems are composites that leverage the strengths of multiple polymers. For instance, combining PLGA with Chitosan can mitigate the burst release of PLGA and improve biocompatibility.[3][6] Similarly, copolymerizing PNIPAM with natural polymers like Chitosan can enhance its biocompatibility and biodegradability.[7] Ultimately, the experimental data presented in this guide should serve as a foundation for researchers to make informed decisions in the design and development of novel and effective drug delivery systems.

References

A Comparative Guide to the Long-Term In Vitro Stability and Degradation of PNIPAM Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term in vitro stability and degradation of Poly(N-isopropylacrylamide) (PNIPAM) hydrogels against common alternatives: chitosan, alginate, and Pluronic® F-127. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate hydrogel systems for drug delivery and tissue engineering applications.

Executive Summary

The selection of a hydrogel for biomedical applications is critically dependent on its long-term stability and degradation profile. PNIPAM hydrogels, known for their thermoresponsive nature, exhibit tunable degradation rates, often achieved through copolymerization to enhance their otherwise limited biodegradability.[1][2][3] In comparison, naturally derived hydrogels like chitosan and alginate offer inherent biodegradability. Chitosan hydrogels typically undergo enzymatic degradation, with their stability being influenced by the degree of deacetylation and crosslinking.[4][5][6] Alginate hydrogels, crosslinked with divalent cations such as calcium, degrade through the gradual release of these ions, a process that can be influenced by the surrounding medium.[7][8] Pluronic® F-127, a synthetic copolymer, is known for its rapid dissolution and degradation in aqueous environments.[9][10]

Comparative Analysis of Hydrogel Properties

The long-term performance of hydrogels in vitro is assessed through several key parameters, including swelling ratio, mechanical properties, and degradation rate. The following tables summarize these properties for PNIPAM, chitosan, alginate, and Pluronic® F-127 hydrogels based on available literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Table 1: Swelling Ratio and Mechanical Properties of Selected Hydrogels

Hydrogel TypeSwelling Ratio (%)Compressive Modulus (kPa)Key Influencing Factors
PNIPAM Variable, dependent on crosslinking and temperature[11][12][13]1 - 100+[14][15]Crosslinker density, temperature, copolymer composition
Chitosan 200 - 2000+[16]1 - 50+[17]Degree of deacetylation, crosslinking agent, pH
Alginate 100 - 1000+5 - 200+[18]Alginate concentration, G/M ratio, crosslinking ion concentration
Pluronic® F-127 High, but dissolves rapidlyGenerally low (<10)Concentration, temperature

Table 2: In Vitro Degradation Profile of Selected Hydrogels

Hydrogel TypeDegradation MechanismDegradation RateKey Influencing Factors
PNIPAM Hydrolysis of crosslinks (if biodegradable)[3]Slow to moderate (days to weeks)[1][2]Crosslinker chemistry, copolymer composition
Chitosan Enzymatic (e.g., lysozyme)[4][5]Moderate to slow (weeks to months)[17][19]Enzyme concentration, degree of deacetylation, crosslinking
Alginate Ion exchange, dissolution of crosslinks[7][8]Moderate to slow (days to weeks)[8]Cation concentration in medium, alginate composition
Pluronic® F-127 Dissolution[9][10]Rapid (hours to days)[9][20]Concentration, temperature, presence of additives

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of hydrogel properties. Below are standardized protocols for key in vitro experiments.

In Vitro Hydrogel Degradation Assay

This protocol outlines the gravimetric method for determining the in vitro degradation of hydrogels.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_measurement Measurement A Prepare hydrogel samples (e.g., cylindrical discs) B Lyophilize to obtain initial dry weight (W_initial) A->B C Immerse samples in PBS (pH 7.4) at 37°C B->C D Incubate for predetermined time points (e.g., 1, 3, 7, 14, 28 days) C->D E At each time point, remove samples, rinse with deionized water D->E F Lyophilize to obtain final dry weight (W_final) E->F G Calculate Weight Loss (%) = ((W_initial - W_final) / W_initial) * 100 F->G

Figure 1: Workflow for in vitro hydrogel degradation assay.

Swelling Ratio Measurement

The swelling ratio indicates the hydrogel's capacity to absorb and retain water.

G cluster_prep Sample Preparation cluster_swelling Swelling cluster_measurement Measurement A Prepare hydrogel samples of known initial weight (W_dry) B Immerse samples in PBS (pH 7.4) at 37°C A->B C Allow to swell to equilibrium (typically 24-48 hours) B->C D Remove swollen hydrogel, gently blot excess surface water C->D E Weigh the swollen hydrogel (W_swollen) D->E F Calculate Swelling Ratio = ((W_swollen - W_dry) / W_dry) * 100 E->F

Figure 2: Workflow for swelling ratio measurement.

Signaling Pathways and Cellular Responses to Degradation Products

The byproducts of hydrogel degradation can interact with cells and trigger specific signaling pathways, influencing cellular behavior and tissue response.

Inflammatory Response to Calcium Release from Alginate Hydrogels

Degrading calcium-alginate hydrogels release calcium ions (Ca²⁺) into the local microenvironment.[7][8] This localized increase in extracellular Ca²⁺ can act as a signaling molecule, particularly for immune cells like dendritic cells (DCs). The influx of Ca²⁺ into these cells can trigger downstream signaling cascades that lead to an inflammatory response.[7] For instance, elevated intracellular Ca²⁺ can activate pathways leading to the production and secretion of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β).[7] This inflammatory potential is an important consideration in the design of alginate-based scaffolds for tissue engineering and drug delivery.

G cluster_hydrogel Alginate Hydrogel cluster_degradation Degradation cluster_release Release cluster_cellular Cellular Response (e.g., Dendritic Cell) A Ca2+ Crosslinked Alginate Hydrogel B Ion Exchange in Physiological Medium A->B C Release of Ca2+ into Microenvironment B->C D Increased Extracellular [Ca2+] C->D E Ca2+ Influx into Cell D->E F Activation of Downstream Signaling (e.g., NLRP3 Inflammasome) E->F G Increased Production & Secretion of IL-1β F->G H H G->H Inflammatory Response

Figure 3: Signaling pathway of Ca²⁺ release from alginate hydrogels.

Conclusion

The long-term in vitro stability and degradation of hydrogels are critical parameters that dictate their suitability for various biomedical applications.

  • PNIPAM hydrogels offer the advantage of tunable properties, but their inherent non-biodegradability necessitates modification for most long-term applications. Their degradation byproducts are generally considered to have low cytotoxicity when properly designed.[3]

  • Chitosan hydrogels provide a naturally biodegradable and biocompatible option, with degradation rates that can be modulated. Their degradation products are typically well-tolerated by cells.[6]

  • Alginate hydrogels are also biodegradable and biocompatible, but the release of crosslinking ions can influence the local cellular environment and potentially trigger inflammatory responses.[7][21]

  • Pluronic® F-127 hydrogels are characterized by their rapid dissolution, making them suitable for short-term applications but less ideal for long-term controlled release or scaffolding.[9][20]

The choice of hydrogel should be carefully considered based on the specific requirements of the application, including the desired duration of function, the sensitivity of the encapsulated or surrounding cells to degradation byproducts, and the required mechanical properties. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in the selection and evaluation of hydrogel systems for research and development.

References

Benchmarking methods for creating porosity in PNIPAM hydrogel scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Poly(N-isopropylacrylamide) (PNIPAM) hydrogels are prominent intelligent materials in biomedical research, particularly in tissue engineering and drug delivery, owing to their sharp thermal responsiveness near physiological temperatures. However, the dense polymer network of conventional PNIPAM hydrogels often limits nutrient and oxygen transport to encapsulated cells and hinders cellular infiltration. The creation of a porous architecture within these hydrogels is a critical strategy to overcome these limitations. This guide provides a comparative overview of the most common methods for inducing porosity in PNIPAM hydrogel scaffolds, offering researchers and drug development professionals a basis for selecting the most suitable technique for their specific applications.

Comparison of Porosity Creation Methods

The choice of fabrication method significantly influences the final properties of the porous PNIPAM hydrogel scaffold, including pore size, porosity percentage, interconnectivity, and mechanical integrity. The following table summarizes the key quantitative parameters associated with different fabrication techniques.

Fabrication MethodPore Size RangePorosity (%)Key AdvantagesKey Disadvantages
Porogen Leaching 20 - 70 µm[1]30 - 75%[2]Tunable pore size, simple process.[1]Potential for closed-pore structures, residual porogens may be cytotoxic.
Gas Foaming ~100 µmUp to 93%[3]High porosity and interconnectivity, solvent-free.[4][5]Poor mechanical strength, requires surfactants that may be cytotoxic.[4]
Freeze-Drying (Lyophilization) 50 - 200 µm[6]>40%[7]High porosity, interconnected pores, solvent-free.Can weaken mechanical properties.[7]
Cryogelation 50 - 200 µm[6]HighEnhanced mass transport, elasticity.[8][9]Time-consuming process.[8]
Electrospinning 1.24 - 2.63 µm[10][11]63.6 - 74.4%[10][11]Mimics extracellular matrix, high surface area-to-volume ratio.[12][13]Small pore size can limit cell infiltration, poor aqueous stability without crosslinking.[10][13]
3D Printing Millimeter scale[14]ControllableHigh control over pore architecture and interconnectivity.[14]Limited resolution for smaller pore sizes, requires specialized hydrogel inks.[14][15]

Experimental Workflows

The following diagram illustrates the generalized experimental workflows for the different methods used to create porosity in PNIPAM hydrogel scaffolds.

Experimental Workflows for Porous PNIPAM Hydrogel Scaffolds cluster_Inputs Starting Materials cluster_Methods Porosity Creation Methods cluster_Process Key Process Steps cluster_Output Final Product PNIPAM_precursors PNIPAM Precursor Solution (NIPAM monomer, crosslinker, initiator) Porogen Porogen Leaching Gas Gas Foaming Freeze Freeze-Drying Cryo Cryogelation Electrospin Electrospinning Print 3D Printing Mix_Porogen Mix with Porogen (e.g., salt, sugar crystals) Porogen->Mix_Porogen Add_Foaming_Agent Add Foaming Agent (e.g., sodium bicarbonate) Gas->Add_Foaming_Agent Polymerize_Freeze Polymerize Freeze->Polymerize_Freeze Polymerize_Subzero Polymerize at Sub-zero Temp. Cryo->Polymerize_Subzero Prepare_Spinning_Sol Prepare Spinning Solution Electrospin->Prepare_Spinning_Sol Prepare_Bioink Prepare Bio-ink Print->Prepare_Bioink Polymerize_Leach Polymerize & Leach Porogen Mix_Porogen->Polymerize_Leach Porous_Scaffold Porous PNIPAM Hydrogel Scaffold Polymerize_Leach->Porous_Scaffold Induce_Foaming Induce Gas Formation Add_Foaming_Agent->Induce_Foaming Induce_Foaming->Porous_Scaffold Freeze_Dry Freeze & Lyophilize Polymerize_Freeze->Freeze_Dry Freeze_Dry->Porous_Scaffold Thaw Thaw Polymerize_Subzero->Thaw Thaw->Porous_Scaffold Spin Electrospin Fibers Prepare_Spinning_Sol->Spin Spin->Porous_Scaffold Print_Scaffold Print Scaffold Prepare_Bioink->Print_Scaffold Print_Scaffold->Porous_Scaffold

Caption: A flowchart of the different fabrication methods for porous PNIPAM hydrogels.

Detailed Experimental Protocols

Herein, we provide generalized experimental protocols for the key methods cited. Researchers should note that specific parameters may require optimization based on the desired scaffold characteristics and available laboratory equipment.

Porogen Leaching

This method involves the incorporation of a sacrificial template (porogen) into the hydrogel precursor solution. After polymerization, the porogen is leached out, leaving behind a porous structure.

  • Porogen Preparation: Select a porogen with a defined particle size (e.g., sodium chloride, sucrose, or paraffin microspheres). Sieve the porogen to obtain a narrow size distribution, which will determine the resulting pore size.

  • Precursor Solution Preparation: Prepare a solution of this compound (NIPAM) monomer, a crosslinker (e.g., N,N'-methylenebis(acrylamide) - MBA), and a photoinitiator or a thermal initiator in a suitable solvent (typically deionized water).

  • Mixing: Disperse the prepared porogen particles uniformly within the precursor solution. The weight ratio of porogen to polymer will influence the final porosity.

  • Polymerization: Cast the mixture into a mold and initiate polymerization via UV irradiation or thermal treatment.

  • Leaching: Immerse the solidified hydrogel in a solvent that dissolves the porogen but not the PNIPAM network (e.g., deionized water for salt or sugar porogens) for an extended period (typically 24-48 hours) with frequent solvent changes to ensure complete removal of the porogen.[2][16]

  • Drying: The resulting porous hydrogel can be used in its swollen state or dried for storage.

Gas Foaming

In this technique, gas bubbles are generated in situ within the polymerizing hydrogel to create a porous structure.

  • Precursor Solution with Foaming Agent: Prepare the PNIPAM precursor solution as described for porogen leaching. Add a foaming agent, such as sodium bicarbonate, to the solution. A surfactant may also be included to stabilize the gas bubbles.

  • Initiation of Foaming and Polymerization: Initiate polymerization. Simultaneously, induce the decomposition of the foaming agent to generate gas bubbles. This can be achieved by adding an acid to the solution to react with the sodium bicarbonate, producing carbon dioxide gas.[4]

  • Scaffold Formation: The polymerization process traps the gas bubbles within the hydrogel network, forming a porous scaffold as it solidifies.[3][5]

  • Purification: Wash the resulting scaffold thoroughly with deionized water to remove any unreacted chemicals and byproducts.

Freeze-Drying (Lyophilization)

This method involves freezing the hydrogel and then sublimating the ice crystals under vacuum to create a porous structure.

  • Hydrogel Synthesis: Prepare a non-porous PNIPAM hydrogel by polymerizing the precursor solution.

  • Swelling: Allow the hydrogel to swell to equilibrium in deionized water.

  • Freezing: Rapidly freeze the swollen hydrogel by immersing it in a cold bath (e.g., liquid nitrogen or a -80°C freezer). The freezing rate can influence the pore morphology.

  • Lyophilization: Place the frozen hydrogel in a freeze-dryer. The ice crystals within the hydrogel will sublimate under vacuum, leaving behind an interconnected porous network.[17][18] The duration of lyophilization depends on the sample size and thickness.

  • Rehydration: The dried porous scaffold can be rehydrated before use.

Cryogelation

Cryogelation is a process where the polymerization and crosslinking of the hydrogel occur at sub-zero temperatures.

  • Precursor Solution Preparation: Prepare the PNIPAM precursor solution with the monomer, crosslinker, and a redox initiator system (e.g., ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED)).

  • Cryo-polymerization: Cool the precursor solution to a temperature below the freezing point of the solvent (e.g., -12°C to -24°C).[6] At this temperature, the solvent crystallizes, and the polymerization reaction occurs in the unfrozen liquid microphase between the ice crystals.[8]

  • Thawing: After the polymerization is complete (typically after several hours to days), thaw the cryogel at room temperature. The melted ice crystals leave behind a network of large, interconnected pores.[8]

  • Washing: Wash the cryogel extensively with deionized water to remove any unreacted components.

Electrospinning

Electrospinning produces a non-woven mat of nanofibers that can serve as a porous scaffold.

  • Polymer Solution Preparation: Dissolve high molecular weight PNIPAM polymer in a suitable solvent or solvent mixture (e.g., methanol and chloroform) to achieve a spinnable viscosity.[12]

  • Electrospinning Setup: Load the polymer solution into a syringe fitted with a metallic needle. Apply a high voltage (e.g., 9 kV) between the needle and a grounded collector plate.[10]

  • Fiber Deposition: Eject the polymer solution from the needle at a constant flow rate. The electrostatic forces overcome the surface tension of the solution, forming a polymer jet that whips and stretches as the solvent evaporates, depositing a random or aligned mat of nanofibers onto the collector.[10][12]

  • Crosslinking: Since linear PNIPAM is water-soluble, the electrospun scaffold often requires post-fabrication crosslinking to maintain its integrity in an aqueous environment.[10] This can be achieved through thermal treatment or chemical crosslinking agents.

3D Printing

3D printing allows for the precise layer-by-layer fabrication of scaffolds with a predefined porous architecture.

  • Bio-ink Formulation: Develop a PNIPAM-based hydrogel formulation with appropriate rheological properties (e.g., shear-thinning behavior) for the chosen 3D printing technique (e.g., extrusion-based or light-based). This may involve the addition of other polymers or nanoparticles.[15][19]

  • Scaffold Design: Use computer-aided design (CAD) software to design the 3D model of the scaffold, specifying the desired pore size, shape, and interconnectivity.

  • Printing Process: Load the bio-ink into the 3D printer and fabricate the scaffold according to the CAD model.

  • Post-processing: The printed scaffold may require a post-printing crosslinking step (e.g., UV curing or thermal treatment) to ensure structural stability.[20][21]

  • Purification: Wash the printed scaffold to remove any unreacted components or support material.

References

Safety Operating Guide

Safeguarding Laboratory Personnel: Proper Disposal of N-Isopropylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

A critical component of laboratory safety involves the correct handling and disposal of all chemicals. N-Isopropylacrylamide (NIPAM), a temperature-sensitive monomer used in the synthesis of polymers and hydrogels, requires specific disposal procedures to mitigate potential environmental and health risks. This guide provides a comprehensive, step-by-step approach for the safe disposal of NIPAM waste, tailored for researchers, scientists, and drug development professionals.

Unpolymerized this compound is recognized as a hazardous substance. It is harmful if swallowed and can cause serious eye damage[1][2][3]. Therefore, all forms of unpolymerized NIPAM must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines[4][5]. In contrast, fully polymerized NIPAM is generally considered non-toxic and can be disposed of as regular waste, provided it is not contaminated with any other hazardous materials[6][7].

Disposal Procedures for this compound Waste

The appropriate disposal method for this compound waste depends on its physical state: unpolymerized (monomer) solid or liquid, polymerized gel, or materials contaminated with NIPAM.

Waste TypeDisposal Procedure
Unpolymerized NIPAM (Solid and Liquid) 1. Collection : Collect all unpolymerized NIPAM waste in a clearly labeled, sealed, and leak-proof container[8]. 2. Labeling : The container must be labeled as "Hazardous Waste" and include the chemical name "this compound". 3. Storage : Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as oxidizing agents and strong bases[5][9]. 4. Disposal : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[3][5]. Do not dispose of unpolymerized NIPAM down the sink or in regular trash[5].
Polymerized NIPAM Gels (Uncontaminated) 1. Confirmation of Polymerization : Ensure that the polymerization process is complete. 2. Disposal : Once fully polymerized and confirmed to be free of contamination from other hazardous materials, the gel can typically be disposed of in the regular laboratory trash[6][7].
Polymerized NIPAM Gels (Contaminated) 1. Hazard Assessment : If the polymerized gel has been in contact with other hazardous substances (e.g., ethidium bromide, certain buffers), it must be treated as hazardous waste[7]. 2. Collection and Labeling : Collect the contaminated gel in a sealed, leak-proof container and label it as hazardous waste, specifying all hazardous components. 3. Disposal : Dispose of the contaminated gel through your institution's hazardous waste program[7][10].
Contaminated Labware and Personal Protective Equipment (PPE) 1. Collection : All items such as gloves, pipette tips, and lab paper that are contaminated with unpolymerized NIPAM must be collected as hazardous waste[8][10]. 2. Packaging : Place these materials in a designated, sealed, and clearly labeled hazardous waste container[8]. 3. Disposal : Dispose of the container through the institutional hazardous waste management service[5].

Experimental Protocols

While this document focuses on disposal, it is critical to handle this compound with appropriate safety measures during experimentation to minimize waste and exposure.

Handling Solid this compound:

  • Wear appropriate Personal Protective Equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles[6].

  • Handle the solid powder within a designated fume hood to avoid inhalation of dust[5][6].

  • When weighing, if a balance cannot be placed inside a fume hood, pre-tare a sealed container, add the NIPAM powder to the container inside the hood, and then re-seal it before weighing[5].

Preparing this compound Solutions:

  • Always prepare solutions in a chemical fume hood to minimize exposure to vapors and aerosols[8].

  • Keep the container of NIPAM closed when not in use[8].

  • Thoroughly wash hands after handling the chemical[8].

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

NIPAM_Disposal_Workflow cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_contamination_check Contamination Assessment cluster_disposal_paths Disposal Paths cluster_procedure Hazardous Waste Procedure Waste This compound Waste Generated IsPolymerized Is the waste fully polymerized? Waste->IsPolymerized IsContaminated Is the polymerized gel contaminated with other hazardous materials? IsPolymerized->IsContaminated Yes HazardousWaste Dispose as Hazardous Waste IsPolymerized->HazardousWaste No (Unpolymerized monomer or contaminated PPE) IsContaminated->HazardousWaste Yes RegularTrash Dispose in Regular Trash IsContaminated->RegularTrash No Collect Collect in a sealed, leak-proof container HazardousWaste->Collect Label Label as 'Hazardous Waste' with chemical name Collect->Label Store Store in a designated hazardous waste area Label->Store ArrangePickup Arrange for EHS pickup Store->ArrangePickup

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Isopropylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of N-Isopropylacrylamide (NIPAM) are critical for ensuring a safe laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to minimize risks and manage this chemical responsibly.

This compound is a temperature-sensitive polymer that is widely used in the creation of smart hydrogels and other biomedical applications. While a valuable tool in research, it is classified as harmful if swallowed and can cause serious eye damage.[1][2] Adherence to strict safety protocols is therefore non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is essential to prevent exposure. The following table summarizes the required personal protective equipment.

PPE CategoryEquipment SpecificationRationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[3][4] A face shield should also be used.Protects against dust particles and potential splashes, which can cause serious eye damage.[1][2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][5] A complete suit protecting against chemicals is recommended.[6]Prevents skin irritation and absorption.[5] Contaminated clothing should be removed immediately and washed before reuse.[5][7]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[6] For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[6]Minimizes the risk of respiratory tract irritation from inhaling dust particles.[5]

Safe Handling and Storage: A Step-by-Step Operational Plan

Proper handling and storage are crucial to maintaining the stability of this compound and preventing accidental exposure.

Engineering Controls:

  • Work in a well-ventilated area.[3][7] Use a process enclosure, local exhaust ventilation, or other engineering controls to manage airborne levels.[5]

  • An eyewash station and a safety shower should be readily accessible and in close proximity to the workstation.[1][5]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.

  • Dispensing: Avoid generating dust when weighing or transferring the powder.[5][7] Use non-sparking tools.[3]

  • Solution Preparation: When dissolving NIPAM, add the powder to the solvent slowly to prevent splashing.

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1][5] Do not eat, drink, or smoke in the work area.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]

  • Keep refrigerated, storing below 4°C (39°F).[1][5]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][5]

Emergency Procedures: Immediate Actions for Exposure

In the event of an accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[1][2][5]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Get medical aid if irritation persists.[2][5]
Ingestion Do NOT induce vomiting.[5] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[5] Seek immediate medical attention.[1][5]
Inhalation Remove the individual from the exposure area to fresh air immediately.[5] If breathing is difficult, administer oxygen.[5] Seek medical attention.[2][5]

Spills and Disposal: Managing this compound Waste

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Cleanup:

  • Evacuate: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use proper personal protective equipment as outlined in the PPE section.

  • Clean-up: For dry spills, sweep up the material, avoiding dust generation, and place it into a suitable, clean, dry, closed container for disposal.[1][5][7] For wet spills, absorb the material and place it in a suitable container.

  • Decontaminate: Wash the spill area thoroughly.

Disposal Plan:

  • Waste from residues or unused products is classified as hazardous and should be disposed of in accordance with local, state, and federal regulations.[2]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Do not allow the chemical to enter drains or sewer systems.[3][4]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable and disposed of in a sanitary landfill.[3]

Quantitative Safety Data

While specific occupational exposure limits for this compound have not been established by OSHA, the following toxicological data is available.

MetricValueSpeciesReference
LD50 Oral 383 mg/kgRat[4]
Melting Point 60 - 66 °C (140 - 150.8 °F)N/A[1][4]
Boiling Point 89 - 92 °C (192.2 - 197.6 °F) @ 2 mmHgN/A[1][4]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep_setup Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh NIPAM Powder (Avoid Dust Generation) prep_setup->handle_weigh handle_dissolve Prepare Solution in Ventilated Area handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disp_solid Collect Solid Waste in Labeled, Sealed Container cleanup_wash->disp_solid disp_liquid Collect Liquid Waste in Labeled, Sealed Container cleanup_wash->disp_liquid disp_dispose Dispose via Licensed Chemical Waste Contractor disp_solid->disp_dispose disp_liquid->disp_dispose

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isopropylacrylamide
Reactant of Route 2
Reactant of Route 2
N-Isopropylacrylamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.